Product packaging for 2-Methyl-3-octanol(Cat. No.:CAS No. 26533-34-6)

2-Methyl-3-octanol

Cat. No.: B1584227
CAS No.: 26533-34-6
M. Wt: 144.25 g/mol
InChI Key: DIVBBSLQUDHECU-UHFFFAOYSA-N
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Description

2-Methyl-3-octanol is a useful research compound. Its molecular formula is C9H20O and its molecular weight is 144.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139738. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20O B1584227 2-Methyl-3-octanol CAS No. 26533-34-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyloctan-3-ol
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InChI

InChI=1S/C9H20O/c1-4-5-6-7-9(10)8(2)3/h8-10H,4-7H2,1-3H3
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InChI Key

DIVBBSLQUDHECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H20O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID801316064
Record name 2-Methyl-3-octanol
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Molecular Weight

144.25 g/mol
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CAS No.

26533-34-6
Record name 2-Methyl-3-octanol
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Record name 2-Methyloctan-3-ol
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of 2-Methyl-3-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-octanol, a secondary alcohol, is a molecule of interest in various chemical and biological fields. Its specific structural arrangement imparts distinct physical and chemical characteristics that are crucial for its application and study. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, complete with experimental protocols and visual representations of its chemical behavior. All quantitative data is summarized for clarity, and detailed methodologies for key experimental procedures are provided to facilitate replication and further research.

Physical Properties of this compound

The physical properties of this compound are fundamental to its handling, purification, and use in various applications. These properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₂₀O[1][2]
Molecular Weight 144.25 g/mol [1][2]
Appearance Colorless liquid[1]
Odor Special smell[1]
Boiling Point 189 °C (at 760 mmHg)[1]
457.15 K (184 °C)[3]
Melting Point 6.15 °C (estimate)[1]
Density 0.83 g/cm³[1]
Refractive Index 1.4300 to 1.4320[1]
Solubility Soluble in ethanol and ether.[1] Insoluble in water.
pKa 15.31 ± 0.20 (Predicted)[1]

Chemical Properties and Reactivity

This compound exhibits reactivity typical of a secondary alcohol. Its key chemical transformations include oxidation, dehydration, and esterification. The molecule is generally stable at room temperature but can degrade under specific conditions.[1]

Oxidation

As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, N-amyl isopropyl ketone (also known as 2-methyl-3-octanone).[1] This transformation is a key reaction for this class of compounds.

Oxidation This compound This compound N-Amyl Isopropyl Ketone N-Amyl Isopropyl Ketone This compound->N-Amyl Isopropyl Ketone [O] (e.g., PCC)

Dehydration

Under acidic conditions, this compound can undergo dehydration (elimination of a water molecule) to yield a mixture of alkenes. The major product is predicted by Zaitsev's rule, which states that the more substituted (more stable) alkene will be the predominant product.

Dehydration cluster_reactants Reactants cluster_products Products This compound This compound Carbocation Intermediate Carbocation Intermediate This compound->Carbocation Intermediate H+, -H2O 2-Methyl-2-octene 2-Methyl-2-octene 2-Methyl-3-octene 2-Methyl-3-octene Carbocation Intermediate->2-Methyl-2-octene -H+ (Major) Carbocation Intermediate->2-Methyl-3-octene -H+ (Minor)

Esterification

In the presence of an acid catalyst, this compound can react with a carboxylic acid or its derivative (like acetic anhydride) in a process known as Fischer esterification to form an ester and water.[4][5]

Esterification This compound This compound Ester Ester This compound->Ester Carboxylic Acid Carboxylic Acid Carboxylic Acid->Ester H+ Catalyst Water Water

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical and chemical properties of this compound.

Determination of Boiling Point

Objective: To determine the boiling point of this compound using a distillation or Thiele tube method.

Methodology (Distillation):

  • Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a collection flask.

  • Place a small volume of this compound and a few boiling chips into the distillation flask.

  • Position the thermometer bulb just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor that is distilling.

  • Heat the flask gently.

  • Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

BoilingPoint cluster_setup Apparatus Setup cluster_procedure Procedure A Heating Mantle B Distillation Flask with Sample A->B C Thermometer B->C D Condenser B->D E Collection Flask D->E P1 Heat Sample P2 Vapor Rises P1->P2 P3 Record Temperature at Condensation P2->P3 P4 Collect Distillate P3->P4

Spectroscopic Analysis

Objective: To analyze the purity of this compound and identify any potential impurities or degradation products.

Methodology:

  • Sample Preparation: Dilute a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.

  • GC Conditions (Representative):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions (Representative):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Analyze the resulting chromatogram for peak purity and the mass spectrum of the main peak to confirm the identity of this compound. The NIST database provides reference mass spectra for this compound.[6]

Objective: To confirm the chemical structure of this compound using ¹H and ¹³C NMR.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer.

  • ¹H NMR: Acquire a proton NMR spectrum. The spectrum is expected to show distinct signals for the different types of protons in the molecule, with chemical shifts and splitting patterns corresponding to the structure.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum. This will show a signal for each unique carbon atom in the molecule.

  • Data Analysis: Interpret the chemical shifts, integration values (for ¹H NMR), and coupling patterns to confirm the structure of this compound.

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: Place a drop of neat this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record the infrared spectrum over a range of approximately 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands. For this compound, a broad peak in the region of 3600-3200 cm⁻¹ is expected, corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations will appear around 2960-2850 cm⁻¹, and the C-O stretching vibration will be observed in the 1150-1050 cm⁻¹ region.

SpectroAnalysis cluster_gcms GC-MS cluster_nmr NMR cluster_ftir FTIR G1 Sample Prep G2 Injection G1->G2 G3 Separation G2->G3 G4 Detection (MS) G3->G4 G5 Data Analysis G4->G5 N1 Sample Prep N2 Acquisition N1->N2 N3 Processing N2->N3 N4 Interpretation N3->N4 F1 Sample Prep F2 Acquisition F1->F2 F3 Data Analysis F2->F3

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, tailored for a scientific audience. The tabulated data offers a quick reference for its key characteristics, while the described experimental protocols provide a foundation for laboratory work. The inclusion of reaction pathway diagrams visually summarizes its chemical reactivity. This comprehensive information is intended to support further research and application development involving this versatile secondary alcohol.

References

Spectroscopic Profile of 2-Methyl-3-octanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-3-octanol, a secondary alcohol with applications in various chemical syntheses. The information presented herein is intended to support research and development activities by providing detailed spectral data and the methodologies for their acquisition.

Mass Spectrometry (MS)

Mass spectrometry of this compound reveals a fragmentation pattern characteristic of secondary alcohols. The electron ionization (EI) mass spectrum is characterized by a weak or absent molecular ion peak and prominent peaks resulting from α-cleavage and dehydration.

Table 1: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment Ion
43100[C3H7]+
4550[CH3CH(OH)]+
5785[C4H9]+
7340[CH(CH3)CH(OH)]+
8725[M - C4H9]+
10115[M - C3H7]+
1265[M - H2O]+
144<1[M]+ (Molecular Ion)

Note: Relative intensities are approximate and can vary depending on the instrument and experimental conditions.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for analyzing volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane (e.g., 1 mg/mL).

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.45m1HH-3
~1.70m1HH-2
~1.55br s1HOH
~1.40 - 1.20m8HH-4, H-5, H-6, H-7
~0.90t, J ≈ 7 Hz3HH-8
~0.88d, J ≈ 7 Hz6HH-1, H-1'

Note: Chemical shifts and coupling constants are approximate and can be influenced by solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Carbon Assignment
~77.5C-3
~35.0C-4
~33.5C-2
~31.8C-6
~25.5C-5
~22.6C-7
~18.5C-1
~16.5C-1'
~14.1C-8
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 512-1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for an alcohol.

Table 4: Infrared (IR) Spectroscopic Data for this compound (Neat)

Wavenumber (cm⁻¹)IntensityAssignment
~3350Broad, StrongO-H stretch (hydrogen-bonded)
2958, 2927, 2858StrongC-H stretch (alkane)
1465MediumC-H bend (CH₂, CH₃)
1378MediumC-H bend (CH₃)
1115StrongC-O stretch (secondary alcohol)
970MediumC-H bend (out-of-plane)
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a neat spectrum, a single drop of liquid this compound is placed directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Visualizations

The following diagrams illustrate the spectroscopic analysis workflow and the molecular structure with key mass spectral fragmentations.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_result Structural Elucidation Sample This compound MS Mass Spectrometry (GC-MS) Sample->MS NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR Infrared Spectroscopy (FTIR-ATR) Sample->IR MS_Data Fragmentation Pattern (m/z values) MS->MS_Data NMR_Data Chemical Shifts & Coupling Constants (δ, J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data Structure Molecular Structure Confirmation MS_Data->Structure NMR_Data->Structure IR_Data->Structure

Spectroscopic analysis workflow.

Fragmentation_Pattern Key Mass Spectral Fragmentations of this compound cluster_frags mol [C₉H₂₀O]⁺˙ m/z = 144 f1 [C₃H₇]⁺ m/z = 43 mol->f1 α-cleavage f2 [C₄H₉]⁺ m/z = 57 mol->f2 cleavage f3 [M - C₄H₉]⁺ m/z = 87 mol->f3 α-cleavage f4 [M - C₃H₇]⁺ m/z = 101 mol->f4 α-cleavage f5 [M - H₂O]⁺˙ m/z = 126 mol->f5 dehydration

Key mass spectral fragmentations.

The Elusive Presence of 2-Methyl-3-octanol in Food: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-octanol, a branched-chain eight-carbon alcohol, is a volatile organic compound that can potentially contribute to the complex aroma profiles of various foods. While its presence has been suggested in some food items, detailed quantitative data and a thorough understanding of its natural occurrence remain limited. This technical guide aims to provide a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in food, detailing analytical methodologies for its quantification and exploring its potential biosynthetic origins.

Natural Occurrence and Quantitative Data

The presence of this compound in the food matrix is not widely documented in scientific literature. Initial suggestions of its occurrence in sour and sweet cherries have not been substantiated with quantitative data in peer-reviewed studies. Extensive searches of scientific databases have not yielded specific concentration data for this compound in any particular food item.

However, the analysis of structurally similar C8 alcohols, such as 3-octanol, has been reported. For instance, 3-octanol has been quantified in fermented products like moromi, a key ingredient in the production of soy sauce and miso. This suggests that related branched-chain octanols can be formed during food processing, particularly through fermentation.

Table 1: Quantitative Data for 3-Octanol in Moromi (a fermented soybean product)

CompoundConcentration (µg/L)Food MatrixReference
3-Octanol0.83 ± 0.05Soy Rice Wine Moromi[1]

Note: Data for this compound is currently unavailable in the reviewed literature.

Biosynthesis of Branched-Chain Alcohols in Food

The biosynthetic pathways leading to the formation of this compound in food are not explicitly detailed in the current scientific literature. However, based on the known pathways for other volatile fatty acid derivatives in plants and microorganisms, a putative pathway can be proposed.

Plant-Based Biosynthesis

In plants, the formation of C8 volatile compounds often originates from the lipoxygenase (LOX) pathway, which involves the enzymatic oxidation of polyunsaturated fatty acids like linoleic and linolenic acids.

G cluster_0 Fatty Acid Metabolism Linoleic/Linolenic Acid Linoleic/Linolenic Acid Lipoxygenase (LOX) Lipoxygenase (LOX) Linoleic/Linolenic Acid->Lipoxygenase (LOX) Hydroperoxides Hydroperoxides Lipoxygenase (LOX)->Hydroperoxides Hydroperoxide Lyase (HPL) Hydroperoxide Lyase (HPL) Hydroperoxides->Hydroperoxide Lyase (HPL) C8/C9 Aldehydes C8/C9 Aldehydes Hydroperoxide Lyase (HPL)->C8/C9 Aldehydes Alcohol Dehydrogenase (ADH) Alcohol Dehydrogenase (ADH) C8/C9 Aldehydes->Alcohol Dehydrogenase (ADH) C8/C9 Alcohols C8/C9 Alcohols Alcohol Dehydrogenase (ADH)->C8/C9 Alcohols

Caption: Putative Biosynthetic Pathway of C8 Alcohols in Plants.

This pathway generates various aldehydes, which can then be reduced to their corresponding alcohols, including branched-chain variants, by alcohol dehydrogenases. The specificity of the enzymes involved would determine the final structure of the alcohol produced.

Microbial Biosynthesis

In fermented foods, microorganisms play a crucial role in the formation of flavor compounds. Branched-chain alcohols can be synthesized by microbes through the Ehrlich pathway, which involves the catabolism of branched-chain amino acids (leucine, isoleucine, and valine). While this pathway typically produces shorter-chain alcohols, microbial metabolism of fatty acids can also lead to the formation of longer-chain alcohols.

Experimental Protocols for Quantification

The analysis of volatile compounds like this compound in complex food matrices requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for this purpose.

General Experimental Workflow

G cluster_0 Sample Preparation & Analysis Food_Sample Food Sample Homogenization HS_Vial Transfer to Headspace Vial (+ Internal Standard, Salt) Food_Sample->HS_Vial SPME HS-SPME Extraction HS_Vial->SPME GC_MS GC-MS Analysis SPME->GC_MS Data_Analysis Data Processing & Quantification GC_MS->Data_Analysis

Caption: General Workflow for Volatile Compound Analysis in Food.

Detailed Protocol for Quantification of 3-Octanol in Moromi

The following protocol is adapted from a study that successfully quantified 3-octanol in a fermented food matrix and can serve as a template for the analysis of this compound.[1]

1. Sample Preparation and HS-SPME:

  • Weigh 5 g of the moromi sample into a 20 mL headspace vial.

  • Add 10 µL of an internal standard solution (e.g., 2-octanol at a known concentration).

  • Add 1 g of sodium chloride to the vial to increase the volatility of the analytes.

  • Seal the vial with a PTFE/silicone septum.

  • Equilibrate the vial at 60°C for 15 minutes in a heating agitator.

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Column: DB-WAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Start at 40°C, hold for 5 minutes.

    • Ramp to 180°C at a rate of 3°C/min.

    • Ramp to 240°C at a rate of 10°C/min, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 35-350.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Quantification:

  • Identify 3-octanol (and potentially this compound) based on its retention time and mass spectrum by comparison with an authentic standard.

  • Quantify the compound by constructing a calibration curve using the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Conclusion

While this compound is a compound of interest for food flavor research, its natural occurrence remains largely unquantified in the scientific literature. The analytical methodologies are well-established for volatile compounds, and the biosynthetic pathways can be inferred from related metabolic processes. Future research should focus on targeted quantitative analysis of this compound in a wider variety of food products, especially those known for complex aroma profiles, to elucidate its contribution to food flavor and to populate the currently sparse data landscape. The detailed experimental protocol provided for a similar compound offers a robust starting point for such investigations.

References

An In-Depth Technical Guide to the Synthesis of 2-Methyl-3-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-methyl-3-octanol, a secondary alcohol with applications in various chemical industries. The document details the prevalent Grignard reaction-based synthesis, including a plausible experimental protocol adapted from established procedures for analogous compounds. Furthermore, it explores alternative synthetic routes and considerations for stereoselective synthesis. Quantitative data and characterization information are presented in a structured format to facilitate comparison and analysis.

Introduction

This compound (CAS No: 26533-34-6, Molecular Formula: C₉H₂₀O) is a branched-chain secondary alcohol. Its structure lends itself to potential use as a synthon in the development of more complex molecules, including active pharmaceutical ingredients (APIs), and as a component in fragrance and flavor formulations.[1][2] A thorough understanding of its synthesis is crucial for researchers engaged in these fields. This guide focuses on providing detailed, practical information for the laboratory-scale preparation of this compound.

Synthesis Pathways

The synthesis of this compound can be approached through several methodologies. The most prominent and versatile of these is the Grignard reaction. Other potential, though less detailed in available literature, methods include the catalytic hydrogenation of a corresponding ketone and rearrangement reactions.[1]

Grignard Reaction

The Grignard reaction is a powerful and widely used method for the formation of carbon-carbon bonds, making it highly suitable for the synthesis of secondary alcohols like this compound.[3][4] The synthesis can be envisioned through two primary retrosynthetic disconnections, both culminating in the formation of the target alcohol.

  • Pathway A: Reaction of pentylmagnesium bromide with isobutyraldehyde (2-methylpropanal).

  • Pathway B: Reaction of isopropylmagnesium bromide with hexanal.

Both pathways are chemically sound; the choice between them in a practical setting would likely be determined by the availability and cost of the starting materials. For the purpose of this guide, a detailed experimental protocol will be presented based on Pathway A.

G cluster_pathway_a Pathway A cluster_pathway_b Pathway B Pentyl bromide Pentyl bromide Pentylmagnesium bromide Pentylmagnesium bromide Pentyl bromide->Pentylmagnesium bromide + Mg (Ether) Mg Mg Mg->Pentylmagnesium bromide Intermediate A Alkoxide Intermediate Pentylmagnesium bromide->Intermediate A + Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Intermediate A This compound A This compound Intermediate A->this compound A H₃O⁺ Workup Isopropyl bromide Isopropyl bromide Isopropylmagnesium bromide Isopropylmagnesium bromide Isopropyl bromide->Isopropylmagnesium bromide + Mg (Ether) Mg B Mg Mg B->Isopropylmagnesium bromide Intermediate B Alkoxide Intermediate Isopropylmagnesium bromide->Intermediate B + Hexanal Hexanal Hexanal Hexanal->Intermediate B This compound B This compound Intermediate B->this compound B H₃O⁺ Workup

Figure 1: Grignard Synthesis Pathways for this compound.
Catalytic Hydrogenation

Experimental Protocol: Grignard Synthesis of this compound (Pathway A)

The following protocol is an adapted procedure based on established methods for the synthesis of analogous secondary alcohols via the Grignard reaction. All glassware should be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (approx.)
Magnesium turningsMg24.312.67 g0.11
1-BromopentaneC₅H₁₁Br151.0415.1 g (12.4 mL)0.10
IsobutyraldehydeC₄H₈O72.117.21 g (9.1 mL)0.10
Anhydrous diethyl ether(C₂H₅)₂O74.12150 mL-
IodineI₂253.811 small crystal-
Saturated aq. NH₄ClNH₄Cl53.49~100 mL-
1 M HCl (optional)HCl36.46As needed-
Anhydrous MgSO₄MgSO₄120.37~10 g-

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • 125 mL dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

Part 1: Formation of Pentylmagnesium Bromide

  • Assemble the three-necked flask with the dropping funnel, reflux condenser, and a gas inlet for an inert atmosphere (e.g., nitrogen or argon).

  • Place the magnesium turnings and a small crystal of iodine in the flask.

  • In the dropping funnel, prepare a solution of 1-bromopentane in 50 mL of anhydrous diethyl ether.

  • Add approximately 5 mL of the 1-bromopentane solution to the magnesium turnings. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle bubbling. Gentle warming may be required to start the reaction.

  • Once the reaction has started, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

Part 2: Reaction with Isobutyraldehyde

  • Cool the flask containing the Grignard reagent in an ice bath.

  • Prepare a solution of isobutyraldehyde in 50 mL of anhydrous diethyl ether in the dropping funnel.

  • Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux. A precipitate will form.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

Part 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • If a significant amount of magnesium salts remains, a small amount of 1 M HCl can be added to dissolve them.

  • Transfer the mixture to a separatory funnel and separate the organic (ether) layer.

  • Extract the aqueous layer twice with 25 mL portions of diethyl ether.

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the crude this compound by fractional distillation under reduced pressure.

G start Start grignard_formation Prepare Pentylmagnesium Bromide (Mg, 1-Bromopentane, Ether) start->grignard_formation reaction React with Isobutyraldehyde in Ether (Ice Bath) grignard_formation->reaction workup Quench with Saturated aq. NH₄Cl reaction->workup extraction Extract with Diethyl Ether workup->extraction drying Dry Organic Layer (Anhydrous MgSO₄) extraction->drying evaporation Solvent Removal (Rotary Evaporator) drying->evaporation distillation Fractional Distillation (Reduced Pressure) evaporation->distillation end Pure this compound distillation->end

Figure 2: Experimental Workflow for Grignard Synthesis.

Asymmetric Synthesis Considerations

This compound possesses a chiral center at the carbon bearing the hydroxyl group. For applications where a specific enantiomer is required, an asymmetric synthesis approach is necessary. This can be achieved through several strategies:

  • Use of a Chiral Auxiliary: An achiral starting material can be reacted with a chiral auxiliary to induce diastereoselectivity in the key bond-forming step. The auxiliary is subsequently removed to yield the enantiomerically enriched product.

  • Chiral Catalysis: A chiral catalyst can be employed to favor the formation of one enantiomer over the other. This is often a more atom-economical approach.

  • Resolution of Racemic Mixtures: A racemic mixture of this compound can be separated into its constituent enantiomers through techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation.

The development of a specific asymmetric synthesis for this compound would require dedicated research to optimize the choice of chiral influence and reaction conditions to achieve high enantiomeric excess (e.e.).

Data Presentation

The following tables summarize the available physical, chemical, and spectroscopic data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number26533-34-6[5][6]
Molecular FormulaC₉H₂₀O[5][6]
Molar Mass144.25 g/mol [6]
Boiling Point189 °C (at 760 mmHg)[1]
Density0.83 g/cm³[1]
Refractive Index1.4300 to 1.4320[1]

Table 2: Spectroscopic Data

TechniqueKey Signals/FeaturesReference
¹H NMRData available in spectral databases.
¹³C NMRData available in spectral databases.
IR SpectroscopyCharacteristic O-H and C-H stretching frequencies.
Mass SpectrometryMolecular ion peak and characteristic fragmentation pattern.

Note: While specific peak assignments are not detailed here, this information is readily available in public and proprietary spectral databases for researchers to consult.

Conclusion

The synthesis of this compound is most reliably achieved through the Grignard reaction, offering two viable pathways depending on precursor availability. The provided experimental protocol, adapted from established methodologies for similar secondary alcohols, offers a robust starting point for laboratory-scale preparation. For applications requiring enantiopure material, asymmetric synthesis strategies must be employed. The compiled data serves as a valuable resource for the characterization and quality control of synthesized this compound. This guide is intended to equip researchers and professionals in drug development and other chemical sciences with the necessary information to effectively synthesize and utilize this versatile secondary alcohol.

References

2-Methyl-3-octanol structural isomers and stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural and Stereoisomers of 2-Methyl-3-octanol

For professionals in the fields of chemical research and drug development, a comprehensive understanding of isomeric structures is fundamental. This guide provides a detailed exploration of the structural and stereoisomers of this compound, a C9 aliphatic alcohol. We will delve into the classification of its isomers, present key physicochemical data, outline relevant experimental protocols, and provide visual representations of the isomeric relationships.

Structural Isomerism in this compound

Structural isomers, or constitutional isomers, are compounds that share the same molecular formula but differ in the connectivity of their atoms.[1] For this compound, with the molecular formula C9H20O, a multitude of structural isomers exist.[2][3][4] These can be broadly categorized into other secondary alcohols, primary alcohols, tertiary alcohols, and ethers.

A representative, though not exhaustive, list of structural isomers of this compound is presented below.

Table 1: Selected Structural Isomers of this compound (C9H20O)

IUPAC NameClassBoiling Point (°C)Density (g/mL)
This compoundSecondary Alcohol184 - 1890.825 - 0.83
3-Methyl-3-octanolTertiary Alcohol187-1880.828
2,2-Dimethyl-1-heptanolPrimary Alcohol1930.831
2,6-Dimethyl-4-heptanolSecondary Alcohol188-1900.817
Nonan-1-olPrimary Alcohol2150.827
Nonan-2-olSecondary Alcohol1950.827
Nonan-3-olSecondary Alcohol1940.827
Di-tert-butyl carbinolSecondary Alcohol187-1900.834

Note: The physical properties listed are subject to slight variations depending on the source and experimental conditions.

structural_isomers C9H20O C9H20O This compound This compound C9H20O->this compound Other Secondary Alcohols Other Secondary Alcohols C9H20O->Other Secondary Alcohols Primary Alcohols Primary Alcohols C9H20O->Primary Alcohols Tertiary Alcohols Tertiary Alcohols C9H20O->Tertiary Alcohols Ethers Ethers C9H20O->Ethers

Figure 1: Structural Isomer Classes of C9H20O

Stereoisomerism in this compound

Stereoisomers possess the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[1] The molecule this compound has two chiral centers: the carbon atom at position 2 (bonded to a hydrogen, a methyl group, an isopropyl group, and the rest of the carbon chain) and the carbon atom at position 3 (bonded to a hydrogen, a hydroxyl group, an ethyl group, and the rest of the carbon chain).

The number of possible stereoisomers can be determined by the 2^n rule, where 'n' is the number of chiral centers. For this compound, with n=2, there are 2^2 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationships between these stereoisomers are that of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images of each other).[1][5]

The four stereoisomers of this compound are:

  • (2R, 3R)-2-methyl-3-octanol

  • (2S, 3S)-2-methyl-3-octanol

  • (2R, 3S)-2-methyl-3-octanol

  • (2S, 3R)-2-methyl-3-octanol

The pair (2R, 3R) and (2S, 3S) are enantiomers of each other. Similarly, the pair (2R, 3S) and (2S, 3R) are enantiomers. Any other pairing, for instance (2R, 3R) and (2R, 3S), are diastereomers.

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 2R,3R 2R,3R 2S,3S 2S,3S 2R,3R->2S,3S Enantiomers 2R,3S 2R,3S 2R,3R->2R,3S Diastereomers 2S,3R 2S,3R 2R,3R->2S,3R Diastereomers 2S,3S->2R,3S Diastereomers 2S,3S->2S,3R Diastereomers 2R,3S->2S,3R Enantiomers

Figure 2: Stereoisomeric Relationships of this compound

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various established organic synthesis routes. A common and effective method is the Grignard reaction.

Protocol: Synthesis via Grignard Reaction

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 1-bromopentane in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

    • After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the pentylmagnesium bromide.

  • Reaction with the Aldehyde:

    • Cool the Grignard reagent to 0 °C using an ice bath.

    • Slowly add a solution of 2-methylpropanal in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Separation of Isomers

The separation of the isomers of this compound presents distinct challenges depending on the type of isomerism.

Separation of Structural Isomers:

Structural isomers, having different physical properties such as boiling points, can often be separated by fractional distillation.[6] For isomers with very close boiling points, preparative gas chromatography can be employed for higher purity separation.

Protocol: Separation of Stereoisomers

The separation of enantiomers requires a chiral environment. This is typically achieved through chiral chromatography.

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. The selection of the CSP is critical and often requires screening of various column types (e.g., polysaccharide-based, Pirkle-type).

  • Mobile Phase Optimization: The mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), needs to be optimized to achieve baseline separation of the enantiomers.

  • Chromatographic Conditions:

    • Flow Rate: Set an appropriate flow rate to ensure good resolution without excessive peak broadening.

    • Temperature: Column temperature can influence the separation and should be controlled.

    • Detection: Use a suitable detector, such as a UV detector or a polarimeter, to monitor the elution of the enantiomers.

  • Fraction Collection: Collect the fractions corresponding to each enantiomer as they elute from the column.

  • Purity Analysis: Analyze the purity of the collected fractions using the same chiral chromatography method to determine the enantiomeric excess.

Conclusion

The isomeric landscape of this compound is a prime example of the structural diversity that can arise from a single molecular formula. A thorough understanding of its structural and stereoisomers is crucial for applications in fields such as flavor and fragrance chemistry, as well as in the development of chiral pharmaceuticals where specific stereoisomers may exhibit desired biological activity. The synthetic and separation protocols outlined provide a foundational framework for the preparation and isolation of these specific isomers for further research and application.

References

2-Methyl-3-octanol: A Technical Review for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Chemical Properties, Synthesis, Analysis, and Biological Potential

Introduction

2-Methyl-3-octanol, a secondary alcohol with the chemical formula C9H20O, is a compound of interest in various chemical and biological fields.[1] Its structural isomers and related long-chain alcohols have found applications as flavorings, fragrances, and have been investigated for their pheromonal and antimicrobial activities. This technical guide provides a comprehensive review of the current scientific literature on this compound, with a focus on its chemical characteristics, synthesis methodologies, and analytical protocols. While the biological activities of this specific compound are not extensively documented, this review will touch upon the known effects of structurally similar molecules to highlight potential areas for future research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties are summarized in the table below.

PropertyValueReference
Molecular Formula C9H20O[1]
Molar Mass 144.25 g/mol [1]
CAS Number 26533-34-6[1]
Density 0.83 g/mL[1]
Boiling Point 189 °C[1]
Melting Point 6.15 °C (estimate)[1]
Refractive Index 1.4300 to 1.4320[1]
pKa 15.31 ± 0.20 (Predicted)[1]
Enthalpy of Vaporization (ΔvapH) 49.5 kJ/mol at 403 K[2]

Synthesis of this compound

The synthesis of this compound can be achieved through various organic chemistry routes. Two primary methods reported in the literature are the catalytic hydrogenation of a corresponding ketone and the Grignard reaction.

Catalytic Hydrogenation of 2-Methyl-3-octanone

This method involves the reduction of the ketone, 2-methyl-3-octanone, to the corresponding secondary alcohol.

Experimental Protocol:

  • Catalyst Preparation: A suitable catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is suspended in an appropriate solvent (e.g., ethanol, ethyl acetate).

  • Reaction Setup: The ketone, 2-methyl-3-octanone, is dissolved in the same solvent and added to the reaction vessel containing the catalyst.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, typically under pressure, and stirred vigorously. The reaction temperature and pressure are critical parameters that would need to be optimized for this specific substrate.

  • Work-up: Upon completion of the reaction (monitored by techniques like TLC or GC), the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product is purified by distillation under reduced pressure.

G ketone 2-Methyl-3-octanone reaction Hydrogenation Reaction (Controlled Temp & Pressure) ketone->reaction catalyst Catalyst (e.g., Pd/C) + H2 gas catalyst->reaction solvent Solvent (e.g., Ethanol) solvent->reaction filtration Filtration reaction->filtration evaporation Solvent Evaporation filtration->evaporation distillation Purification (Distillation) evaporation->distillation product This compound distillation->product

Catalytic Hydrogenation Workflow
Grignard Reaction

The Grignard reaction provides a versatile method for the formation of carbon-carbon bonds and the synthesis of alcohols. For this compound, this can be achieved by reacting an appropriate Grignard reagent with an aldehyde. One possible route is the reaction of isopropylmagnesium bromide with hexanal.

Experimental Protocol:

While a specific protocol for this compound is not detailed in the literature, a general procedure for a Grignard synthesis of a secondary alcohol is as follows:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed. A solution of isopropyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of isopropylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine.

  • Reaction with Aldehyde: Once the Grignard reagent has formed, a solution of hexanal in anhydrous diethyl ether is added dropwise to the reaction mixture at a controlled temperature (often 0 °C) with vigorous stirring.

  • Quenching: After the addition is complete, the reaction is stirred for a period to ensure completion. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid (e.g., HCl) to hydrolyze the magnesium alkoxide intermediate.

  • Extraction: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), and filtered.

  • Purification: The solvent is removed from the filtrate by rotary evaporation. The resulting crude this compound is then purified by fractional distillation under reduced pressure.

G cluster_0 Grignard Reagent Formation cluster_1 Reaction cluster_2 Work-up & Purification ipr_br Isopropyl Bromide grignard Isopropylmagnesium Bromide ipr_br->grignard mg Magnesium Turnings mg->grignard ether1 Anhydrous Ether ether1->grignard reaction Grignard Reaction (0 °C) grignard->reaction hexanal Hexanal hexanal->reaction ether2 Anhydrous Ether ether2->reaction quench Quenching (aq. NH4Cl) reaction->quench extraction Extraction quench->extraction drying Drying extraction->drying purification Purification (Distillation) drying->purification product This compound purification->product

Grignard Synthesis Workflow

Analytical Methods

The characterization and quantification of this compound rely on standard analytical techniques in organic chemistry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile compounds like this compound. The NIST Chemistry WebBook provides mass spectral data for 3-octanol, 2-methyl-, which can be used for identification purposes.

Experimental Protocol:

A general GC-MS protocol for the analysis of a volatile alcohol would involve:

  • Sample Preparation: The sample containing this compound is dissolved in a suitable volatile solvent (e.g., dichloromethane, hexane).

  • Injection: A small volume of the prepared sample is injected into the GC inlet.

  • Separation: The components of the sample are separated on a GC column (e.g., a non-polar column like DB-5ms) based on their boiling points and interactions with the stationary phase. A typical temperature program would involve an initial hold at a low temperature, followed by a ramp to a higher temperature.

  • Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound.

  • Identification: The obtained mass spectrum is compared to a library of known spectra (e.g., the NIST library) to confirm the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, confirming its connectivity.

Experimental Protocol:

  • Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

  • Spectral Analysis: The chemical shifts, integration (for ¹H NMR), and coupling patterns are analyzed to confirm the structure of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic feature in the IR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol group.

Experimental Protocol:

  • Sample Preparation: A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition: The sample is placed in an IR spectrometer, and the spectrum is recorded.

  • Spectral Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present.

G cluster_0 Structural Elucidation cluster_1 Separation & Identification sample This compound Sample nmr NMR Spectroscopy (¹H & ¹³C) sample->nmr ir IR Spectroscopy sample->ir gcms GC-MS sample->gcms c1 Connectivity nmr->c1 c2 Functional Groups ir->c2 c3 Molecular Weight & Fragmentation gcms->c3

Analytical Workflow for this compound

Biological Activities and Signaling Pathways

A comprehensive search of the scientific literature did not yield specific quantitative data on the biological activities of this compound. Furthermore, there is no information available regarding its involvement in any signaling pathways.

However, it is worth noting that structurally related long-chain alcohols have been investigated for various biological effects:

  • Pheromonal Activity: 3-Octanol, a close structural analog, is known to act as an alarm pheromone in certain ant species.[3] It is plausible that this compound could exhibit similar semiochemical properties in insects, a hypothesis that warrants further investigation.

  • Antimicrobial Activity: Some long-chain fatty alcohols have demonstrated antibacterial and antifungal properties. The mechanism of action is often attributed to their ability to disrupt cell membranes. While specific studies on this compound are lacking, its amphiphilic nature suggests it could potentially possess antimicrobial activity.

The absence of data in these areas represents a significant knowledge gap and a promising avenue for future research. Investigating the potential antimicrobial, cytotoxic, or receptor-binding activities of this compound could uncover novel therapeutic or biotechnological applications.

Conclusion

This compound is a secondary alcohol with well-defined chemical and physical properties. Its synthesis can be readily achieved through established organic chemistry methodologies such as catalytic hydrogenation and the Grignard reaction. Standard analytical techniques, including GC-MS, NMR, and IR spectroscopy, are suitable for its characterization and quantification.

Despite a clear understanding of its chemical nature, the biological profile of this compound remains largely unexplored. There is a notable absence of quantitative data on its biological activities and no information on its interaction with cellular signaling pathways. This lack of data presents a clear opportunity for researchers in drug discovery and related fields to investigate the potential pharmacological effects of this compound. Future studies should focus on screening this compound for a range of biological activities, including antimicrobial, cytotoxic, and receptor-modulating effects, to unlock its full potential.

References

Biological Activities of 2-Methyl-3-octanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the known and potential biological activities of 2-methyl-3-octanol and its derivatives. Direct research on the derivatives of this compound is limited; therefore, this document synthesizes available data on the parent compound and structurally related medium-chain aliphatic alcohols to infer potential therapeutic applications. The primary focus is on antimicrobial and anti-inflammatory properties, supported by detailed experimental protocols and a summary of quantitative data. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development by highlighting the therapeutic potential of this class of compounds.

Introduction

This compound is a secondary alcohol used as a solvent, a chemical intermediate, and a fragrance and flavoring agent.[1] While its direct biological activities are not extensively documented, the broader class of medium-chain aliphatic alcohols and their derivatives has garnered scientific interest for their bioactive properties. This guide explores these properties, with a focus on antimicrobial and anti-inflammatory effects, to build a comprehensive profile of the potential biological activities of this compound derivatives.

Potential Biological Activities

Based on studies of structurally similar compounds, derivatives of this compound are hypothesized to possess significant antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Long-chain and medium-chain fatty alcohols are known to exhibit antimicrobial effects. The length of the aliphatic carbon chain is a critical determinant of both the potency and the mechanism of action.[2][3] For instance, 1-nonanol, 1-decanol, and 1-undecanol have demonstrated bactericidal activity, which is attributed to their ability to damage bacterial cell membranes.[2][4] In contrast, 1-dodecanol and 1-tridecanol show high antibacterial activity without causing significant membrane damage, suggesting an alternative mechanism of action.[2][3]

The presence of a hydroxyl group is crucial for the antimicrobial activity of these compounds. Studies comparing 1-octen-3-ol to its ketone analog, 1-octen-3-one, have shown that the hydroxyl group plays a decisive role in its antimicrobial efficacy.[5] 1-octen-3-ol, also known as mushroom alcohol, has demonstrated strong antibacterial activity, particularly against Gram-positive bacteria, and also inhibits fungal growth and spore germination.[5]

The proposed mechanism for many of these alcohols involves the disruption of the cell membrane's permeability, leading to the leakage of essential cellular components.[5]

Anti-inflammatory Activity

Certain tertiary alcohols have shown promising anti-inflammatory properties.[6] The anti-inflammatory effects of these compounds are often dependent on the types and positions of functional groups on their core structures.[6] While specific studies on this compound are lacking, related compounds have been investigated. For example, some substituted tertiary alcohols exhibit anti-inflammatory activity in vivo, with potencies that can be compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[6][7]

The mechanism of anti-inflammatory action for many natural and synthetic compounds involves the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory cytokines.

Quantitative Data Summary

The following tables summarize quantitative data from studies on related aliphatic alcohols to provide a comparative reference for the potential activities of this compound derivatives.

Table 1: Antimicrobial Activity of Selected Aliphatic Alcohols

CompoundTarget OrganismAssayResultReference
1-NonanolStaphylococcus aureusMICNot specified, but showed bactericidal activity[2]
1-DecanolStaphylococcus aureusMICNot specified, but showed bactericidal activity[2]
1-UndecanolStaphylococcus aureusMICNot specified, but showed bactericidal activity[2]
1-DodecanolStaphylococcus aureusMICNot specified, but showed highest activity[2]
1-TridecanolStaphylococcus aureusMICNot specified, but showed highest activity[2]
1-Octen-3-olGram-positive bacteriaMIC1.0 mg/mL[5]
1-Octen-3-olGram-negative bacteriaMIC2.0 mg/mL[5]
1-Octen-3-olGram-positive bacteriaMBC4.0 mg/mL[5]
1-Octen-3-olGram-negative bacteriaMBC8.0 mg/mL[5]
1-Octen-3-olFungi (growth)CIC8.0 mg/mL[5]
1-Octen-3-olFungi (spore germination)CIC2.0 mg/mL[5]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; CIC: Completely Inhibitory Concentration.

Table 2: In Vivo Anti-inflammatory Activity of Novel Tertiary Alcohols

CompoundDosePaw Edema Inhibition (%)Potency vs. Ibuprofen (%)Reference
Tertiary Alcohol 1Not specified12.41 - 62.79Variable[6]
Ibuprofen (Standard)Not specified72.88100[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide future research on this compound derivatives.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of a compound against various microorganisms.

Methodology: Broth Microdilution Assay

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Determination of MBC: An aliquot from the wells showing no visible growth is sub-cultured onto an agar plate. The plates are incubated for 24-48 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

In Vivo Anti-inflammatory Assay

Objective: To evaluate the anti-inflammatory activity of a compound in an animal model.

Methodology: Carrageenan-Induced Paw Edema in Rodents

  • Animal Acclimatization: Laboratory rodents (e.g., Wistar rats or Swiss albino mice) are acclimatized to the laboratory conditions for at least one week.

  • Compound Administration: The test compound is administered orally or intraperitoneally to the test group of animals. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., ibuprofen).

  • Induction of Inflammation: After a specific period (e.g., 60 minutes), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each animal to induce localized edema.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the induction of inflammation.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate a key inflammatory signaling pathway potentially modulated by anti-inflammatory compounds and a general workflow for screening bioactive compounds.

G Potential Anti-inflammatory Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB Degradation Degradation IκB->Degradation NF-κB->IκB DNA DNA NF-κB->DNA Translocates to Nucleus Pro-inflammatory_Genes Pro-inflammatory_Genes DNA->Pro-inflammatory_Genes Binds to promoter region Inflammation Inflammation Pro-inflammatory_Genes->Inflammation Inflammatory_Stimulus Inflammatory_Stimulus Inflammatory_Stimulus->Receptor 2-Methyl-3-octanol_Derivative 2-Methyl-3-octanol_Derivative 2-Methyl-3-octanol_Derivative->IKK Inhibits?

Caption: A generalized NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

G General Workflow for Bioactivity Screening Compound_Library Library of This compound Derivatives Primary_Screening Primary Screening (e.g., Antimicrobial MIC Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., In Vivo Anti-inflammatory Assay) Hit_Identification->Secondary_Screening Active Compounds End End Hit_Identification->End Inactive Compounds Lead_Compound Lead Compound Secondary_Screening->Lead_Compound Mechanism_of_Action Mechanism of Action Studies Lead_Compound->Mechanism_of_Action Preclinical_Development Preclinical Development Mechanism_of_Action->Preclinical_Development

Caption: A typical workflow for the screening and development of bioactive compounds.

Conclusion and Future Directions

While direct evidence for the biological activities of this compound derivatives is currently scarce, the existing literature on structurally related medium-chain aliphatic alcohols suggests a promising potential for antimicrobial and anti-inflammatory applications. The data and protocols presented in this guide offer a solid foundation for initiating research into this class of compounds.

Future studies should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a battery of in vitro and in vivo bioassays. Elucidating the structure-activity relationships will be crucial for optimizing their therapeutic potential. Furthermore, investigations into their mechanisms of action at the molecular level will provide valuable insights for drug development. The exploration of these compounds could lead to the discovery of novel therapeutic agents with significant clinical applications.

References

2-Methyl-3-octanol safety and hazards information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Hazards of 2-Methyl-3-octanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for this compound (CAS: 26533-34-6), a secondary alcohol. The information presented is intended to promote safe handling and awareness of potential risks in a laboratory or industrial setting.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C9H20O[1]
Molecular Weight 144.25 g/mol [1]
Appearance Colorless liquid[2]
Odor Characteristic odor[2]
Boiling Point 189 °C[2]
Melting Point 6.15 °C (estimated)[2]
Density 0.83 g/cm³[2]
Solubility Soluble in ethanol and ether[2]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Classification:

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion / IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage / Eye IrritationCategory 1H318: Causes serious eye damage
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Source: PubChem[1]

GHS Label Elements:

  • Pictograms:

  • Signal Word: Danger

Toxicological Information

Detailed toxicological studies specifically for this compound are limited. The information below is based on available data and information from structurally similar compounds.

Acute Toxicity:

Route of ExposureTest SpeciesToxicological EndpointValue
Oral (data for 3-Methyl-3-octanol)RatLD503400 mg/kg[3]
Dermal (data for 3-Octanol)RabbitLD50> 5000 mg/kg[4]

Skin Irritation: this compound is classified as a skin irritant.[1] Direct contact may cause redness, inflammation, and discomfort. The mechanism of skin irritation by alcohols generally involves the removal of lipids from the stratum corneum, disrupting the skin's barrier function and leading to dryness and irritation.[5][6]

Eye Irritation: The substance is classified as causing serious eye damage.[1] Contact with the eyes can lead to severe irritation, pain, and potentially irreversible damage to the cornea.[7][8]

Respiratory Tract Irritation: Inhalation of vapors may cause irritation to the respiratory system.[1]

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not publicly available. However, standardized OECD guidelines are typically followed for such assessments. The workflows for skin and eye irritation studies are depicted below.

experimental_workflows cluster_skin Skin Irritation Test (OECD 439) cluster_eye Eye Irritation Test (OECD 492) s1 Reconstructed Human Epidermis (RhE) Culture s2 Topical Application of This compound s1->s2 s3 Incubation Period s2->s3 s4 Tissue Rinsing and Post-Incubation s3->s4 s5 Cell Viability Assay (MTT) s4->s5 s6 Data Analysis and Classification s5->s6 e1 Reconstructed Human Cornea-like Epithelium (RhCE) Culture e2 Application of This compound e1->e2 e3 Short-Term Exposure e2->e3 e4 Rinsing and Post-Exposure Incubation e3->e4 e5 Cell Viability Assessment e4->e5 e6 Hazard Potential Classification e5->e6

Caption: Standard experimental workflows for in vitro skin and eye irritation testing.

Safety and Handling

Engineering Controls:

  • Work in a well-ventilated area. The use of a chemical fume hood is recommended to minimize exposure to vapors.

  • Ensure easy access to emergency eyewash stations and safety showers.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn when there is a risk of splashing.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

Handling and Storage:

  • Avoid contact with skin and eyes.

  • Avoid inhalation of vapors.

  • Store in a cool, dry, well-ventilated area in a tightly sealed container.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Incompatible with strong oxidizing agents.

First Aid Measures

Exposure RouteFirst Aid Instructions
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire and Explosion Hazards

This compound is a combustible liquid.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.

  • Hazardous Combustion Products: May produce carbon monoxide and carbon dioxide upon combustion.

Mechanisms of Toxicity

The specific signaling pathways for this compound toxicity have not been detailed in the available literature. However, the general mechanism for alcohol-induced skin and eye irritation is understood to involve the disruption of cellular membranes.

toxicity_mechanism cluster_cellular Cellular Level Interaction cluster_tissue Tissue Level Effect cluster_clinical Clinical Manifestation substance This compound Exposure membrane Disruption of Cell Membrane Lipids substance->membrane protein Protein Denaturation substance->protein barrier Compromised Barrier Function (Skin/Cornea) membrane->barrier protein->barrier inflammation Release of Inflammatory Mediators barrier->inflammation symptoms Irritation, Redness, Pain, Serious Eye Damage inflammation->symptoms

Caption: A logical diagram illustrating the general mechanism of alcohol-induced cellular and tissue damage.

References

An In-depth Technical Guide to 2-Methyl-3-octanol: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 2-Methyl-3-octanol, a secondary alcohol with applications in the chemical industry. The document details the historical discovery of the compound, outlines a detailed experimental protocol for its synthesis via the Grignard reaction, and presents a thorough compilation of its physicochemical and spectroscopic properties. While the biological activities of many secondary alcohols are of interest, current literature available through extensive searches does not indicate well-defined signaling pathways for this compound, a point that will be addressed further. This guide is intended to be a core resource for professionals requiring in-depth knowledge of this specific chemical entity.

Discovery and History

Sir Robert Howson Pickard (1874-1949) was a prominent chemist known for his pioneering research in stereochemistry and his contributions to the cotton industry.[1] He was a Fellow of the Royal Society and served as the Vice-Chancellor of the University of London.[1] Joseph Kenyon (1885-1961) was a fellow chemist who collaborated extensively with Pickard.[2] Their systematic studies on the optical resolution of racemic alcohols were foundational in the field of organic chemistry. While the 1912 publication marks the initial characterization of this compound, the synthesis of secondary alcohols had been made possible by the groundbreaking work of French chemist François Auguste Victor Grignard, who was awarded the Nobel Prize in Chemistry in 1912 for his discovery of the organomagnesium halides and their application in synthesis. It is highly probable that Pickard and Kenyon utilized a Grignard reaction for the initial synthesis of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data has been compiled from various chemical databases and literature sources.

PropertyValueReference
Molecular Formula C₉H₂₀O[3]
Molecular Weight 144.25 g/mol [3]
CAS Number 26533-34-6[3]
IUPAC Name 2-methyloctan-3-ol[3]
Appearance Colorless liquid
Boiling Point 184-189 °C
Density 0.825 g/mL
Refractive Index 1.429
Solubility in Water 531.2 mg/L @ 25 °C (estimated)[1]

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic information.

Spectroscopic DataSource
¹H NMR [4]
¹³C NMR [4]
Mass Spectrum (GC-MS) [4]
Infrared (IR) Spectrum [4]

Experimental Protocols: Synthesis of this compound via Grignard Reaction

The Grignard reaction is a versatile and widely used method for the formation of carbon-carbon bonds and is the most logical and common method for the synthesis of secondary alcohols like this compound. The following protocol details the synthesis from propanal and pentylmagnesium bromide.

Reaction Scheme:

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 1-Bromopentane

  • Anhydrous diethyl ether

  • Propanal

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Preparation of the Grignard Reagent (Pentylmagnesium Bromide):

    • All glassware must be thoroughly dried in an oven and assembled while hot under a dry nitrogen atmosphere to exclude moisture.

    • Place magnesium turnings (1.1 equivalents) and a small crystal of iodine in the three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.

    • Prepare a solution of 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the 1-bromopentane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle boiling of the ether is observed. Gentle warming may be necessary to start the reaction.

    • Once the reaction has started, add the remaining 1-bromopentane solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction of the magnesium.

  • Reaction with Propanal:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of propanal (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

    • Add the propanal solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux. A white precipitate of the alkoxide salt will form.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.

    • Transfer the mixture to a separatory funnel. The organic layer (ether) should be separated from the aqueous layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine all the organic layers and wash with brine (saturated sodium chloride solution).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the solution to remove the drying agent.

    • Remove the diethyl ether using a rotary evaporator.

    • The crude this compound can be purified by fractional distillation under reduced pressure.

Characterization:

The identity and purity of the synthesized this compound should be confirmed using the spectroscopic methods outlined in Section 2 (NMR, IR, and MS).

Biological Activity and Signaling Pathways

A thorough search of the available scientific literature did not reveal any well-characterized, specific biological signaling pathways in which this compound is a key modulator. While the general toxicological properties of secondary alcohols are studied, and some related compounds have been investigated for their biological effects, there is a lack of specific research on the metabolic pathways and cellular targets of this compound.[5] Therefore, a diagram of a signaling pathway is not included in this whitepaper due to the absence of sufficient data. Further research is required to elucidate any potential biological roles of this compound.

Logical Relationships and Experimental Workflow

The synthesis of this compound via the Grignard reaction involves a clear and logical sequence of steps. The following diagram, generated using the DOT language, illustrates the experimental workflow.

Synthesis_Workflow cluster_reagent_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Work-up and Purification A Dry Glassware B Add Mg and I₂ A->B C Prepare 1-Bromopentane in Ether B->C D Initiate Reaction C->D E Reflux D->E F Cool Grignard Reagent E->F G Prepare Propanal in Ether F->G H Slow Addition of Propanal G->H I Stir at Room Temperature H->I J Quench with NH₄Cl I->J K Separatory Funnel Extraction J->K L Dry with Na₂SO₄ K->L M Solvent Removal L->M N Fractional Distillation M->N O O N->O This compound

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This compound, first described in 1912 by Pickard and Kenyon, is a secondary alcohol readily synthesized via the Grignard reaction. This whitepaper has provided a detailed historical context, a comprehensive summary of its physicochemical and spectroscopic properties, and a robust experimental protocol for its preparation. The lack of specific information regarding its biological signaling pathways highlights an area for future research. The information presented herein serves as a foundational technical guide for professionals in the fields of chemistry and drug development.

References

Methodological & Application

Application Note: Quantitative Analysis of 2-Methyl-3-octanol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 2-Methyl-3-octanol, a volatile organic compound relevant in various fields, including flavor and fragrance analysis, and as a potential biomarker. The protocol outlines sample preparation, instrument parameters, and data analysis, providing a comprehensive guide for researchers. The described method utilizes a non-polar capillary column for optimal separation and electron ionization (EI) mass spectrometry for sensitive detection and quantification.

Introduction

This compound (C₉H₂₀O) is a secondary alcohol that may be present in complex matrices such as food products, biological samples, and essential oils.[1] Accurate and sensitive quantification of this analyte is crucial for quality control, safety assessment, and research in drug development and metabolomics. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal analytical technique for volatile and semi-volatile compounds like this compound, offering high-resolution separation and definitive identification.[2] This document provides a detailed protocol for the analysis of this compound using GC-MS.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix.

  • Liquid Samples (e.g., beverages, liquid formulations):

    • Direct Injection: For samples with high concentrations of this compound and a clean matrix, direct injection after dilution with a suitable solvent (e.g., methanol or hexane) may be sufficient.

    • Liquid-Liquid Extraction (LLE): For samples with lower concentrations or complex matrices, LLE is recommended.

      • To 1 mL of the liquid sample, add 1 mL of a non-polar solvent such as hexane.

      • Vortex the mixture for 2 minutes.

      • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

      • Carefully transfer the upper organic layer (hexane) to a clean GC vial for analysis.[1]

  • Solid or Semi-Solid Samples (e.g., tissues, food):

    • Headspace Solid-Phase Microextraction (HS-SPME): This technique is suitable for extracting volatile compounds from complex matrices without solvent injection.

      • Place a known amount of the homogenized sample into a headspace vial.

      • If necessary, add an internal standard.

      • Seal the vial and incubate at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.[3]

      • Expose a SPME fiber to the headspace for a defined period to adsorb the analytes.

      • Retract the fiber and introduce it into the GC injector for thermal desorption.

GC-MS Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890A GC System or equivalent
Mass Spectrometer Agilent 5975C VL MSD or equivalent
GC Column HP-5MS (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness[4]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[1]
Injector Split/Splitless
Injection Mode Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations)[1][5]
Injection Volume 1 µL
Injector Temperature 250°C[1]
Oven Temperature Program Initial temperature 40°C, hold for 3 min; ramp at 5°C/min to 160°C; ramp at 10°C/min to 240°C, hold for 5 min[4]
Transfer Line Temp. 280°C
Ionization Mode Electron Ionization (EI) at 70 eV[1]
Ion Source Temperature 230°C[5]
Mass Range m/z 35-350 (Full Scan)
Acquisition Mode Full Scan for initial identification and Selected Ion Monitoring (SIM) for quantification[1]
Characteristic Ions Based on the fragmentation of similar alcohols like 3-octanol, characteristic ions could be m/z 59, 87, 102. These should be confirmed with a standard of this compound.[1]
Internal Standard 2-Nonanol or a similar compound not present in the sample can be used for improved quantification accuracy.[6]
Calibration and Quantification
  • Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like hexane.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.1 - 10 µg/mL).[5]

  • Internal Standard: If using an internal standard, add a constant concentration to all calibration standards and samples.

  • Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration. The linearity of the calibration curve should be evaluated (R² > 0.99).[7]

Data Presentation

Table 1: Typical GC-MS Parameters and Performance (Illustrative)

ParameterValue
Retention Time (RT) Analyte-specific, to be determined experimentally
Linearity (R²) > 0.99
Limit of Detection (LOD) To be determined (typically in the low ng/mL range)
Limit of Quantification (LOQ) To be determined (typically in the mid-to-high ng/mL range)
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Note: The performance data in this table is illustrative and should be determined during method validation.

Experimental Workflow and Signaling Pathways

The logical workflow for the GC-MS analysis of this compound is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Liquid or Solid) Extraction Extraction (LLE or SPME) Sample->Extraction Dilution Dilution & Internal Standard Addition Extraction->Dilution Vial Transfer to GC Vial Dilution->Vial GC_Injector GC Injection Vial->GC_Injector GC_Column Chromatographic Separation GC_Injector->GC_Column MS_Detector Mass Spectrometry Detection (EI) GC_Column->MS_Detector TIC Total Ion Chromatogram (TIC) MS_Detector->TIC SIM Selected Ion Monitoring (SIM) TIC->SIM Quant Quantification (Calibration Curve) SIM->Quant Report Final Report Quant->Report

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The GC-MS method outlined in this application note provides a reliable and sensitive approach for the quantification of this compound in various sample matrices. The use of a non-polar capillary column ensures good chromatographic separation, while mass spectrometric detection provides high selectivity and sensitivity. Proper sample preparation and method validation are critical for achieving accurate and reproducible results. This protocol serves as a valuable resource for researchers, scientists, and drug development professionals requiring the analysis of this compound.

References

Application Notes and Protocols for the Quantification of 2-Methyl-3-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-octanol is a volatile organic compound with applications in various fields of research, including flavor and fragrance analysis, and as a potential biomarker. Accurate and precise quantification of this compound is crucial for quality control and research and development. These application notes provide a detailed protocol for the quantitative analysis of this compound in a given matrix using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and reliable technique for the analysis of volatile and semi-volatile compounds. The methodologies outlined below are based on established principles for the analysis of similar volatile alcohols and provide a framework for developing and validating a robust analytical method.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the recommended technique for the quantification of this compound due to its high sensitivity, selectivity, and ability to separate volatile compounds from complex matrices. The method involves the separation of this compound from other components in a sample using a gas chromatograph, followed by detection and quantification using a mass spectrometer.

Experimental Workflow

The general workflow for the quantification of this compound is depicted below.

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification Sample Sample Collection InternalStandard Addition of Internal Standard (e.g., 3-octanol) Sample->InternalStandard Extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Microextraction (SPME) InternalStandard->Extraction Derivatization Optional: Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Injection and Analysis Derivatization->GCMS DataAcquisition Data Acquisition (Scan or SIM mode) GCMS->DataAcquisition PeakIntegration Peak Integration and Identification DataAcquisition->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of this compound CalibrationCurve->Quantification

Caption: Experimental workflow for the quantification of this compound.

Experimental Protocols

Reagents and Materials
  • This compound analytical standard (≥98% purity)

  • Internal Standard (IS), e.g., 3-octanol (≥98% purity)

  • Solvents: Hexane, Dichloromethane, Methanol (HPLC or GC grade)

  • Derivatization reagent (optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]

  • Anhydrous sodium sulfate

  • Sample vials (2 mL) with PTFE-lined caps

  • Volumetric flasks and pipettes

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of 3-octanol in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the appropriate solvent to create calibration standards at concentrations ranging from 0.1 µg/mL to 10 µg/mL.[2] Spike each calibration standard with the internal standard to a final concentration of 1 µg/mL.

Sample Preparation (Liquid-Liquid Extraction)
  • To 1 mL of the liquid sample, add 10 µL of the 1000 µg/mL internal standard stock solution.

  • Add 1 mL of dichloromethane as the extraction solvent.[3]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer (bottom layer) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic extract to a GC vial for analysis.

Optional Derivatization

For improved peak shape and thermal stability, derivatization can be performed.[1]

  • Evaporate the solvent from the extracted sample under a gentle stream of nitrogen.

  • Add 50 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters

The following are representative GC-MS parameters that should be optimized for the specific instrument and application.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column[4]
Carrier GasHelium at a constant flow of 1.0 mL/min[4]
Inlet Temperature250°C[4]
Injection Volume1 µL
Injection ModeSplitless[4]
Oven ProgramInitial temperature 40°C for 2 min, ramp at 10°C/min to 230°C, hold for 5 min[4]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[4]
Ion Source Temperature230°C[2]
Transfer Line Temp.280°C[2]
Acquisition ModeSelected Ion Monitoring (SIM) for quantification or Full Scan for identification
Monitored IonsTo be determined from the mass spectrum of this compound (e.g., molecular ion and characteristic fragment ions)

Quantitative Data and Method Validation

The following table summarizes the expected performance characteristics of a validated GC-MS method for the quantification of this compound, based on data from the analysis of similar volatile organic compounds.[2][5]

Validation ParameterExpected Performance
Linearity (R²) > 0.99[2]
Calibration Range 0.1 - 10.0 µg/mL[2]
Accuracy (% Recovery) 80 - 120%[2]
Precision (%RSD)
- Intra-day< 15%[2]
- Inter-day< 15%[2]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL

Signaling Pathways and Logical Relationships

The relationship between sample preparation, analysis, and data processing is crucial for obtaining accurate quantitative results. The following diagram illustrates the logical flow of the analytical process.

Analytical_Process_Logic Sample_Matrix Complex Sample Matrix (e.g., biological fluid, environmental sample) Sample_Prep Sample Preparation (LLE/SPME) Sample_Matrix->Sample_Prep Analyte This compound Analyte->Sample_Prep Interferences Matrix Interferences Interferences->Sample_Prep GC_Separation Gas Chromatographic Separation Sample_Prep->GC_Separation Removes Interferences, Isolates Analyte MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Separates Analyte from other volatiles Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Provides Mass Spectrum and Signal Intensity Final_Result Concentration of This compound Data_Analysis->Final_Result Calculates Concentration based on Calibration

Caption: Logical flow of the analytical process for this compound quantification.

Conclusion

The GC-MS method detailed in these application notes provides a robust and sensitive approach for the quantification of this compound. Proper sample preparation is critical to minimize matrix effects and ensure accurate results. The provided protocols and performance characteristics serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate their own analytical methods for this compound. It is recommended that the method be fully validated in the specific sample matrix of interest to ensure compliance with regulatory guidelines and to guarantee the reliability of the generated data.

References

Application Note: Synthesis of 2-Methyl-3-octanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of the secondary alcohol, 2-Methyl-3-octanol. The synthesis is achieved through a Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds. Specifically, this protocol outlines the reaction of a pentylmagnesium bromide Grignard reagent with isobutyraldehyde. The document includes a comprehensive materials list, a step-by-step experimental procedure, and a summary of the physicochemical and spectroscopic data for the final product. A logical workflow diagram is also provided for clarity.

Introduction

This compound is a valuable organic compound with applications in various fields, including its use as a flavoring agent and as an intermediate in the synthesis of more complex molecules. The Grignator reaction is an organometallic chemical reaction in which alkyl, vinyl, or aryl-magnesium halides (Grignard reagents) add to a carbonyl group in an aldehyde or ketone. This reaction is a cornerstone of organic synthesis due to its reliability and versatility in forming new carbon-carbon bonds, allowing for the construction of a wide range of alcohols from simpler starting materials.

This protocol details the synthesis of this compound by the nucleophilic addition of pentylmagnesium bromide to isobutyraldehyde, followed by an acidic workup to yield the desired secondary alcohol.

Data Presentation

A summary of the quantitative data for the key compounds involved in this protocol is presented in the table below.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index
1-BromopentaneC₅H₁₁Br151.04129-1301.2181.445
MagnesiumMg24.31-1.74-
IsobutyraldehydeC₄H₈O72.11630.791.374
This compound C₉H₂₀O 144.25 184 [1]0.825 [1]1.429 [1]

Spectroscopic Data for this compound:

  • ¹H NMR: Spectra available.[2]

  • ¹³C NMR: Spectra available.[2]

  • IR Spectrum: Data available.[3][4]

  • Mass Spectrum: Data available.[3][4][5]

Experimental Protocol

Materials
  • 1-Bromopentane (≥98%)

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • Isobutyraldehyde (≥99%)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure

Part 1: Preparation of Pentylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly flame-dried or oven-dried and cooled under an inert atmosphere.

  • Initiation: Place magnesium turnings (1.1 equivalents) and a small crystal of iodine in the flask. The iodine helps to activate the magnesium surface.

  • Reagent Addition: In the dropping funnel, prepare a solution of 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of the 1-bromopentane solution to the magnesium turnings.

  • Reaction Start: The reaction is initiated when the brown color of the iodine disappears and the ether begins to gently reflux. Gentle warming with a heating mantle may be necessary to start the reaction.

  • Grignard Formation: Once the reaction has started, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

Part 2: Reaction with Isobutyraldehyde

  • Cooling: Cool the freshly prepared pentylmagnesium bromide solution to 0 °C using an ice bath.

  • Aldehyde Addition: Prepare a solution of isobutyraldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent. A precipitate will likely form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

Part 3: Work-up and Purification

  • Quenching: Cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with diethyl ether.

  • Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • Purification: Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 184 °C.[1]

Mandatory Visualization

experimental_workflow cluster_grignard_prep Part 1: Grignard Reagent Preparation cluster_reaction Part 2: Reaction cluster_workup Part 3: Work-up and Purification setup 1. Assemble and dry glassware under inert atmosphere initiation 2. Add Mg turnings and Iodine setup->initiation reagent_add 3. Add 1-Bromopentane in Et2O dropwise initiation->reagent_add formation 4. Stir to form Pentylmagnesium Bromide reagent_add->formation cooling1 5. Cool Grignard reagent to 0°C formation->cooling1 aldehyde_add 6. Add Isobutyraldehyde in Et2O dropwise cooling1->aldehyde_add reaction_stir 7. Stir at room temperature aldehyde_add->reaction_stir quench 8. Quench with saturated NH4Cl solution reaction_stir->quench extract 9. Extract with Diethyl Ether quench->extract wash 10. Wash with brine extract->wash dry 11. Dry with MgSO4 wash->dry evaporate 12. Remove solvent via rotary evaporation dry->evaporate distill 13. Purify by fractional distillation evaporate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: 2-Methyl-3-octanol in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-octanol is a secondary aliphatic alcohol with the chemical formula C9H20O. Its potential application in the flavor and fragrance industry is a topic of conflicting information. While some sources suggest its use as a flavoring agent, others explicitly recommend against it. This document aims to provide a comprehensive overview of the available data, including its physicochemical properties, potential sensory profile, and generalized protocols for its evaluation and incorporation into formulations. Researchers and developers should proceed with caution and conduct thorough in-house sensory and safety evaluations before commercial application.

Physicochemical and Organoleptic Properties

Quantitative data for this compound is summarized below. It is important to note the conflicting reports regarding its use in flavor and fragrance applications.

PropertyValueReference
Chemical Name This compound[1]
Synonyms 2-methyloctan-3-ol[1][2]
CAS Number 26533-34-6[1][2]
Molecular Formula C9H20O[1]
Molecular Weight 144.25 g/mol [3]
Appearance Colorless liquid[4]
Boiling Point 189 °C[4]
Refractive Index 1.4300 to 1.4320[4]
Flavor/Fragrance Use Conflicting Information:
Widely used in flavors and food additives.[4]
Not for fragrance or flavor use.[2]
Organoleptic Profile "Special smell"[4]
Found in sour and sweet cherries.[2]

Experimental Protocols

Given the lack of specific published protocols for this compound, the following are generalized methodologies for the evaluation and application of a novel aliphatic alcohol in flavor and fragrance formulations.

3.1. Protocol for Sensory Evaluation of this compound

This protocol outlines a standard procedure for determining the olfactory and gustatory characteristics of a new chemical entity like this compound.

Objective: To characterize the odor and flavor profile of this compound and determine its detection threshold.

Materials:

  • This compound (high purity, >98%)

  • Odorless, tasteless solvent (e.g., propylene glycol for flavor, dipropylene glycol or ethanol for fragrance)

  • Glass vials with PTFE-lined caps

  • Graduated pipettes

  • Odor-free smelling strips

  • Deionized, filtered water

  • Unsalted crackers or bread for palate cleansing

  • Trained sensory panel (minimum of 5-10 panelists)

Procedure:

  • Preparation of Solutions:

    • Prepare a series of dilutions of this compound in the chosen solvent. A starting concentration of 1% (w/w) is recommended, followed by serial dilutions (e.g., 0.1%, 0.01%, 0.001%, etc.).

  • Odor Evaluation:

    • Dip smelling strips into each dilution, ensuring they are half-saturated.

    • Present the strips to the sensory panel in a randomized and blind manner.

    • Panelists should evaluate the odor characteristics at different time intervals (top, middle, and base notes) and record their descriptions using a standardized lexicon.

    • The detection threshold is determined as the lowest concentration at which a majority of the panel can detect an odor different from the blank solvent.

  • Flavor Evaluation (if deemed safe for consumption):

    • Prepare a similar dilution series in propylene glycol and then dilute further in water to concentrations appropriate for tasting (starting from the odor detection threshold).

    • Provide panelists with small, coded samples of the solutions.

    • Panelists should taste the samples, expectorate, and cleanse their palate with water and unsalted crackers between samples.

    • Flavor characteristics, including taste and mouthfeel, should be recorded.

    • The taste threshold is determined as the lowest concentration at which a majority of the panel can detect a taste different from the blank.

3.2. Protocol for Incorporation of this compound into a Fragrance Base

Objective: To evaluate the performance and contribution of this compound in a simple fragrance composition.

Materials:

  • This compound

  • A simple, well-characterized fragrance base (e.g., a simple floral or citrus accord)

  • Ethanol (perfumer's grade)

  • Glass beakers and stirring rods

  • Digital scale

  • Smelling strips

Procedure:

  • Preparation of Test Samples:

    • Prepare a control sample of the fragrance base diluted in ethanol (e.g., 10% fragrance base in ethanol).

    • Prepare several test samples by adding this compound to the fragrance base at varying concentrations (e.g., 0.1%, 0.5%, 1%, 5% of the fragrance base concentrate).

    • Dilute the test concentrates in ethanol to the same final concentration as the control.

  • Sensory Evaluation:

    • Allow the samples to macerate for at least 48 hours.

    • Dip smelling strips into each sample and present them to a sensory panel for evaluation.

    • Panelists should compare the test samples to the control and describe the effect of this compound on the overall fragrance profile. Note any changes in lift, diffusion, tenacity, and character.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the evaluation and integration of a new flavor or fragrance ingredient.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Sensory Evaluation cluster_2 Phase 3: Application & Stability Testing cluster_3 Phase 4: Regulatory & Commercialization A Source New Ingredient (e.g., this compound) B Physicochemical Analysis (Purity, Identity) A->B C Preliminary Safety Assessment (Literature Review) B->C D Odor/Flavor Profile Characterization C->D E Determination of Detection Threshold D->E F Application in Simple Base E->F G Incorporation into Complex Formulations F->G H Stability and Performance Testing G->H I Final Product Evaluation H->I J Regulatory Compliance Check I->J K Scale-up and Manufacturing J->K L Product Launch K->L

Workflow for New Flavor/Fragrance Ingredient Evaluation.

Safety and Regulatory Considerations

There is a lack of comprehensive, publicly available safety data specifically for the use of this compound in flavor and fragrance applications. One supplier, The Good Scents Company, recommends against its use in these applications[2]. However, another source, ChemBK, suggests it is generally of low toxicity[4].

  • GHS Classification: According to one source, no GHS hazards have been identified[2].

  • FEMA GRAS: this compound does not currently have a FEMA number and is not listed as Generally Recognized as Safe (GRAS).

Given the conflicting information and lack of formal regulatory approval for food or fragrance use, it is imperative that any organization considering the use of this material conduct a thorough safety and toxicological assessment.

Conclusion

The applicability of this compound in the flavor and fragrance industry remains ambiguous due to conflicting information from chemical suppliers and a lack of peer-reviewed sensory and application data. While its chemical structure as a secondary alcohol suggests potential for interesting organoleptic properties, the cautionary notes from some suppliers cannot be disregarded.

The provided protocols offer a generalized framework for the systematic evaluation of this and other novel ingredients. Researchers and developers are strongly advised to perform their own due diligence, including comprehensive sensory analysis and safety testing, before considering this compound for any commercial application.

References

Application Notes and Protocols for the Oxidation of 2-Methyl-3-octanol to 2-Methyl-3-octanone

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the chemical oxidation of the secondary alcohol, 2-Methyl-3-octanol, to its corresponding ketone, 2-Methyl-3-octanone. The synthesis of specific ketones is a critical process in organic chemistry, particularly in the development of pharmaceuticals and fine chemicals where precise molecular architectures are paramount. The protocols outlined below detail two robust and widely applicable methods: the Swern Oxidation and the Jones Oxidation. A third common method, the Dess-Martin Oxidation, is also summarized for comparison.

Introduction

The conversion of secondary alcohols to ketones is a fundamental transformation in organic synthesis. 2-Methyl-3-octanone is a valuable carbonyl compound, and its synthesis from this compound requires a reliable and high-yielding oxidation method. The choice of oxidant is crucial and depends on the substrate's sensitivity to acidic or basic conditions and the presence of other functional groups.

This guide presents protocols for the Swern oxidation, known for its mild, metal-free conditions, and the Jones oxidation, a more classical approach utilizing a strong, chromium-based oxidant.[1][2] These methods offer differing advantages in terms of reaction conditions, scalability, and reagent toxicity.

Comparative Summary of Oxidation Protocols

The following table summarizes the key quantitative parameters for the Swern, Jones, and Dess-Martin oxidation protocols for the conversion of this compound to 2-Methyl-3-octanone.

ParameterSwern OxidationJones OxidationDess-Martin Oxidation
Starting Material This compoundThis compoundThis compound
Primary Reagents Oxalyl chloride, Dimethyl sulfoxide (DMSO), TriethylamineChromium trioxide (CrO₃), Sulfuric acid (H₂SO₄), WaterDess-Martin Periodinane (DMP)
Solvent Dichloromethane (CH₂Cl₂)AcetoneDichloromethane (CH₂Cl₂)
Temperature -78 °C to room temperature0 °C to room temperatureRoom temperature
Reaction Time 1-3 hours1-4 hours0.5-2 hours[3]
Typical Yield HighHighHigh
Key Advantages Mild, metal-free conditionsInexpensive reagents, rapid reactionMild conditions, high selectivity[4]
Key Disadvantages Requires low temperatures, produces odorous dimethyl sulfideUses carcinogenic chromium(VI)[5]Reagent can be explosive under certain conditions

Experimental Protocols

Protocol 1: Swern Oxidation of this compound

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize the alcohol.[6] The reaction is performed at low temperatures to control the reactivity of the intermediates.[7]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium bicarbonate, saturated aqueous solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Low-temperature thermometer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath and dry ice/acetone bath

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Activation of DMSO: Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of DMSO (2.5 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.[8]

  • Addition of Alcohol: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the activated DMSO mixture, ensuring the internal temperature remains below -60 °C. Stir for 30-45 minutes at this temperature.[7]

  • Addition of Base: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.[8] After the addition is complete, allow the reaction to warm slowly to room temperature over approximately 45 minutes.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude 2-methyl-3-octanone can be further purified by column chromatography on silica gel or by distillation.

Protocol 2: Jones Oxidation of this compound

The Jones oxidation employs a solution of chromium trioxide in aqueous sulfuric acid, known as the Jones reagent, to oxidize secondary alcohols to ketones.[1][5] The reaction is typically performed in acetone.[9]

Materials:

  • This compound

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Water

  • Sodium bicarbonate, saturated aqueous solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Preparation of Jones Reagent: In a separate flask, carefully dissolve chromium trioxide in water, then slowly add concentrated sulfuric acid while cooling in an ice bath.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 equivalent) in acetone. Cool the flask to 0 °C using an ice bath.

  • Oxidation: Add the prepared Jones reagent dropwise to the stirred solution of the alcohol. Maintain the temperature between 0-10 °C during the addition. A color change from orange-red to green will be observed, indicating the consumption of the Cr(VI) reagent.[1] Continue adding the reagent until the orange-red color persists.

  • Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Work-up: Quench the reaction by adding isopropanol to consume any excess oxidant. Add water to the reaction mixture and extract the product with diethyl ether or dichloromethane.

  • Purification: Combine the organic extracts and wash them with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude 2-methyl-3-octanone can be purified by distillation or column chromatography.

Visualized Workflows and Mechanisms

To aid in the conceptualization of the experimental processes and chemical transformations, the following diagrams are provided.

G Chemical Transformation of this compound cluster_reactants Reactant cluster_products Product This compound 2-Methyl-3-octanone This compound->2-Methyl-3-octanone Oxidation [O] label_reactant This compound label_product 2-Methyl-3-octanone

Caption: Oxidation of this compound to 2-Methyl-3-octanone.

G General Experimental Workflow for Oxidation A Reaction Setup: Dissolve this compound in appropriate solvent B Addition of Oxidizing Agent: (e.g., Swern or Jones reagents) A->B C Reaction Monitoring: (e.g., by TLC) B->C D Work-up: Quenching and extraction C->D E Purification: (e.g., Column chromatography or distillation) D->E F Characterization of 2-Methyl-3-octanone E->F

Caption: A generalized workflow for the oxidation of an alcohol.

References

Application Notes and Protocols for the Analysis of 2-Methyl-3-octanol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the sample preparation and analysis of 2-Methyl-3-octanol, a volatile organic compound, from various matrices. The protocols are intended for researchers, scientists, and drug development professionals.

Overview of Sample Preparation Techniques

The accurate quantification of this compound relies on effective sample preparation to isolate and concentrate the analyte from the sample matrix prior to instrumental analysis, typically Gas Chromatography-Mass Spectrometry (GC-MS). The choice of technique depends on the sample matrix, the required sensitivity, and the available instrumentation. This document details three common and effective techniques:

  • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique ideal for volatile compounds in liquid or solid samples.

  • Stir Bar Sorptive Extraction (SBSE): A highly sensitive method for extracting analytes from aqueous samples.

  • Liquid-Liquid Extraction (LLE): A classic and robust method for extracting analytes from aqueous samples.

For enhanced sensitivity and improved chromatographic performance, derivatization of this compound may be employed.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of this compound and structurally similar volatile alcohols using the described sample preparation techniques followed by GC-MS analysis. The values are estimates based on published data for similar analytes and should be validated for specific applications.[1][2][3]

ParameterHS-SPME-GC-MSSBSE-GC-MSLLE-GC-MS
Recovery (%) 85 - 105> 9070 - 99[2]
Limit of Detection (LOD) 0.01 - 0.1 µg/L< 10 ng/L0.5 - 10 µg/L
Limit of Quantification (LOQ) 0.05 - 0.5 µg/L< 25 ng/L1.5 - 30 µg/L
**Linearity (R²) **> 0.99> 0.99> 0.99[2]
Precision (%RSD) < 10< 15< 15[2]

Experimental Protocols

Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS

This protocol describes the extraction of this compound from a liquid matrix (e.g., biological fluid, beverage) using HS-SPME followed by GC-MS analysis.

Materials and Reagents:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with screw caps and septa

  • Heated magnetic stirrer or autosampler with agitation capabilities

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5MS)

  • This compound standard

  • Internal standard (e.g., 2-octanol, cyclohexanol)

  • Sodium chloride (NaCl)

  • Methanol (HPLC grade)

  • Deionized water

Protocol:

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • If required, add an appropriate amount of internal standard solution.

    • Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.[4]

    • Immediately seal the vial with the screw cap and septum.

  • HS-SPME Extraction:

    • Place the vial in the heating block of the autosampler or on the heated magnetic stirrer set to 45°C.[5][6]

    • Set the agitation speed to 500 rpm.

    • Expose the SPME fiber to the headspace of the sample for an optimized extraction time of 45 minutes.[5]

  • Desorption and GC-MS Analysis:

    • After extraction, retract the fiber into the needle and immediately introduce it into the hot GC inlet for thermal desorption.

    • Desorb the analytes from the fiber at 250°C for 5 minutes in splitless mode.[7]

    • GC Conditions (example):

      • Injector Temperature: 250°C

      • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min

      • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 240°C at 15°C/min (hold for 5 min).

    • MS Conditions (example):

      • Ion Source Temperature: 230°C

      • Transfer Line Temperature: 280°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 35-350

Experimental Workflow for HS-SPME-GC-MS

HS-SPME-GC-MS_Workflow Sample Sample (e.g., 5 mL liquid) IS Add Internal Standard Sample->IS NaCl Add NaCl (1.5 g) IS->NaCl Vial Seal Vial NaCl->Vial Extraction HS-SPME Extraction (45°C, 45 min, 500 rpm) Vial->Extraction Expose Fiber Desorption Thermal Desorption in GC Inlet (250°C) Extraction->Desorption Inject GCMS GC-MS Analysis Desorption->GCMS Data Data Acquisition and Processing GCMS->Data

Caption: Workflow for this compound analysis by HS-SPME-GC-MS.

Stir Bar Sorptive Extraction (SBSE) coupled with GC-MS

This protocol is suitable for trace-level analysis of this compound in aqueous samples.

Materials and Reagents:

  • PDMS-coated stir bars (Twister®)

  • Thermal desorption unit (TDU) coupled to a GC-MS system

  • Glass vials (e.g., 20 mL) with screw caps

  • Magnetic stirrer

  • Forceps

  • Methanol, Chloroform (for conditioning)

  • Deionized water

Protocol:

  • Stir Bar Conditioning:

    • Before first use, condition the stir bar by immersing it in a 1:1 (v/v) mixture of methanol and chloroform in an ultrasonic bath for 30 minutes.[8]

    • Dry the stir bar in a clean environment.

    • Thermally condition the stir bar in the TDU by heating it to a temperature above the final desorption temperature.

  • Sample Preparation and Extraction:

    • Place 10 mL of the aqueous sample into a 20 mL glass vial.

    • Add an appropriate amount of internal standard if necessary.

    • Place the conditioned stir bar into the vial.

    • Place the vial on a magnetic stirrer and stir at 1000 rpm for 60 minutes at room temperature.

  • Stir Bar Desorption and Analysis:

    • After extraction, remove the stir bar with clean forceps, rinse it with a small amount of deionized water, and gently dry it with a lint-free tissue.

    • Place the stir bar into a clean thermal desorption tube.

    • Place the tube in the TDU.

    • TDU-GC-MS Conditions (example):

      • TDU Program: Start at 40°C, ramp at 60°C/min to 250°C (hold for 5 min).

      • Cryofocusing: Use a cooled injection system (CIS) cooled with liquid nitrogen to -100°C to trap the desorbed analytes.

      • CIS Program: After desorption, rapidly heat the CIS to 280°C to inject the analytes onto the GC column.

      • GC-MS conditions: As described in the HS-SPME protocol.

Experimental Workflow for SBSE-GC-MS

SBSE-GC-MS_Workflow Sample Aqueous Sample (10 mL) StirBar Add Conditioned Stir Bar Sample->StirBar Extraction SBSE Extraction (60 min, 1000 rpm) StirBar->Extraction RinseDry Rinse and Dry Stir Bar Extraction->RinseDry Remove Stir Bar TDU Thermal Desorption in TDU RinseDry->TDU GCMS GC-MS Analysis TDU->GCMS Cryofocusing Data Data Acquisition and Processing GCMS->Data

Caption: Workflow for this compound analysis by SBSE-GC-MS.

Liquid-Liquid Extraction (LLE) coupled with GC-MS

This protocol describes a classic extraction method for this compound from aqueous samples.

Materials and Reagents:

  • Separatory funnel (e.g., 250 mL)

  • Extraction solvent (e.g., Dichloromethane, Hexane)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator or nitrogen evaporator

  • GC vials

  • GC-MS system

Protocol:

  • Extraction:

    • Place 100 mL of the aqueous sample into a 250 mL separatory funnel.

    • Add an appropriate amount of internal standard.

    • Add 50 mL of dichloromethane to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure by opening the stopcock.[9][10]

    • Allow the layers to separate. The denser dichloromethane layer will be at the bottom.

    • Drain the organic layer into a clean flask.

    • Repeat the extraction of the aqueous layer twice more with 25 mL portions of dichloromethane, combining all organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by adding a small amount of anhydrous sodium sulfate and swirling the flask.

    • Filter the dried extract to remove the sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Transfer the concentrated extract to a GC vial.

    • Analyze the sample using the GC-MS conditions described in the HS-SPME protocol.

Experimental Workflow for LLE-GC-MS

LLE-GC-MS_Workflow Sample Aqueous Sample (100 mL) Solvent Add Extraction Solvent (50 mL) Sample->Solvent Extraction Liquid-Liquid Extraction (3x) Solvent->Extraction Shake & Vent Collect Collect Organic Layer Extraction->Collect Separate Layers Dry Dry with Na2SO4 Collect->Dry Concentrate Concentrate to 1 mL Dry->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Data Data Acquisition and Processing GCMS->Data

Caption: Workflow for this compound analysis by LLE-GC-MS.

Derivatization for Enhanced GC-MS Analysis

Derivatization can improve the volatility and thermal stability of this compound, and enhance its detectability. Silylation is a common derivatization technique for hydroxyl groups.[11]

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Pyridine or other suitable solvent.

Protocol (to be performed on the concentrated extract from LLE or a standard solution):

  • Ensure the sample extract is completely dry, as moisture will deactivate the silylating reagent.

  • To the dry residue in a reaction vial, add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

  • Inject an aliquot of the derivatized sample into the GC-MS. The resulting trimethylsilyl (TMS) ether of this compound will have a different retention time and mass spectrum.

Logical Relationship for Derivatization Decision

Derivatization_Decision Start Analysis of This compound CheckSensitivity Is sensitivity sufficient with underivatized analysis? Start->CheckSensitivity CheckPeakShape Is peak shape acceptable? CheckSensitivity->CheckPeakShape Yes Derivatize Perform Derivatization (e.g., Silylation) CheckSensitivity->Derivatize No NoDerivatization Proceed with underivatized GC-MS analysis CheckPeakShape->NoDerivatization Yes CheckPeakShape->Derivatize No DerivatizedAnalysis Analyze derivatized sample by GC-MS Derivatize->DerivatizedAnalysis

Caption: Decision workflow for derivatization in this compound analysis.

References

Application Notes and Protocols: 2-Methyl-3-octanol as a Precursor for γ-Lactone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines synthetic strategies for the preparation of γ-lactones, valuable chiral building blocks in the synthesis of natural products and pharmaceuticals, utilizing 2-Methyl-3-octanol as a potential starting material. While the direct conversion of this compound to a simple γ-lactone is not a straightforward process, this application note explores a plausible multi-step synthetic pathway. The proposed route involves the oxidation of the secondary alcohol to a ketone, followed by a regioselective Baeyer-Villiger oxidation, and subsequent hydrolysis and intramolecular cyclization.

The key challenge in this synthetic sequence lies in controlling the regioselectivity of the Baeyer-Villiger oxidation. Based on established migratory aptitudes of alkyl groups (secondary > primary), the reaction is expected to yield an ester that does not directly lead to a γ-hydroxy acid upon hydrolysis. Therefore, this document presents both the expected reaction pathway and a hypothetical route that would be necessary to achieve the desired γ-lactone, potentially through the use of specialized catalytic systems that can alter the regioselectivity of the Baeyer-Villiger reaction.

Proposed Synthetic Pathway

The conversion of this compound to a γ-lactone is proposed to proceed via the following three key transformations:

  • Oxidation of this compound: The secondary alcohol is first oxidized to the corresponding ketone, 2-Methyl-3-octanone.

  • Baeyer-Villiger Oxidation: The ketone undergoes a Baeyer-Villiger oxidation to yield an ester. The regiochemical outcome of this step is critical.

  • Hydrolysis and Lactonization: The resulting ester is hydrolyzed to a 4-hydroxycarboxylic acid, which then undergoes an acid-catalyzed intramolecular cyclization to form the final γ-lactone.

Experimental Protocols

Protocol 1: Oxidation of this compound to 2-Methyl-3-octanone

This protocol describes a standard Jones oxidation for the conversion of a secondary alcohol to a ketone.

Materials:

  • This compound

  • Jones reagent (prepared by dissolving 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid and diluting with water to a final volume of 100 mL)

  • Acetone

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Silica gel for column chromatography

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in acetone.

  • Cool the solution to 0 °C in an ice bath.

  • Add Jones reagent dropwise from the dropping funnel to the stirred solution. The reaction is exothermic, and the color of the solution will change from orange to green. Maintain the temperature below 20 °C during the addition.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Quench the reaction by the dropwise addition of isopropanol until the orange color disappears completely.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Methyl-3-octanone.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
Product2-Methyl-3-octanone
Expected Yield80-95%
Purity>95% (after chromatography)
Protocol 2: Baeyer-Villiger Oxidation of 2-Methyl-3-octanone

This protocol describes the Baeyer-Villiger oxidation of 2-Methyl-3-octanone using meta-chloroperoxybenzoic acid (m-CPBA). The migratory aptitude of the alkyl groups (isopropyl > pentyl) dictates the major product.

Materials:

  • 2-Methyl-3-octanone

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-Methyl-3-octanone (1 equivalent) in dichloromethane in a round-bottomed flask equipped with a magnetic stirrer.

  • Add solid sodium bicarbonate (2 equivalents) to the solution to buffer the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add m-CPBA (1.5 equivalents) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data and Regioselectivity:

ParameterExpected PathwayHypothetical Pathway for γ-Lactone
Migrating Group Isopropyl (secondary alkyl)Pentyl (primary alkyl)
Product Isopropyl hexanoatePentyl isobutyrate
Expected Yield >90% (major regioisomer)Minor or not observed under standard conditions
Protocol 3: Hydrolysis of Ester and Lactonization

This protocol describes the hydrolysis of the ester intermediate to a 4-hydroxycarboxylic acid, followed by acid-catalyzed lactonization. This protocol assumes the formation of the necessary 4-hydroxy-2-methylheptanoic acid from the hypothetical Baeyer-Villiger product.

Part A: Ester Hydrolysis (Saponification)

Materials:

  • Ester intermediate (e.g., Pentyl isobutyrate - from the hypothetical pathway)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl), 3 M

  • Diethyl ether

Procedure:

  • Dissolve the ester (1 equivalent) in a mixture of methanol and water (3:1 v/v).

  • Add sodium hydroxide pellets (2 equivalents) and heat the mixture to reflux for 4 hours.

  • Monitor the reaction by TLC until the ester is fully consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2 with 3 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-hydroxycarboxylic acid.

Part B: Acid-Catalyzed Lactonization

Materials:

  • Crude 4-hydroxycarboxylic acid

  • Toluene

  • p-Toluenesulfonic acid (p-TSA) monohydrate (catalytic amount)

  • Dean-Stark apparatus

Procedure:

  • Combine the crude 4-hydroxycarboxylic acid and a catalytic amount of p-TSA (0.05 equivalents) in toluene in a round-bottomed flask.

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting γ-lactone by distillation or column chromatography.

Quantitative Data (for Lactonization):

ParameterValue
Starting Material4-Hydroxycarboxylic acid
Productγ-Lactone
Expected Yield70-90%
Purity>95% (after purification)

Visualizations

Signaling Pathways and Workflows

G cluster_oxidation Step 1: Oxidation cluster_bv Step 2: Baeyer-Villiger Oxidation cluster_hydrolysis_lactonization Step 3: Hydrolysis & Lactonization A This compound B 2-Methyl-3-octanone A->B Jones Reagent (CrO3, H2SO4, Acetone) C Isopropyl hexanoate (Expected Product) B->C m-CPBA (Major Pathway) D Pentyl isobutyrate (Hypothetical Product for γ-Lactone) B->D m-CPBA (Minor/Catalyzed Pathway) E 4-Hydroxy-2-methylheptanoic acid D->E 1. NaOH, H2O/MeOH 2. H3O+ F γ-Lactone E->F p-TSA, Toluene (Dehydration)

Caption: Synthetic workflow from this compound to a γ-lactone.

G cluster_workflow Experimental Workflow for γ-Lactone Synthesis start Start: This compound oxidation Oxidation (Protocol 1) start->oxidation ketone Intermediate: 2-Methyl-3-octanone oxidation->ketone bv_oxidation Baeyer-Villiger Oxidation (Protocol 2) ketone->bv_oxidation ester Intermediate: Ester bv_oxidation->ester hydrolysis Hydrolysis (Protocol 3A) ester->hydrolysis hydroxy_acid Intermediate: 4-Hydroxycarboxylic Acid hydrolysis->hydroxy_acid lactonization Lactonization (Protocol 3B) hydroxy_acid->lactonization purification Purification (Chromatography/Distillation) lactonization->purification end Final Product: γ-Lactone purification->end

Caption: General experimental workflow for the synthesis of γ-lactones.

Chiral Synthesis of 2-Methyl-3-octanol Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of the (2R,3S) and (2S,3R) enantiomers of 2-methyl-3-octanol. Chiral alcohols are critical building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients and agrochemicals. The stereochemistry of these molecules often dictates their biological activity. This guide outlines three robust methods for achieving high enantiopurity: Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric hydrogenation, and biocatalytic reduction using ketoreductases (KREDs).

Introduction

This compound is a chiral alcohol with two stereocenters, giving rise to four possible stereoisomers. The control of stereochemistry during its synthesis is crucial for investigating the specific biological roles of each enantiomer and for the development of stereochemically pure products. While the specific biological activity of this compound enantiomers is an active area of research, structurally related compounds, such as 3-octanol and 2-methyl-4-octanol, are known to function as insect pheromones, highlighting the importance of stereochemistry in chemical communication.[1] The synthetic methods described herein provide access to specific enantiomers of this compound with high purity, enabling further investigation into their biological properties and potential applications.

The key precursor for the synthesis of this compound enantiomers is the prochiral ketone, 2-methyl-3-octanone. This document first outlines a general procedure for the synthesis of this starting material. Subsequently, detailed protocols for the asymmetric reduction of 2-methyl-3-octanone to the desired chiral alcohols are presented.

Synthesis of 2-Methyl-3-octanone (Precursor)

A common and effective method for the synthesis of 2-methyl-3-octanone is the Grignard reaction between pentylmagnesium bromide and isobutyraldehyde, followed by oxidation of the resulting secondary alcohol.

Experimental Protocol: Synthesis of 2-Methyl-3-octanone

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 1-Bromopentane

  • Anhydrous diethyl ether

  • Isobutyraldehyde

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

  • Dichloromethane

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings and a crystal of iodine. Add a small amount of a solution of 1-bromopentane in anhydrous diethyl ether from the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Isobutyraldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of isobutyraldehyde in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M hydrochloric acid. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine, and dry over anhydrous magnesium sulfate.

  • Oxidation: Filter the dried organic solution and remove the solvent under reduced pressure to yield crude this compound. Dissolve the crude alcohol in dichloromethane and add PCC or Dess-Martin periodinane. Stir the mixture at room temperature until the oxidation is complete (monitor by TLC).

  • Purification: Upon completion, filter the reaction mixture through a pad of silica gel, eluting with diethyl ether. Remove the solvent under reduced pressure and purify the resulting crude 2-methyl-3-octanone by distillation or column chromatography.

Enantioselective Synthesis of this compound Enantiomers

The following section details three distinct and highly efficient methods for the asymmetric reduction of 2-methyl-3-octanone to the corresponding chiral this compound enantiomers.

Method 1: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[2][3][4] It utilizes a chiral oxazaborolidine catalyst in the presence of a borane source. The stereochemical outcome is predictable based on the chirality of the catalyst used.

Data Presentation: CBS Reduction of 2-Methyl-3-octanone

CatalystProduct EnantiomerTypical Enantiomeric Excess (ee)Typical Yield
(R)-2-Methyl-CBS-oxazaborolidine(2S,3R)-2-Methyl-3-octanol>95%~90%
(S)-2-Methyl-CBS-oxazaborolidine(2R,3S)-2-Methyl-3-octanol>95%~90%

Note: Data is based on typical results for the CBS reduction of aliphatic ketones.

Experimental Protocol: CBS Reduction

Materials:

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH3·SMe2)

  • 2-Methyl-3-octanone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure for (2S,3R)-2-Methyl-3-octanol:

  • To a flame-dried flask under a nitrogen atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).

  • Cool the catalyst solution to -78 °C (dry ice/acetone bath).

  • Slowly add borane-dimethyl sulfide complex (1.0 eq) to the catalyst solution and stir for 10 minutes.

  • Add a solution of 2-methyl-3-octanone (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

To synthesize (2R,3S)-2-Methyl-3-octanol, use (S)-2-Methyl-CBS-oxazaborolidine as the catalyst.

Method 2: Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is another highly efficient method for the enantioselective reduction of ketones.[5][6] This reaction typically employs a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand.

Data Presentation: Noyori Asymmetric Hydrogenation of 2-Methyl-3-octanone

Catalyst SystemProduct EnantiomerTypical Enantiomeric Excess (ee)Typical Yield
RuCl2[(R)-BINAP][(R,R)-DPEN] / H2 / base(R)-2-Methyl-3-octanol stereoisomer>98%>95%
RuCl2[(S)-BINAP][(S,S)-DPEN] / H2 / base(S)-2-Methyl-3-octanol stereoisomer>98%>95%

Note: Data is based on typical results for the Noyori hydrogenation of aliphatic ketones. The exact stereochemical outcome at the methyl-bearing carbon (C2) will depend on the substrate-catalyst interaction and may require experimental determination.

Experimental Protocol: Noyori Asymmetric Hydrogenation

Materials:

  • [RuCl2(p-cymene)]2

  • (R)-BINAP or (S)-BINAP

  • (R,R)-DPEN or (S,S)-DPEN

  • 2-Methyl-3-octanone

  • Isopropanol

  • Potassium hydroxide (KOH)

  • Hydrogen gas (H2)

Procedure for Asymmetric Hydrogenation:

  • In a glovebox, charge a pressure reactor with [RuCl2(p-cymene)]2, the chiral BINAP ligand, and the chiral DPEN ligand in a 2-propanol solution.

  • Heat the mixture to 80 °C for 1 hour to form the active catalyst.

  • Cool the solution to room temperature and add a solution of 2-methyl-3-octanone and potassium hydroxide in 2-propanol.

  • Pressurize the reactor with hydrogen gas (10-50 atm) and stir the reaction mixture at the desired temperature (e.g., 30 °C) until the reaction is complete.

  • Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Method 3: Biocatalytic Reduction with Ketoreductases (KREDs)

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity. A screening of commercially available KREDs is often necessary to identify the optimal enzyme for a specific substrate.[7]

Data Presentation: Biocatalytic Reduction of 2-Methyl-3-octanone

Enzyme Source (Example)Product EnantiomerTypical Enantiomeric Excess (ee)Typical Conversion
KRED from Lactobacillus kefir(S)-2-Methyl-3-octanol stereoisomer>99%>95%
KRED from Candida magnoliae(R)-2-Methyl-3-octanol stereoisomer>99%>95%

Note: This data is illustrative and the optimal enzyme and stereochemical outcome must be determined through screening.

Experimental Protocol: Biocatalytic Reduction

Materials:

  • Ketoreductase (lyophilized powder or immobilized)

  • NADP+ or NAD+ (cofactor)

  • Glucose

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • 2-Methyl-3-octanone

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Isopropanol (as co-solvent if needed)

  • Ethyl acetate

Procedure for Biocatalytic Reduction:

  • Enzyme Screening (Small Scale): In parallel micro-reactions, screen a panel of KREDs. For each reaction, prepare a buffered solution containing the KRED, the cofactor (NADP+), glucose, and glucose dehydrogenase. Add 2-methyl-3-octanone (potentially dissolved in a co-solvent like isopropanol). Shake the reactions at a controlled temperature (e.g., 30 °C) for 24 hours. Analyze the conversion and enantiomeric excess of the product by chiral GC or HPLC.

  • Preparative Scale Synthesis (Based on Screening Results): In a larger reaction vessel, prepare a solution of phosphate buffer containing glucose and glucose dehydrogenase. Add the selected KRED and the cofactor.

  • Add 2-methyl-3-octanone to the reaction mixture.

  • Stir the mixture at the optimal temperature and pH determined from the screening.

  • Monitor the reaction progress by TLC, GC, or HPLC.

  • Once the reaction is complete, extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Visualizations

Synthetic Workflow

Synthetic_Workflow start Pentylmagnesium bromide + Isobutyraldehyde precursor 2-Methyl-3-octanone start->precursor Grignard Reaction & Oxidation method1 CBS Reduction precursor->method1 method2 Noyori Hydrogenation precursor->method2 method3 Biocatalytic Reduction (KRED) precursor->method3 product_R (2R,3S)-2-Methyl-3-octanol method1->product_R (S)-CBS product_S (2S,3R)-2-Methyl-3-octanol method1->product_S (R)-CBS method2->product_R (S,S)-catalyst method2->product_S (R,R)-catalyst method3->product_R e.g., KRED from C. magnoliae method3->product_S e.g., KRED from L. kefir

Caption: Overview of the synthetic workflow.

Logical Relationship of Enantiomers

Enantiomers cluster_precursor Prochiral Ketone cluster_products Chiral Alcohols ketone 2-Methyl-3-octanone enantiomer_R (2R,3S)-2-Methyl-3-octanol ketone->enantiomer_R Asymmetric Reduction enantiomer_S (2S,3R)-2-Methyl-3-octanol ketone->enantiomer_S Asymmetric Reduction enantiomer_R->enantiomer_S Enantiomers

References

Application of 2-Methyl-3-octanol in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-octanol is a versatile chiral building block in organic synthesis, valued for its utility in the construction of complex molecular architectures, particularly in the synthesis of natural products and pheromones. Its two stereogenic centers (C2 and C3) allow for the existence of four possible stereoisomers, each potentially leading to different biological activities in the target molecules. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key organic transformations, including its preparation via enzymatic resolution and its application as a precursor in stereoselective synthesis.

Application Notes

Chiral Building Block for Pheromone Synthesis

Enantiomerically pure secondary alcohols are crucial starting materials for the synthesis of insect pheromones, where stereochemistry often dictates biological activity. While not a pheromone itself, this compound serves as a key structural motif or a precursor to components of aggregation and sex pheromones. For instance, the structurally related (2S,3R)-2-methyl-3-octanol is a component of the aggregation pheromone of the larger grain borer, Prostephanus truncatus, a significant pest of stored maize. The stereocontrolled synthesis of such compounds often relies on the availability of chiral precursors like this compound.

Asymmetric Synthesis and Stereocontrol

The stereogenic centers of this compound can be used to direct the stereochemical outcome of subsequent reactions. By employing diastereoselective reactions, chemists can transfer the existing chirality of this compound to new stereocenters being formed in a molecule. This is a powerful strategy in the total synthesis of complex natural products where precise control of stereochemistry is paramount.

Precursor for Bioactive Molecules

Beyond pheromones, derivatives of this compound can be elaborated into a variety of bioactive molecules. The alkyl chain and the hydroxyl group provide functional handles for further chemical modifications, allowing for the synthesis of diverse structures for screening in drug discovery programs.

Key Experimental Protocols

Protocol 1: Enantioselective Synthesis of (2R,3S)-2-Methyl-3-octanol via Enzymatic Kinetic Resolution

This protocol describes the kinetic resolution of racemic this compound using a lipase to achieve high enantiomeric excess of one stereoisomer.

Reaction Scheme:

(±)-2-Methyl-3-octanol + Acyl Donor --(Lipase)--> (2R,3S)-2-Methyl-3-octyl acetate + (2S,3R)-2-Methyl-3-octanol

Materials:

  • (±)-2-Methyl-3-octanol

  • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous hexane (or other suitable organic solvent)

  • Standard laboratory glassware

  • Shaking incubator or magnetic stirrer

  • Gas chromatograph (GC) with a chiral column for enantiomeric excess (e.e.) analysis

Procedure:

  • To a dry 100 mL round-bottom flask, add racemic this compound (1.44 g, 10 mmol) and 50 mL of anhydrous hexane.

  • Add vinyl acetate (1.29 g, 15 mmol, 1.5 equivalents).

  • Add immobilized Candida antarctica lipase B (150 mg).

  • Seal the flask and place it in a shaking incubator at 30°C and 200 rpm.

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC. The reaction is typically stopped at or near 50% conversion to obtain high e.e. for both the remaining alcohol and the formed ester.

  • Once the desired conversion is reached (typically after 24-48 hours), stop the reaction by filtering off the enzyme.

  • Wash the enzyme with fresh hexane (2 x 10 mL) and combine the filtrates.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting mixture of (2S,3R)-2-Methyl-3-octanol and (2R,3S)-2-Methyl-3-octyl acetate can be separated by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • The acetate can be hydrolyzed using standard basic conditions (e.g., K₂CO₃ in methanol) to afford the enantiopure (2R,3S)-2-Methyl-3-octanol.

Quantitative Data:

SubstrateEnzymeAcyl DonorSolventTime (h)Conversion (%)e.e. of Alcohol (%)e.e. of Ester (%)
(±)-2-Methyl-3-octanolCALBVinyl acetateHexane48~50>99 (2S,3R)>99 (2R,3S)
Protocol 2: Synthesis of a syn-Aldol Precursor from an Allylic Alcohol via Sharpless Asymmetric Epoxidation

This protocol outlines the synthesis of a key intermediate, a 2-methyl-3-(silyloxy)alkanal, which is a versatile precursor for polyketide natural products. The stereochemistry is established using a Sharpless asymmetric epoxidation of a corresponding allylic alcohol. While this example uses a hexenol derivative, the methodology is directly applicable to the synthesis of the core of this compound derivatives.

Reaction Scheme:

(E)-2-Methyl-2-hexen-1-ol → (2R,3R)-2,3-Epoxy-2-methyl-1-hexanol → (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-methylhexanal

Materials:

  • (E)-2-Methyl-2-hexen-1-ol

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • D-(-)-Diisopropyl tartrate (D-(-)-DIPT)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene)

  • Dichloromethane (CH₂Cl₂)

  • tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf)

  • Hünig's base (N,N-diisopropylethylamine)

  • Molecular sieves (4Å)

Procedure:

Step 1: Sharpless Asymmetric Epoxidation

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add dichloromethane (200 mL) and cool to -20°C.

  • Add titanium(IV) isopropoxide (5.9 mL, 20 mmol) followed by D-(-)-diisopropyl tartrate (5.1 mL, 24 mmol). Stir for 30 minutes at -20°C.

  • Add (E)-2-Methyl-2-hexen-1-ol (11.4 g, 100 mmol) dissolved in dichloromethane (20 mL).

  • Add a solution of TBHP in toluene (~5.5 M, 36 mL, 200 mmol) dropwise, maintaining the temperature at -20°C.

  • Stir the reaction mixture at -20°C for 4 hours. Monitor the reaction by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the mixture through a pad of Celite, wash the filter cake with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude epoxy alcohol is purified by column chromatography.

Step 2: Regiospecific Epoxide Opening and Silylation

  • To a solution of the epoxy alcohol (e.g., (2R,3R)-2,3-Epoxy-2-methyl-1-hexanol) (1.30 g, 10 mmol) in dry dichloromethane (50 mL) at -78°C, add Hünig's base (2.1 mL, 12 mmol).

  • Add TBSOTf (2.5 mL, 11 mmol) dropwise.

  • Stir the reaction at -78°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product, (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-methylhexanal, can be purified by flash chromatography.

Quantitative Data:

Starting MaterialReactionProductYield (%)e.e. (%)
(E)-2-Methyl-2-hexen-1-olSharpless Epoxidation(2R,3R)-2,3-Epoxy-2-methyl-1-hexanol~90>95
(2R,3R)-Epoxy-2-methyl-1-hexanolEpoxide Opening/Silylation(2R,3S)-3-((TBS)oxy)-2-methylhexanal~85>95

Mandatory Visualizations

experimental_workflow_1 racemate (±)-2-Methyl-3-octanol resolution Enzymatic Kinetic Resolution racemate->resolution reagents Vinyl acetate CALB, Hexane, 30°C reagents->resolution mixture Mixture of: (2S,3R)-Alcohol (2R,3S)-Acetate resolution->mixture separation Column Chromatography mixture->separation alcohol (2S,3R)-2-Methyl-3-octanol (>99% e.e.) separation->alcohol acetate (2R,3S)-2-Methyl-3-octyl acetate (>99% e.e.) separation->acetate hydrolysis Hydrolysis (K₂CO₃, MeOH) acetate->hydrolysis enantiomer (2R,3S)-2-Methyl-3-octanol (>99% e.e.) hydrolysis->enantiomer

Caption: Workflow for the enzymatic kinetic resolution of this compound.

experimental_workflow_2 start (E)-Allylic Alcohol epoxidation Sharpless Asymmetric Epoxidation (Ti(OiPr)₄, D-(-)-DIPT, TBHP) start->epoxidation epoxy_alcohol Chiral Epoxy Alcohol epoxidation->epoxy_alcohol rearrangement Regiospecific Epoxide Opening & Silylation (TBSOTf, Hünig's base) epoxy_alcohol->rearrangement product syn-Aldol Precursor (2-Methyl-3-(silyloxy)alkanal) rearrangement->product

Caption: Synthesis of a syn-aldol precursor using Sharpless epoxidation.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-3-octanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methyl-3-octanol synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods for the synthesis of this compound are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent, specifically n-pentylmagnesium bromide, with isobutyraldehyde. This method is a robust way to form the carbon-carbon bond at the C3 position.

  • Reduction of 2-Methyl-3-octanone: This method involves the reduction of the corresponding ketone, 2-methyl-3-octanone, using a reducing agent such as sodium borohydride (NaBH₄).

Q2: Which synthesis method generally provides a higher yield of this compound?

A2: While the yield can be highly dependent on the optimization of reaction conditions and experimental execution, the Grignard reaction, when properly controlled, often has the potential for higher yields in laboratory settings for this type of secondary alcohol. However, the reduction of the ketone is often simpler to perform and can provide good to excellent yields with fewer side products if the starting ketone is pure.

Q3: What are the most critical factors for maximizing the yield in a Grignard reaction for this synthesis?

A3: The most critical factors for a successful Grignard synthesis of this compound are:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent the Grignard reagent from being quenched.[1]

  • Purity of Reagents: The purity of the magnesium turnings, alkyl halide (1-bromopentane), and isobutyraldehyde is crucial.

  • Initiation of the Grignard Reagent Formation: Ensuring the Grignard reagent formation begins is a common challenge. Activation of the magnesium surface may be necessary.

  • Temperature Control: The reaction is exothermic, and maintaining a low temperature (typically 0 °C) during the addition of the aldehyde helps to minimize side reactions.[1]

Q4: What are the common side reactions to be aware of in each method?

A4:

  • Grignard Reaction:

    • Enolization: The Grignard reagent can act as a base and deprotonate the alpha-proton of isobutyraldehyde, forming an enolate that will not lead to the desired alcohol.[2]

    • Wurtz Coupling: The Grignard reagent can react with unreacted 1-bromopentane to form decane.[2]

    • Reduction of the Aldehyde: The Grignard reagent can reduce the aldehyde to the corresponding primary alcohol (isobutanol), although this is less common with primary alkyl Grignard reagents.

  • Reduction of 2-Methyl-3-octanone:

    • Incomplete Reaction: If the reducing agent is not active or used in insufficient quantity, the final product may be contaminated with unreacted ketone.

    • Formation of borate esters: During the reaction with NaBH₄, borate esters are formed as intermediates, which need to be hydrolyzed during the workup to yield the final alcohol.

Q5: How can I purify the final this compound product?

A5: The most common method for purifying this compound is fractional distillation under reduced pressure . This technique is effective in separating the product from unreacted starting materials, high-boiling byproducts, and the solvent. For smaller-scale purifications, column chromatography can also be employed.

Troubleshooting Guides

Method 1: Grignard Reaction of n-Pentylmagnesium Bromide with Isobutyraldehyde

Problem 1: Low or no formation of the Grignard reagent (n-pentylmagnesium bromide).

Potential CauseTroubleshooting Steps
Inactive Magnesium Surface The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction. Activate the magnesium by gently crushing the turnings with a glass rod (in the reaction flask, under inert atmosphere) to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can also be added to initiate the reaction.[1]
Wet Glassware or Solvents Moisture will quench the Grignard reagent as it forms. Flame-dry all glassware under vacuum or oven-dry it and cool under an inert atmosphere (nitrogen or argon) before use. Use freshly distilled, anhydrous solvents (e.g., diethyl ether, THF).
Impure Alkyl Halide Impurities in the 1-bromopentane can inhibit the reaction. Purify the alkyl halide by distillation before use.

Problem 2: Low yield of this compound.

Potential CauseTroubleshooting Steps
Grignard Reagent Concentration is Low If the formation of the Grignard reagent was sluggish, its concentration might be low. Consider titrating the Grignard reagent before adding the aldehyde to determine its exact molarity and adjust the amount of aldehyde accordingly.
Side Reactions (Enolization, Wurtz Coupling) Add the isobutyraldehyde solution slowly and dropwise to the Grignard reagent at a low temperature (0 °C) to control the exothermic reaction and favor nucleophilic addition over side reactions. Ensure a slight molar excess (1.1-1.2 equivalents) of the Grignard reagent.
Losses During Workup The workup is a critical step. Quench the reaction slowly with a cold, saturated aqueous solution of ammonium chloride (NH₄Cl), which is generally preferred over strong acids that can promote dehydration of the secondary alcohol.[2] Ensure thorough extraction of the aqueous layer with a suitable organic solvent (e.g., diethyl ether) multiple times.
Method 2: Reduction of 2-Methyl-3-octanone with Sodium Borohydride (NaBH₄)

Problem 1: Incomplete reaction, with unreacted 2-Methyl-3-octanone remaining.

Potential CauseTroubleshooting Steps
Inactive Sodium Borohydride NaBH₄ can decompose over time, especially if exposed to moisture. Use a fresh batch of NaBH₄.
Insufficient Reducing Agent While the stoichiometry is 4:1 (ketone:NaBH₄), it is common practice to use a molar excess of NaBH₄ (e.g., 1.5-2.0 equivalents relative to the ketone) to ensure the reaction goes to completion.
Sub-optimal Reaction Temperature The reaction is typically carried out at room temperature or slightly below (e.g., in an ice bath during the initial addition). If the reaction is sluggish, allowing it to stir at room temperature for a longer period is preferable to heating, which can lead to side reactions.

Problem 2: Difficulty in isolating the product during workup.

Potential CauseTroubleshooting Steps
Formation of Emulsions During the extraction process, emulsions can form, making layer separation difficult. Adding a saturated brine solution can help to break up emulsions.
Product Solubility in the Aqueous Layer This compound has some, albeit limited, solubility in water. To maximize recovery, perform multiple extractions (at least 3) of the aqueous layer with an organic solvent.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • 1-Bromopentane (distilled)

  • Anhydrous diethyl ether

  • Isobutyraldehyde (distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

    • In the dropping funnel, prepare a solution of 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the 1-bromopentane solution to the magnesium. If the reaction does not start, gently warm the flask or add a crystal of iodine.

    • Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30-60 minutes until most of the magnesium is consumed.

  • Reaction with Isobutyraldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of isobutyraldehyde (0.9 equivalents) in anhydrous diethyl ether in the dropping funnel.

    • Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent at a rate that keeps the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

    • Filter to remove the drying agent and remove the solvent using a rotary evaporator.

    • Purify the crude this compound by fractional distillation under reduced pressure.

Protocol 2: Synthesis of this compound by Reduction of 2-Methyl-3-octanone

Materials:

  • 2-Methyl-3-octanone

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reduction Reaction:

    • In a round-bottom flask, dissolve 2-methyl-3-octanone (1.0 equivalent) in methanol or ethanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, keeping the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly add dilute HCl to quench the excess NaBH₄ and hydrolyze the borate esters (caution: hydrogen gas evolution).

    • Remove the bulk of the alcohol solvent using a rotary evaporator.

    • Add water to the residue and transfer to a separatory funnel.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

    • Purify the crude this compound by fractional distillation under reduced pressure.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

ParameterGrignard ReactionReduction of Ketone
Starting Materials 1-Bromopentane, Mg, Isobutyraldehyde2-Methyl-3-octanone, NaBH₄
Typical Yield Range 60-85% (highly dependent on conditions)75-95% (dependent on ketone purity)
Key Reaction Conditions Anhydrous, inert atmosphere, low temperature (0 °C) for aldehyde addition.Low temperature (0 °C) for NaBH₄ addition, then room temperature.
Common Byproducts Decane, isobutanol, unreacted starting materials.Unreacted 2-methyl-3-octanone.
Advantages Builds the carbon skeleton.Simpler procedure, often cleaner reaction.
Disadvantages Sensitive to moisture and air, potential for more side reactions.Requires the synthesis or purchase of the starting ketone.

Table 2: Physical Properties of Key Compounds

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
1-Bromopentane151.04129-1301.218
Isobutyraldehyde72.1163-640.785
2-Methyl-3-octanone142.24173-1750.823
This compound 144.25 184-186 0.825
Decane142.281740.730
Isobutanol74.121080.802

Visualizations

Grignard_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Workup & Purification reagent_prep Prepare Anhydrous Reagents & Glassware grignard_formation Form Grignard Reagent: n-pentylMgBr reagent_prep->grignard_formation aldehyde_addition Add Isobutyraldehyde at 0 °C grignard_formation->aldehyde_addition stir_rt Stir at Room Temperature aldehyde_addition->stir_rt quench Quench with aq. NH4Cl stir_rt->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer extract->dry distill Fractional Distillation (Reduced Pressure) dry->distill product Pure this compound distill->product

Caption: Experimental workflow for the Grignard synthesis of this compound.

Reduction_Troubleshooting cluster_incomplete_reaction Incomplete Reaction cluster_workup_issues Workup Issues start Low Yield in Ketone Reduction check_ketone Is unreacted ketone present in the product? start->check_ketone check_workup Was the workup problematic? start->check_workup inactive_nabh4 Inactive NaBH4? (Use fresh reagent) check_ketone->inactive_nabh4 Yes emulsion Emulsion formed? (Add brine) check_workup->emulsion Yes insufficient_nabh4 Insufficient NaBH4? (Increase molar ratio) inactive_nabh4->insufficient_nabh4 short_time Reaction time too short? (Increase stir time) insufficient_nabh4->short_time product_loss Product loss to aqueous layer? (Perform multiple extractions) emulsion->product_loss

Caption: Troubleshooting logic for low yield in the reduction of 2-Methyl-3-octanone.

References

Technical Support Center: Purification of 2-Methyl-3-octanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Methyl-3-octanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via a Grignard reaction?

A1: The impurity profile of this compound synthesized via a Grignard reaction (e.g., from isobutylmagnesium bromide and pentanal) typically includes:

  • Unreacted Starting Materials: Pentanal and the precursor to the Grignard reagent (e.g., isobutyl bromide).

  • Side-Reaction Products:

    • Wurtz coupling product: Formation of 2,5-dimethylhexane from the coupling of two isobutyl groups from the Grignard reagent.

    • Reduction product: Pentanol, formed by the reduction of pentanal by the Grignard reagent.

    • Enolization byproduct: The Grignard reagent can act as a base, leading to the enolization of pentanal.

  • Solvent: The ether solvent (e.g., diethyl ether or THF) used for the Grignard reaction.

  • Water: Introduced during the reaction workup.

Q2: My Grignard reaction to synthesize this compound is not starting. What should I do?

A2: Initiation failure is a common issue in Grignard reactions.[1][2] The primary cause is the passivating magnesium oxide layer on the magnesium turnings and the presence of moisture. Here are some troubleshooting steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction should be conducted under an inert atmosphere (nitrogen or argon). The solvent must be anhydrous.[1][2]

  • Activate the Magnesium:

    • Mechanical Activation: Crush the magnesium turnings with a glass rod (carefully to avoid breaking the flask) to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine, which will react with the magnesium surface. The disappearance of the purple iodine color is an indicator of activation. A few drops of 1,2-dibromoethane can also be used as an initiator.[1][2]

Q3: How can I remove the bulk of the impurities before final purification?

A3: An initial workup involving extraction is crucial. After quenching the Grignard reaction (typically with a saturated aqueous solution of ammonium chloride), the organic layer should be separated. This layer, containing the crude this compound, should then be washed sequentially with:

  • Dilute Acid (e.g., 1M HCl): To remove any unreacted magnesium and basic magnesium salts.

  • Saturated Sodium Bicarbonate Solution: To neutralize any remaining acid.

  • Brine (Saturated NaCl Solution): To reduce the amount of water in the organic layer.

Finally, the organic layer should be dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

Q4: What is the best method for purifying this compound to a high degree of chemical purity?

A4: Fractional distillation is the most effective method for purifying this compound on a larger scale, provided there is a sufficient boiling point difference between the product and its impurities. For smaller scales or to remove impurities with very close boiling points, column chromatography is recommended.

Q5: this compound is a chiral molecule. How can I separate the enantiomers?

A5: A standard Grignard synthesis will produce a racemic mixture of (R)- and (S)-2-Methyl-3-octanol. Separating these enantiomers, a process known as chiral resolution, requires specific techniques:

  • Formation of Diastereomers: The racemic alcohol can be reacted with a chiral resolving agent, such as an enantiomerically pure acid (e.g., tartaric acid derivatives or (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid [MαNP acid]), to form a mixture of diastereomeric esters.[3][4][5][6] These diastereomers have different physical properties and can be separated by chromatography or crystallization.[3][4][5][6] The separated diastereomers can then be hydrolyzed to yield the individual enantiomers of this compound.

  • Chiral Chromatography: Direct separation of the enantiomers can be achieved using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase, often based on cyclodextrins.[7][8][9] Derivatization of the alcohol may be necessary to improve separation.[10]

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause Solution
Poor Separation 1. Insufficient column efficiency (too few theoretical plates). 2. Distillation rate is too fast. 3. Unstable heat source.1. Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations). 2. Reduce the heating rate to achieve a slow, steady distillation rate (approximately 1-2 drops per second).[11] 3. Use a heating mantle with a controller and ensure the distillation flask is well-insulated.
Bumping/Uneven Boiling 1. Lack of boiling chips or stir bar. 2. Heating too rapidly.1. Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. 2. Apply heat gradually.
Temperature Fluctuations at the Thermometer 1. Improper thermometer placement. 2. Distillation rate is too high.1. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.[12] 2. Reduce the heating rate.
Column Chromatography
Problem Possible Cause Solution
Poor Separation/Overlapping Bands 1. Inappropriate solvent system (eluent). 2. Column was not packed properly (channels or cracks). 3. Sample band was too wide. 4. Column was overloaded with sample.1. Develop a suitable solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound. A common starting point for alcohols is a mixture of hexane and ethyl acetate.[13][14] 2. Ensure the silica gel is packed uniformly as a slurry and never allowed to run dry.[15][16][17] 3. Dissolve the crude sample in a minimal amount of solvent and apply it to the column in a narrow band.[15][16] 4. Use an appropriate ratio of silica gel to crude sample, typically 30:1 to 100:1 by weight.
Compound is Stuck on the Column 1. Solvent system is not polar enough.1. Gradually increase the polarity of the eluent (gradient elution). For example, slowly increase the percentage of ethyl acetate in hexane.[18]
Streaking of Spots on TLC/Tailing on Column 1. Sample is too concentrated. 2. Compound is interacting strongly with the acidic silica gel.1. Dilute the sample before spotting on the TLC plate. 2. Add a small amount of a slightly more polar solvent (like a few drops of methanol) or a base (like triethylamine) to the eluent system.[19]

Data Presentation

Physical Properties of this compound and Potential Impurities
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₉H₂₀O144.25189
PentanalC₅H₁₀O86.13102-103[20][21][22][23]
Isobutyl bromideC₄H₉Br137.0291.5[4][15][16][24][25]
N-amyl isopropyl ketoneC₉H₁₈O142.24182.5[3][26]
Methyl n-amyl ketoneC₇H₁₄O114.19151[27][28]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, and a collection flask. Ensure all joints are well-sealed.

  • Sample Preparation: Place the dried crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Heat the flask gently.

    • Collect the initial fraction, which will contain low-boiling impurities like residual solvent and unreacted starting materials (e.g., isobutyl bromide, b.p. 91.5°C, and pentanal, b.p. 102-103°C).[4][15][16][20][21][22][23][24][25]

    • As the temperature approaches the boiling point of this compound (189°C), change the receiving flask.

    • Carefully collect the fraction that distills over at a stable temperature close to 189°C. The closely boiling N-amyl isopropyl ketone (b.p. 182.5°C) may co-distill, so slow and careful fractionation is key.[3][26]

  • Analysis: Analyze the collected fractions by Gas Chromatography (GC) to assess purity.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using TLC. Start with a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1) and adjust the ratio to achieve an Rf value of 0.2-0.4 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a glass column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the solvent system developed in the TLC analysis.

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the this compound.

  • Product Recovery: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.

Protocol 3: Chiral Resolution via Diastereomeric Ester Formation and HPLC Separation
  • Esterification: React the racemic this compound with an enantiomerically pure chiral acid (e.g., (S)-(+)-MαNP acid) in the presence of a coupling agent (e.g., DCC) and a catalyst (e.g., DMAP) to form a mixture of diastereomeric esters.[5][6][29]

  • HPLC Separation:

    • Separate the diastereomeric esters using normal-phase HPLC on a silica gel column.[5][6][29]

    • Use a mobile phase typically consisting of a mixture of hexane and a polar modifier like ethyl acetate or isopropanol.

    • Monitor the separation using a UV detector.

  • Hydrolysis: Collect the separated diastereomer fractions and hydrolyze each separately (e.g., using aqueous base followed by acidification) to obtain the individual (R)- and (S)-enantiomers of this compound.

Mandatory Visualizations

G cluster_synthesis Synthesis cluster_purification Purification cluster_resolution Chiral Resolution Grignard Reaction Grignard Reaction Crude Product Crude Product Grignard Reaction->Crude Product Quench & Workup Fractional Distillation Fractional Distillation Crude Product->Fractional Distillation Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Racemic Product Pure Racemic Product Fractional Distillation->Pure Racemic Product Column Chromatography->Pure Racemic Product Diastereomer Formation Diastereomer Formation Pure Racemic Product->Diastereomer Formation Chiral HPLC/Crystallization Chiral HPLC/Crystallization Diastereomer Formation->Chiral HPLC/Crystallization Hydrolysis Hydrolysis Chiral HPLC/Crystallization->Hydrolysis Enantiomers Enantiomers Hydrolysis->Enantiomers

Caption: Workflow for the synthesis, purification, and chiral resolution of this compound.

G start Poor Separation in Fractional Distillation q1 Is the distillation rate too fast? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Reduce heating to achieve ~1-2 drops/sec a1_yes->sol1 q2 Is the fractionating column efficient enough? a1_no->q2 end_node Improved Separation sol1->end_node a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the heat source stable? a2_yes->q3 sol2 Use a longer column or one with better packing a2_no->sol2 sol2->end_node a3_no No q3->a3_no sol3 Use a controlled heating mantle and insulate the flask a3_no->sol3 sol3->end_node

Caption: Troubleshooting logic for fractional distillation of this compound.

References

Technical Support Center: Resolving Isomers of 2-Methyl-3-octanol by GC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the gas chromatographic (GC) resolution of 2-Methyl-3-octanol isomers.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in separating the isomers of this compound by GC?

A1: The primary challenge is that this compound has two chiral centers, resulting in four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Enantiomeric pairs ((2R,3R)/(2S,3S) and (2R,3S)/(2S,3R)) have identical physical and chemical properties in an achiral environment, making their separation on a standard GC column impossible. Diastereomeric pairs ((2R,3R)/(2R,3S), etc.) have different physical properties and may be separable on a standard column, but co-elution is common. Therefore, a chiral stationary phase is typically required for complete resolution of all four isomers.

Q2: What type of GC column is recommended for resolving all four stereoisomers of this compound?

A2: A chiral capillary column is essential for the separation of all stereoisomers. Columns with a cyclodextrin-based stationary phase, particularly derivatized β-cyclodextrin, are highly recommended for the enantioselective analysis of chiral alcohols like this compound. These stationary phases create a chiral environment within the column, allowing for differential interaction with the enantiomers and enabling their separation.

Q3: Is derivatization of this compound necessary before GC analysis?

A3: While not strictly necessary, derivatization is highly recommended. Converting the alcohol to an ester (e.g., acetate) or a silyl ether can significantly improve chromatographic performance.[1] Derivatization can lead to:

  • Improved peak shape: Reducing the polarity of the hydroxyl group minimizes tailing caused by interaction with active sites in the GC system.

  • Enhanced resolution: The derivatizing agent can introduce a bulky group that enhances the chiral recognition by the stationary phase.

  • Increased volatility: This can lead to shorter retention times and sharper peaks.

Q4: What are the expected elution orders for the isomers?

A4: The elution order of enantiomers on a chiral column can be complex and depends on the specific chiral stationary phase, the derivatizing agent used, and the GC conditions (e.g., temperature program). It is not always predictable without experimental verification. For diastereomers, the elution order is determined by their differing physical properties. To definitively identify each peak, it is necessary to inject pure standards of the individual isomers if they are available.

Experimental Protocol

This section provides a detailed methodology for the resolution of this compound isomers by GC, including a derivatization step.

Acetylation of this compound

Objective: To convert this compound to its acetate ester to improve chromatographic resolution and peak shape.

Materials:

  • This compound isomer mixture

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Vials and standard laboratory glassware

Procedure:

  • In a clean, dry vial, dissolve approximately 10 mg of the this compound isomer mixture in 1 mL of dichloromethane.

  • Add 0.2 mL of pyridine, followed by 0.1 mL of acetic anhydride.

  • Cap the vial tightly and vortex for 1 minute.

  • Allow the reaction to proceed at room temperature for 1 hour.

  • Quench the reaction by slowly adding 2 mL of saturated sodium bicarbonate solution.

  • Vortex and then allow the layers to separate.

  • Carefully transfer the organic (DCM) layer to a clean vial.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • The resulting solution containing the 2-Methyl-3-octyl acetate isomers is ready for GC analysis.

Gas Chromatography (GC) Method

Objective: To separate the four stereoisomers of 2-Methyl-3-octyl acetate.

Instrumentation and Conditions:

ParameterSetting
GC System Gas Chromatograph with Flame Ionization Detector (FID)
Column Chirasil-DEX CB (or equivalent β-cyclodextrin column), 25 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, Constant Flow Rate of 1.2 mL/min
Injector Split/Splitless, operated in Split mode
Injector Temperature 250 °C
Split Ratio 50:1
Injection Volume 1 µL
Oven Program Initial Temperature: 80 °C, hold for 1 minRamp: 2 °C/min to 150 °CHold: 5 min at 150 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

Data Presentation

The following table summarizes the expected retention data for the four stereoisomers of 2-Methyl-3-octyl acetate based on the described GC method. Note that the exact retention times and resolution may vary depending on the specific instrument and column used.

IsomerExpected Retention Time (min)Resolution (Rs)
(2R,3S)-2-Methyl-3-octyl acetate28.5-
(2S,3R)-2-Methyl-3-octyl acetate29.22.1
(2R,3R)-2-Methyl-3-octyl acetate30.53.5
(2S,3S)-2-Methyl-3-octyl acetate31.11.8

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of this compound isomers.

Problem 1: Poor Resolution of Isomers

Possible Cause Suggested Solution
Inappropriate GC Column Ensure you are using a chiral column, preferably with a cyclodextrin-based stationary phase. An achiral column will not resolve enantiomers.
Suboptimal Oven Temperature Program A slower temperature ramp rate (e.g., 1 °C/min) can improve separation. Isothermal conditions at a lower temperature may also enhance resolution but will increase analysis time.
High Carrier Gas Flow Rate A lower flow rate can increase the interaction time of the analytes with the stationary phase, potentially improving resolution. Check that the flow rate is optimal for your column diameter.
No Derivatization Derivatize the alcohol to its acetate or another suitable derivative to enhance chiral recognition and improve peak shape.
Column Degradation Over time, the performance of a chiral column can degrade. Condition the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.

Problem 2: Peak Tailing

Possible Cause Suggested Solution
Active Sites in the System The free hydroxyl group of the underivatized alcohol can interact with active sites in the injector liner, column, or detector, causing tailing. Derivatization is the most effective solution. Ensure you are using a deactivated inlet liner.
Column Contamination Non-volatile residues from previous injections can accumulate at the head of the column. Trim a small portion (10-20 cm) from the front of the column.
Improper Column Installation If the column is not installed correctly in the injector or detector, dead volume can be introduced, leading to peak tailing. Reinstall the column according to the instrument manufacturer's guidelines.
Sample Overload Injecting too much sample can lead to peak fronting, but in some cases can also contribute to tailing. Try injecting a more dilute sample.

Problem 3: Ghost Peaks or Carryover

Possible Cause Suggested Solution
Injector Contamination The injector liner and septum can be sources of contamination. Replace the septum and clean or replace the injector liner.
Syringe Contamination Ensure the autosampler or manual syringe is thoroughly rinsed with an appropriate solvent between injections.
Insufficient Bake-out Time High-boiling components from previous samples may not have fully eluted. Extend the final hold time of the oven program or perform a "bake-out" at a higher temperature (do not exceed the column's maximum temperature limit).

Visualizations

Experimental_Workflow Experimental Workflow for GC Resolution of this compound Isomers cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis start Start with this compound Isomer Mixture derivatize Derivatization (Acetylation) start->derivatize inject Inject Derivatized Sample derivatize->inject separate Separation on Chiral GC Column inject->separate detect Detection (FID) separate->detect process Process Chromatogram detect->process quantify Identify and Quantify Isomers process->quantify end end quantify->end End Troubleshooting_Flowchart Troubleshooting Guide for GC Isomer Resolution cluster_resolution Poor Resolution cluster_peak_shape Poor Peak Shape (Tailing/Fronting) cluster_other Other Issues start Problem with GC Analysis q_column Using a chiral column? start->q_column q_active Is sample derivatized? start->q_active q_ghost Ghost peaks or carryover? start->q_ghost s_column Use a chiral (e.g., cyclodextrin) column. q_column->s_column No q_temp Is oven program optimized? q_column->q_temp Yes s_temp Decrease ramp rate or use lower isothermal temp. q_temp->s_temp No q_deriv Is sample derivatized? q_temp->q_deriv Yes s_deriv Derivatize the alcohol (e.g., acetylation). q_deriv->s_deriv No s_active Derivatize to reduce polarity. q_active->s_active No q_contam Column/liner contaminated? q_active->q_contam Yes s_contam Trim column, clean/replace liner. q_contam->s_contam Yes q_overload Sample overloaded? q_contam->q_overload No s_overload Inject a more dilute sample. q_overload->s_overload Yes s_ghost Clean injector, use solvent blanks, extend run time. q_ghost->s_ghost Yes

References

Technical Support Center: Troubleshooting Peak Tailing in 2-Methyl-3-octanol Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the common issue of peak tailing during the chromatographic analysis of 2-Methyl-3-octanol.

Troubleshooting Guides

Q1: My this compound peak is tailing in my gas chromatogram. What are the likely causes and how can I fix it?

A1: Peak tailing for a polar analyte like this compound in Gas Chromatography (GC) is a common issue that can compromise the accuracy and resolution of your analysis. The primary cause is often unwanted secondary interactions between the hydroxyl group of the analyte and active sites within the GC system. Here is a systematic guide to troubleshooting and resolving this issue.

Likely Causes & Solutions:

  • Active Sites in the System: The polar hydroxyl group of this compound can interact with active sites, such as exposed silanols in the injection port liner or on the column itself.

    • Solution:

      • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner. If the liner is old or has been exposed to challenging samples, it may need replacement.

      • Column Maintenance: If your column is old, active sites may have become exposed at the inlet. Trimming 10-20 cm from the front of the column can often resolve this.[1]

      • Column Choice: For underivatized alcohols, a polar stationary phase, like a wax-type column (polyethylene glycol), is often recommended. If you are analyzing a derivatized alcohol, a non-polar or mid-polar phase column (e.g., 5% phenyl-methylpolysoxane) is more suitable.

  • Improper Column Installation: A poorly cut or improperly installed column can lead to peak distortion for all analytes, not just polar ones.

    • Solution:

      • Proper Column Cut: Ensure the column is cut cleanly at a 90-degree angle with no jagged edges. A poor cut can cause turbulence and peak tailing.

      • Correct Installation Depth: Install the column into the inlet at the correct depth according to your instrument's manual.

  • Column Contamination: Accumulation of non-volatile matrix components on the column can create active sites and lead to peak tailing.

    • Solution:

      • Bake Out the Column: Regularly bake out your column at a temperature appropriate for the stationary phase to remove contaminants.

      • Use a Guard Column: A guard column can help protect your analytical column from contamination.

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak broadening and tailing.

    • Solution:

      • Dilute the Sample: Try diluting your sample and reinjecting.

      • Reduce Injection Volume: Decrease the volume of sample injected onto the column.

Troubleshooting Workflow:

start Peak Tailing Observed for this compound q1 Are all peaks tailing? start->q1 physical_issue Likely a Physical Issue q1->physical_issue Yes chemical_issue Likely a Chemical Issue q1->chemical_issue No check_install Check Column Installation (Cut & Depth) physical_issue->check_install check_liner Inspect/Replace Inlet Liner chemical_issue->check_liner end Peak Shape Improved check_install->end trim_column Trim 10-20 cm from Column Inlet check_liner->trim_column derivatize Consider Derivatization trim_column->derivatize derivatize->end

Caption: A logical workflow for troubleshooting peak tailing of this compound in GC.

Q2: I'm observing peak tailing for this compound in my liquid chromatogram. What should I investigate?

A2: In High-Performance Liquid Chromatography (HPLC), peak tailing of polar compounds like this compound is frequently caused by secondary interactions with the stationary phase. While this compound is a neutral molecule and less sensitive to mobile phase pH than acidic or basic compounds, interactions with residual silanol groups on silica-based columns are a primary concern.

Likely Causes & Solutions:

  • Secondary Silanol Interactions: The hydroxyl group of this compound can form hydrogen bonds with residual silanol groups on the surface of silica-based stationary phases, causing a secondary retention mechanism that leads to tailing.

    • Solution:

      • Use an End-Capped Column: Employ a column that has been "end-capped" to block many of the residual silanol groups.

      • Choose a Different Stationary Phase: Consider a column with a different stationary phase that is less prone to these interactions, such as a polymer-based column.

  • Mobile Phase Mismatch: While less critical for neutral compounds, the mobile phase composition can still influence peak shape.

    • Solution:

      • Optimize Mobile Phase Strength: Ensure the mobile phase has sufficient elution strength to move the analyte through the column efficiently.

      • Consider Additives: In some cases, small amounts of a more polar solvent in the mobile phase can help to mask active sites on the stationary phase.

  • Column Contamination and Degradation: Accumulation of strongly retained compounds or physical deformation of the column bed can create active sites and distort peak shape.

    • Solution:

      • Flush the Column: Flush the column with a strong solvent to remove contaminants.

      • Use a Guard Column: Protect the analytical column with a guard column.

      • Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.

  • Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can lead to peak broadening and tailing.

    • Solution:

      • Minimize Tubing Length: Use the shortest possible length of tubing with a narrow internal diameter to connect the components of your HPLC system.

      • Ensure Proper Fittings: Check that all fittings are secure and appropriate for the tubing being used to avoid dead volume.

Troubleshooting Workflow:

start Peak Tailing Observed for this compound in LC q1 Are all peaks tailing? start->q1 system_issue Likely a System-Wide Issue q1->system_issue Yes compound_issue Likely a Compound-Specific Issue q1->compound_issue No check_connections Check for Extra-Column Volume (Tubing & Fittings) system_issue->check_connections check_column_type Consider Column Type (End-Capped or Alternative Phase) compound_issue->check_column_type end Peak Shape Improved check_connections->end flush_column Flush Column with Strong Solvent check_column_type->flush_column flush_column->end

Caption: A logical workflow for troubleshooting peak tailing of this compound in LC.

Frequently Asked Questions (FAQs)

Q3: Could my sample injection technique be causing peak tailing in GC?

A3: Yes, a slow injection speed can cause peak tailing, particularly for earlier eluting peaks. A rapid injection helps to ensure that the sample is introduced onto the column as a narrow band. If you are performing manual injections, try to be as quick and consistent as possible. For autosamplers, ensure the injection speed setting is appropriate for your analysis.

Q4: How does temperature affect peak tailing for this compound in GC?

A4: Both the injector and oven temperatures can influence peak shape. An injector temperature that is too low can lead to slow volatilization of the sample, resulting in a broad and potentially tailing peak. The initial oven temperature should be low enough to allow for proper focusing of the analyte at the head of the column. A temperature that is too high can cause the analyte band to spread before the separation begins.

Q5: Is derivatization a good solution for persistent peak tailing of this compound in GC?

A5: Derivatization is a highly effective strategy for mitigating peak tailing of polar compounds like this compound. By chemically modifying the polar hydroxyl group to a less polar functional group (e.g., through silylation), you can significantly reduce secondary interactions with active sites in the GC system. This typically results in a more symmetrical peak shape and improved chromatographic performance.

Q6: Can the choice of solvent for my sample affect peak shape in LC?

A6: Absolutely. If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your mobile phase, it can cause the analyte to move through the beginning of the column too quickly and in a dispersed manner, leading to peak distortion. It is best to dissolve your sample in the mobile phase itself or in a solvent that is weaker than or of similar strength to the mobile phase.

Data Presentation

Table 1: Effect of GC Parameters on this compound Peak Shape
ParameterConditionExpected Effect on Peak TailingRationale
Inlet Liner DeactivatedDecreaseReduces active sites for secondary interactions.
Untreated/OldIncreaseMore exposed silanol groups lead to increased tailing.
Column Condition New/Well-ConditionedMinimalFewer active sites available for interaction.
Old/ContaminatedIncreaseAccumulation of non-volatile material and exposed active sites.
Injection Volume Low (e.g., 0.5 µL)DecreasePrevents column overload.
High (e.g., 2.0 µL)IncreaseCan lead to saturation of the stationary phase.
Injector Temp. Too LowIncreaseIncomplete and slow vaporization of the analyte.
OptimalMinimalEnsures rapid and complete sample vaporization.
Table 2: Effect of LC Parameters on this compound Peak Shape
ParameterConditionExpected Effect on Peak TailingRationale
Column Type End-Capped C18DecreaseResidual silanol groups are shielded.
Standard C18IncreaseMore available silanol groups for secondary interactions.
Sample Solvent Weaker than Mobile PhaseDecreasePromotes proper focusing of the analyte on the column head.
Stronger than Mobile PhaseIncreaseCan cause band broadening and peak distortion.
Extra-Column Vol. MinimizedDecreaseReduces dispersion of the analyte band.
ExcessiveIncreaseLeads to broader and more asymmetric peaks.

Experimental Protocols

Protocol 1: Example GC-MS Method for Alcohols

This protocol is based on a method for the analysis of 3-octanol and can be adapted for this compound.

  • Instrumentation: Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Column: HP-5MS (5%-Phenyl)-methylpolysiloxane (30 m x 250 µm x 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 220°C

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 3 minutes.

    • Ramp at 3°C/min to 160°C.

    • Ramp at 10°C/min to 240°C, hold for 10 minutes.

  • MS Detection: Full scan mode.

Protocol 2: GC Inlet Liner Replacement
  • Cool Down: Ensure the GC inlet has cooled to a safe temperature.

  • Depressurize: Turn off the carrier gas flow to the inlet.

  • Remove Septum Retainer: Loosen and remove the septum retainer nut and the old septum.

  • Access Liner: Lift the septum retaining assembly to access the inlet liner.

  • Remove Old Liner: Use clean, lint-free tweezers to carefully pull the old liner out of the inlet.

  • Prepare New Liner: Wearing powder-free gloves, place a new O-ring onto a new, deactivated inlet liner.

  • Install New Liner: Carefully insert the new liner into the inlet until it is properly seated.

  • Reassemble: Replace the septum retaining assembly and the new septum, then tighten the retainer nut.

  • Purge: Restore carrier gas flow and purge the inlet for 10-15 minutes before heating.

Protocol 3: GC Column Trimming
  • Cool Down and Depressurize: Cool the oven and inlet and turn off the carrier gas.

  • Disconnect Column: Carefully loosen the column nut from the inlet.

  • Score the Column: Using a ceramic scoring wafer or a diamond-tipped scribe, make a clean, square score on the column tubing approximately 15-20 cm from the inlet end.

  • Break the Column: Gently snap the column at the score mark.

  • Inspect the Cut: Use a magnifying glass to ensure the cut is clean and at a 90-degree angle with no jagged edges or shards.

  • Reinstall Column: Re-install the column into the inlet at the correct depth according to your instrument's manual.

  • Leak Check: After restoring gas flow, perform a leak check at the inlet fitting.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Methyl-3-octanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyl-3-octanol and its derivatives. The content addresses common experimental challenges in a direct question-and-answer format.

Section 1: Grignard Synthesis of this compound Derivatives

The Grignard reaction is a fundamental method for forming the carbon-carbon bond necessary for synthesizing this compound, typically by reacting an appropriate Grignard reagent (e.g., isopropylmagnesium bromide) with an aldehyde (e.g., hexanal). Success hinges on meticulous control of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction won't start. What should I do?

A: Failure to initiate is the most common issue in Grignard synthesis, almost always due to the presence of moisture or a passivated magnesium surface.[1]

  • Ensure Absolute Dryness: All glassware must be rigorously dried, either by oven-drying overnight or by flame-drying under a vacuum immediately before use.[1] Solvents like diethyl ether or THF must be anhydrous, as even trace amounts of water will quench the Grignard reagent as it forms.[1][2]

  • Activate the Magnesium: The surface of magnesium turnings is often coated with a layer of magnesium oxide that prevents the reaction.[1][3]

    • Mechanical Activation: Briefly grinding the magnesium turnings with a mortar and pestle can expose a fresh, reactive surface.[4]

    • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane.[1][5] The disappearance of the iodine's brown color is a good indicator that the magnesium surface is activated and ready.[3][6]

    • Initiator: Add a small portion of the alkyl halide solution to the magnesium and gently warm the flask with a heat gun to start the reaction, which is often indicated by bubbling or a cloudy appearance.[1]

Q2: My reaction is giving a very low yield. What are the potential causes?

A: Low yields can stem from several factors, including inefficient reagent formation, side reactions, or suboptimal reaction conditions.

  • Poor Reagent Formation: If the initial formation of the Grignard reagent was incomplete, the subsequent reaction with the carbonyl compound will be inefficient.[1] Confirm initiation before adding the bulk of your reagents.

  • Side Reactions: The primary side reaction is Wurtz-type homocoupling of your alkyl halide, which can be favored at higher temperatures or concentrations.[2][6] Adding the alkyl halide slowly to the magnesium suspension helps to minimize this.

  • Reagent Purity: Ensure the purity of your starting materials. Impurities in the aldehyde or ketone can consume the Grignard reagent.

  • Reaction Temperature: While initiation may require gentle heating, the main reaction is exothermic.[4] Maintain a controlled temperature, often at 0 °C or room temperature, to avoid side reactions. Adding the carbonyl compound slowly helps manage the exotherm.[4]

Troubleshooting Guide: Grignard Reaction Issues
Problem Potential Cause(s) Recommended Solution(s)
Reaction Fails to Initiate 1. Wet glassware, solvents, or reagents.[1][7] 2. Magnesium surface is passivated with MgO.[1][3]1. Flame-dry all glassware under vacuum/inert gas.[6] Use anhydrous solvents. 2. Activate Mg with a crystal of iodine, 1,2-dibromoethane, or by mechanical grinding.[1][4][5]
Low Product Yield 1. Incomplete formation of the Grignard reagent.[1] 2. Wurtz coupling side reaction.[2] 3. Reaction temperature is too high. 4. Reagent addition was too fast.[4]1. Ensure the reaction has fully initiated before adding all reagents. 2. Add the alkyl halide dropwise to a suspension of magnesium.[6] 3. Maintain gentle reflux or use an ice bath to control the exotherm.[5] 4. Add the carbonyl compound slowly to the prepared Grignard reagent.[4]
Cloudy/Black Mixture Forms During Reagent Prep 1. Reaction may be proceeding too slowly or has stalled. 2. Prolonged heating leading to decomposition.[6]1. Add a small amount of pre-formed Grignard reagent if available. 2. Avoid unnecessarily long reflux times; monitor the consumption of magnesium.[6]
Experimental Workflow and Protocol

Below is a generalized workflow and protocol for the Grignard synthesis of this compound.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Flame-Dry Glassware prep_mg Activate Magnesium prep_glass->prep_mg prep_reagents Prepare Anhydrous Reagents prep_mg->prep_reagents init Initiate Grignard Formation prep_reagents->init add_halide Slowly Add Alkyl Halide init->add_halide form_grignard Complete Reagent Formation add_halide->form_grignard add_carbonyl Dropwise Add Carbonyl form_grignard->add_carbonyl react Stir at Controlled Temp add_carbonyl->react quench Quench with Sat. NH4Cl react->quench extract Extract with Ether quench->extract wash Wash Organic Layer extract->wash dry Dry over Na2SO4 wash->dry purify Purify (Distillation/Chromatography) dry->purify end end purify->end Final Product start Goal: Synthesize Enantiopure Alcohol q1 What is your starting material? start->q1 sm_ketone Prochiral Ketone q1->sm_ketone Ketone sm_racemate Racemic Alcohol q1->sm_racemate Racemate path_reduction Choose Asymmetric Reduction (e.g., CBS) sm_ketone->path_reduction path_resolution Choose Kinetic Resolution (e.g., Lipase) sm_racemate->path_resolution end_product Single Enantiomer Product path_reduction->end_product path_resolution->end_product start Crude Reaction Mixture quench Quench Reaction start->quench transfer Transfer to Separatory Funnel quench->transfer extract Separate Layers & Extract Aqueous Phase transfer->extract wash Wash Combined Organic Layers extract->wash dry Dry with Anhydrous Salt (e.g., MgSO4, Na2SO4) wash->dry filter Filter and Concentrate dry->filter purify_q Is Purity Sufficient? filter->purify_q purify_chrom Column Chromatography purify_q->purify_chrom No, Non-volatile purify_distill Vacuum Distillation purify_q->purify_distill No, Volatile end Pure Product purify_q->end Yes purify_chrom->end purify_distill->end

References

stability testing of 2-Methyl-3-octanol under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of 2-Methyl-3-octanol under various conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: As a secondary alcohol, this compound is susceptible to two main degradation pathways:

  • Oxidation: In the presence of oxidizing agents or atmospheric oxygen, it can oxidize to form 2-Methyl-3-octanone.

  • Dehydration: Under acidic conditions or at elevated temperatures, it can undergo dehydration, leading to the formation of various octene isomers.

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area. It is best kept in a tightly sealed, airtight container, preferably under an inert atmosphere such as nitrogen or argon, to prevent oxidation. Protecting it from light and sources of heat is also crucial. For solutions, storage at low temperatures (e.g., -20°C for short-term and -80°C for long-term) is recommended.

Q3: Which analytical techniques are most suitable for monitoring the stability of this compound?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective and widely used technique for the stability analysis of this compound.[1] It allows for the separation and quantification of the parent compound from its potential degradation products, such as 2-Methyl-3-octanone and various octene isomers.

Q4: What are forced degradation studies and why are they important for this compound?

A4: Forced degradation studies, also known as stress testing, involve intentionally subjecting a compound to harsh conditions that are more severe than accelerated stability conditions.[2] These studies are crucial for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Assessing the intrinsic stability of the molecule.

  • Developing and validating stability-indicating analytical methods.[2]

Troubleshooting Guides

Issue Encountered Possible Cause(s) Recommended Action(s)
Unexpected peaks in the chromatogram Contamination of the sample, solvent, or instrument. Degradation of this compound.1. Run a blank analysis of the solvent to check for contamination. 2. Ensure proper cleaning of all glassware and instrument components. 3. Compare the unexpected peaks with the expected degradation products (2-Methyl-3-octanone, octene isomers). 4. If degradation is suspected, re-evaluate the storage and handling conditions of the sample.
Poor peak shape or resolution Inappropriate GC column or temperature program. High injection volume. Matrix effects.1. Optimize the GC method, including the column type, temperature gradient, and carrier gas flow rate. 2. Reduce the injection volume. 3. Consider sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
Inconsistent quantification results Instability of the sample or standard solutions. Pipetting errors. Instrument variability.1. Prepare fresh standard and sample solutions for each analysis. 2. Verify the calibration and proper functioning of pipettes. 3. Perform system suitability tests before each analytical run to ensure consistent instrument performance.
No degradation observed in forced degradation studies Stress conditions are not harsh enough. The compound is highly stable under the tested conditions.1. Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of the stressor). 2. Confirm the activity of the stressing agent (e.g., the concentration of the acid, base, or oxidizing agent).
Excessive degradation (e.g., >50%) in forced degradation studies Stress conditions are too harsh.1. Reduce the duration of the stress exposure. 2. Lower the temperature of the study. 3. Decrease the concentration of the stressing agent (e.g., acid, base, or oxidizing agent).

Experimental Protocols

The following are detailed methodologies for conducting stability testing on this compound.

Thermal Stability Testing

Objective: To evaluate the stability of this compound under elevated temperature conditions.

Methodology:

  • Accurately weigh a known amount of this compound into several vials.

  • Seal the vials to prevent evaporation.

  • Place the vials in a calibrated oven at a specific temperature (e.g., 40°C, 60°C, and 80°C).

  • At predetermined time intervals (e.g., 24, 48, 72 hours, and 1 week), remove a vial from each temperature condition.

  • Allow the vials to cool to room temperature.

  • Dissolve the contents in a suitable solvent (e.g., methanol or ethanol).

  • Analyze the samples by a validated stability-indicating GC-MS method to quantify the remaining this compound and identify any degradation products.

Photostability Testing

Objective: To assess the stability of this compound when exposed to light.

Methodology:

  • Prepare two sets of samples of this compound.

  • Wrap one set of samples completely in aluminum foil to serve as dark controls.

  • Expose both sets of samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • At the end of the exposure period, dissolve the contents of both the exposed and dark control samples in a suitable solvent.

  • Analyze the samples by a validated stability-indicating GC-MS method.

  • Compare the results from the exposed samples to those of the dark controls to determine the extent of photodegradation.

Hydrolytic Stability Testing (Acidic and Basic Conditions)

Objective: To determine the stability of this compound in acidic and basic environments.

Methodology:

  • Acid Hydrolysis:

    • Dissolve a known amount of this compound in a solution of 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • At specified time points (e.g., 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the sample.

    • Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

    • Analyze the neutralized sample by GC-MS.

  • Base Hydrolysis:

    • Dissolve a known amount of this compound in a solution of 0.1 M sodium hydroxide (NaOH).

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • At specified time points, withdraw an aliquot of the sample.

    • Neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid (HCl).

    • Analyze the neutralized sample by GC-MS.

Oxidative Stability Testing

Objective: To evaluate the susceptibility of this compound to oxidation.

Methodology:

  • Dissolve a known amount of this compound in a solution of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light.

  • At defined time intervals (e.g., 2, 4, 8, 24, and 48 hours), take an aliquot of the sample.

  • Analyze the sample directly by GC-MS to quantify the remaining this compound and identify any oxidative degradation products.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the stability studies.

Table 1: Thermal Stability of this compound

Temperature (°C)Time (hours)% this compound RemainingDegradation Products Detected% Degradation Product(s)
4024
48
72
6024
48
72
8024
48
72

Table 2: Photostability of this compound

Condition% this compound RemainingDegradation Products Detected% Degradation Product(s)
Exposed Sample
Dark Control

Table 3: Hydrolytic Stability of this compound

ConditionTime (hours)% this compound RemainingDegradation Products Detected% Degradation Product(s)
0.1 M HCl2
4
8
24
48
0.1 M NaOH2
4
8
24
48

Table 4: Oxidative Stability of this compound

Time (hours)% this compound RemainingDegradation Products Detected% Degradation Product(s)
2
4
8
24
48

Visualizations

The following diagrams illustrate the degradation pathways and a general experimental workflow for the stability testing of this compound.

cluster_main This compound Stability Testing Workflow start Start: Pure this compound stress Apply Stress Conditions (Heat, Light, pH, Oxidant) start->stress sampling Sample at Time Intervals stress->sampling analysis GC-MS Analysis sampling->analysis data Data Interpretation (Quantification & Identification) analysis->data end End: Stability Profile data->end

Caption: General experimental workflow for stability testing.

cluster_pathways Degradation Pathways of this compound cluster_oxidation Oxidation cluster_dehydration Dehydration parent This compound ketone 2-Methyl-3-octanone parent->ketone [O] octenes Octene Isomers parent->octenes - H2O (Acid/Heat)

References

Technical Support Center: 2-Methyl-3-octanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-3-octanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and versatile method for synthesizing this compound, a secondary alcohol, is the Grignard reaction.[1][2][3][4][5] This involves the reaction of a Grignard reagent with an appropriate aldehyde. There are two primary pathways for this synthesis:

  • Pathway A: Reaction of isopropylmagnesium bromide with hexanal.

  • Pathway B: Reaction of pentylmagnesium bromide with isobutyraldehyde.

The choice between these pathways often depends on the commercial availability and cost of the starting materials.

Q2: What are the most common impurities I might encounter in my this compound synthesis?

A2: Impurities in the synthesis of this compound can originate from starting materials, side reactions, or the workup process. Common impurities include:

  • Unreacted Starting Materials: Residual hexanal, isobutyraldehyde, isopropyl bromide, or pentyl bromide may remain.

  • Grignard Reagent-Derived Impurities:

    • Hydrolysis Product: Propane (from isopropylmagnesium bromide) or pentane (from pentylmagnesium bromide) formed by the reaction of the Grignard reagent with trace amounts of water or other protic sources.

    • Coupling Product (Wurtz Reaction): Bisisopropyl (2,3-dimethylbutane) or decane may form from the reaction of the Grignard reagent with the alkyl halide.

  • Aldehyde-Derived Impurities:

    • Enolization Product: The Grignard reagent can act as a base and deprotonate the aldehyde at the alpha-position, leading to the formation of an enolate. Upon workup, this will regenerate the starting aldehyde.

    • Reduction Product: The aldehyde can be reduced by the Grignard reagent (if it has a beta-hydride), forming the corresponding primary alcohol (e.g., 1-hexanol from hexanal).[4]

    • Aldol Condensation Products: Self-condensation of the aldehyde can occur, especially under basic conditions, leading to higher molecular weight byproducts.

  • Solvent: The ether solvent (e.g., diethyl ether or THF) used for the Grignard reaction is a common impurity.

Q3: How can I detect and quantify the impurities in my this compound product?

A3: Several analytical techniques can be employed to identify and quantify impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for separating and identifying volatile impurities.[6][7][8][9][10] By comparing the mass spectra of the peaks in your chromatogram to a library of known compounds, you can identify the impurities. The peak area can be used for quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify impurities by their characteristic chemical shifts and coupling patterns.[11][12][13][14] Comparing the spectra of your product to that of pure this compound and known impurities can reveal their presence.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the purity of your product. The presence of multiple spots indicates the presence of impurities.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Wet Glassware or Solvents The Grignard reagent is highly reactive with water. Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents.[1]
Inactive Magnesium The surface of the magnesium turnings may be coated with magnesium oxide. Activate the magnesium by gentle heating, adding a small crystal of iodine, or using a sonicator.
Slow Grignard Reagent Formation Initiation of the Grignard reaction can be slow. A small amount of pre-formed Grignard reagent from a previous batch can be used to initiate the reaction.
Side Reactions Enolization: Add the aldehyde to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization. Reduction: This is more likely with sterically hindered aldehydes and Grignard reagents with beta-hydrogens. Using the less sterically hindered combination of reactants can help.[4]
Incomplete Reaction Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time after the addition of the aldehyde.
Problem 2: Presence of Significant Amounts of Unreacted Aldehyde
Possible Cause Troubleshooting Step
Insufficient Grignard Reagent Use a slight excess (e.g., 1.1-1.2 equivalents) of the Grignard reagent to ensure complete conversion of the aldehyde.
Inefficient Mixing Vigorous stirring is crucial to ensure the reactants are well-mixed, especially if the Grignard reagent is heterogeneous.
Low Reaction Temperature While low temperatures can suppress side reactions, they can also slow down the desired reaction. After the initial addition at low temperature, allow the reaction to warm to room temperature to ensure completion.
Problem 3: Difficulty in Purifying this compound
Possible Cause Troubleshooting Step
Close Boiling Points of Impurities Unreacted starting materials or byproducts may have boiling points close to that of this compound, making purification by simple distillation difficult. Use fractional distillation with a high-efficiency column.
Formation of Emulsions during Workup During the aqueous workup, emulsions can form, making separation of the organic and aqueous layers difficult. Adding a saturated solution of sodium chloride (brine) can help break the emulsion.
Co-distillation with Solvent Ensure the bulk of the ether solvent is removed by rotary evaporation before attempting distillation of the product.

Quantitative Data

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compoundC9H20O144.25~175-177
HexanalC6H12O100.16130-131[15]
IsobutyraldehydeC4H8O72.1163-64[16][17][18][19]
Isopropyl BromideC3H7Br122.9959-60
Pentyl BromideC5H11Br151.04129-130
2,3-DimethylbutaneC6H1486.1858
DecaneC10H22142.28174

Experimental Protocols

General Protocol for the Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Isopropyl bromide or pentyl bromide

  • Hexanal or isobutyraldehyde

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).

    • Add magnesium turnings to the flask.

    • Dissolve the alkyl bromide (isopropyl bromide or pentyl bromide) in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the alkyl bromide solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.

    • Once the reaction starts, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve the aldehyde (hexanal or isobutyraldehyde) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains a low temperature.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2-3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude this compound by fractional distillation under reduced pressure.

Visualizations

Grignard_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification cluster_product Final Product Alkyl Halide Alkyl Halide Grignard Reagent Formation Grignard Reagent Formation Alkyl Halide->Grignard Reagent Formation Magnesium Magnesium Magnesium->Grignard Reagent Formation Aldehyde Aldehyde Nucleophilic Addition Nucleophilic Addition Aldehyde->Nucleophilic Addition Grignard Reagent Formation->Nucleophilic Addition Aqueous Workup Aqueous Workup Nucleophilic Addition->Aqueous Workup Extraction Extraction Aqueous Workup->Extraction Drying Drying Extraction->Drying Distillation Distillation Drying->Distillation Pure this compound Pure this compound Distillation->Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Impurity_Logical_Relationships cluster_impurities Potential Impurities This compound Synthesis This compound Synthesis Unreacted Aldehyde Unreacted Aldehyde This compound Synthesis->Unreacted Aldehyde Incomplete Reaction Unreacted Alkyl Halide Unreacted Alkyl Halide This compound Synthesis->Unreacted Alkyl Halide Excess Reagent Reduction Product Reduction Product This compound Synthesis->Reduction Product Side Reaction Aldol Adduct Aldol Adduct Unreacted Aldehyde->Aldol Adduct Self-Condensation Wurtz Coupling Product Wurtz Coupling Product Unreacted Alkyl Halide->Wurtz Coupling Product Side Reaction

Caption: Logical relationships of common impurities in the synthesis.

References

Technical Support Center: Matrix Effects in the Analysis of 2-Methyl-3-octanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 2-Methyl-3-octanol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency and subsequent signal response due to the presence of co-eluting, interfering compounds in the sample matrix. In the analysis of this compound, these effects can manifest as either signal suppression (a decrease in signal intensity) or signal enhancement (an increase in signal intensity), leading to inaccurate quantification. For volatile compounds like this compound, matrix components can also influence its partitioning in headspace analysis, further impacting the results.

Q2: How can I determine if my analysis of this compound is being affected by matrix effects?

A2: To diagnose matrix effects, you can perform a simple test by comparing the signal response of this compound in a pure solvent standard versus a matrix-matched standard (a blank sample matrix spiked with a known concentration of the analyte). A significant difference in the signal intensity between the two indicates the presence of matrix effects. A higher response in the matrix-matched standard suggests signal enhancement, while a lower response points to signal suppression.[1]

Q3: What are the most common analytical techniques for this compound, and which is more susceptible to matrix effects?

A3: Due to its volatile nature, Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and direct method for analyzing this compound.[2] Headspace (HS) and Solid-Phase Microextraction (SPME) are frequently used sample introduction techniques for GC-MS to minimize matrix interference.[2] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used, but often requires derivatization of the alcohol group to improve ionization efficiency. LC-MS, particularly with electrospray ionization (ESI), is generally more susceptible to ion suppression from matrix components.

Q4: What are the primary strategies to mitigate matrix effects in the analysis of this compound?

A4: The main strategies to combat matrix effects can be grouped into three categories:

  • Effective Sample Preparation: Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and particularly for volatile compounds, Headspace (HS) and Solid-Phase Microextraction (SPME) can physically separate this compound from interfering matrix components.[2]

  • Chromatographic Optimization: Modifying the GC or LC method to better separate the analyte from matrix interferences can reduce co-elution and minimize matrix effects.

  • Calibration Strategies: Employing methods such as matrix-matched calibration or the use of an appropriate internal standard, ideally a stable isotope-labeled version of the analyte, can compensate for matrix effects.[3][4][5]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound in GC-MS Analysis

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Active sites in the GC inlet or column - Clean or replace the GC inlet liner. - Use a deactivated liner. - Trim the first few centimeters of the analytical column.
Column contamination - Bake out the column at a high temperature (within its specified limits). - If the problem persists, the column may need to be replaced.
Inappropriate injection temperature - Optimize the injection temperature. Too low a temperature can cause slow volatilization, while too high a temperature can lead to degradation.
Issue 2: Low or No Signal for this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient extraction - For LLE, ensure the solvent polarity and pH are optimal for this compound. - For SPME, optimize fiber type, extraction time, and temperature. Ensure proper conditioning and desorption of the fiber.[6]
Matrix suppression in headspace analysis - Increase the salt concentration in the sample vial to promote the "salting-out" effect, which increases the volatility of the analyte.[7]
Ion suppression in LC-MS - Improve sample cleanup using SPE or LLE to remove interfering substances. - Modify the chromatographic method to separate this compound from the suppression region.
Issue 3: High Variability in Quantitative Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent matrix effects between samples - Implement a robust sample cleanup procedure to minimize matrix variability. - Use a stable isotope-labeled internal standard (e.g., deuterated this compound) to compensate for variations in matrix effects.[3][4]
Sample degradation - Ensure proper sample storage and handling to prevent degradation of this compound.
Instrumental drift - Perform regular instrument maintenance and calibration checks.

Data Presentation: Comparison of Mitigation Strategies

The following tables provide illustrative data on the effectiveness of different strategies in mitigating matrix effects for the analysis of volatile compounds like this compound.

Table 1: Analyte Recovery with Different Sample Preparation Techniques

Sample Preparation Method Matrix Analyte Average Recovery (%) Relative Standard Deviation (RSD, %)
Liquid-Liquid Extraction (LLE)Human UrineThis compound85.28.5
Solid-Phase Extraction (SPE)Bovine PlasmaThis compound92.76.2
Headspace (HS)Whole BloodThis compound98.54.1
Solid-Phase Microextraction (SPME)WineThis compound95.85.5

Note: These are typical recovery values and may vary depending on the specific experimental conditions.

Table 2: Impact of Calibration Strategy on Signal Suppression

Calibration Method Matrix Analyte Signal Suppression (%)
External Calibration (in solvent)Fruit JuiceThis compound45
Matrix-Matched CalibrationFruit JuiceThis compound5
Internal Standard (Structural Analog)Fruit JuiceThis compound12
Stable Isotope DilutionFruit JuiceThis compound< 2

Note: Signal suppression is calculated as (1 - [Peak Area in Matrix / Peak Area in Solvent]) * 100%.

Experimental Protocols

Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for this compound in Whole Blood
  • Sample Preparation:

    • Pipette 1.0 mL of whole blood into a 20 mL headspace vial.

    • Add 1.0 g of sodium chloride (NaCl).

    • Spike with an internal standard (e.g., deuterated this compound) if available.

    • Immediately seal the vial with a PTFE/silicone septum.

  • Headspace Incubation and Injection:

    • Place the vial in the headspace autosampler.

    • Equilibrate the sample at 80°C for 30 minutes with agitation.

    • Inject 1 mL of the headspace into the GC-MS.

  • GC-MS Conditions:

    • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 40°C for 3 min, ramp to 180°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-200.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Urine
  • Sample Preparation:

    • Pipette 2.0 mL of urine into a 15 mL glass centrifuge tube.

    • Add an internal standard if used.

    • Add 4.0 mL of methyl tert-butyl ether (MTBE).

    • Vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

  • Extraction:

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of hexane.

  • GC-MS Analysis:

    • Inject 1 µL of the reconstituted extract into the GC-MS system using the conditions described in Protocol 1.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample (e.g., Blood, Urine) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE/SPE/SPME/HS) Add_IS->Extraction GCMS GC-MS Analysis Extraction->GCMS Integration Peak Integration GCMS->Integration Quantification Quantification Integration->Quantification Result Result Quantification->Result

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting_Matrix_Effects Start Inaccurate Quantitative Results? Assess_ME Assess Matrix Effect (Solvent vs. Matrix-Matched Std) Start->Assess_ME ME_Present Matrix Effect Present? Assess_ME->ME_Present Optimize_SP Optimize Sample Prep (LLE, SPE, HS, SPME) ME_Present->Optimize_SP Yes No_ME No Significant Matrix Effect ME_Present->No_ME No Optimize_Chromo Optimize Chromatography Optimize_SP->Optimize_Chromo Use_IS Implement Internal Standard (Stable Isotope Preferred) Optimize_Chromo->Use_IS Matrix_Matched_Cal Use Matrix-Matched Calibration Use_IS->Matrix_Matched_Cal Revalidate Re-validate Method Matrix_Matched_Cal->Revalidate Check_Other Investigate Other Error Sources (e.g., instrument, standards) No_ME->Check_Other

Caption: Logical workflow for troubleshooting matrix effects in quantitative analysis.

References

Technical Support Center: Overcoming Poor Solubility of 2-Methyl-3-octanol in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 2-Methyl-3-octanol in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a nine-carbon branched-chain alcohol. Its long hydrocarbon tail makes it poorly soluble in aqueous solutions, which is a significant challenge for researchers working on in vitro and in vivo experimental models where aqueous environments are standard.[1] This poor solubility can lead to issues with compound precipitation, inaccurate dosing, and unreliable experimental results.

Q2: What are the known solubility properties of this compound?

A2: this compound is known to be soluble in organic solvents like ethanol and ether.[2] Its estimated water solubility is approximately 531.2 mg/L at 25 °C, which is considered low for many experimental applications.[1] As a general principle, the aqueous solubility of alcohols decreases as the length of the carbon chain increases.[3]

Q3: What are the primary methods to improve the solubility of this compound in aqueous solutions?

A3: The most common strategies for enhancing the solubility of hydrophobic compounds like this compound include:

  • Co-solvents: Using a water-miscible organic solvent to first dissolve the compound before diluting it into an aqueous medium.

  • Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic molecule.

  • Cyclodextrins: Using cyclodextrins to form inclusion complexes with the nonpolar regions of the molecule, thereby increasing its aqueous solubility.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a step-by-step approach to address common solubility problems encountered with this compound.

Issue 1: Compound precipitates when added to my aqueous buffer.

Root Cause: The concentration of this compound has exceeded its solubility limit in the aqueous medium.

Solutions:

  • Prepare a Concentrated Stock Solution in an Organic Solvent: This is the most common and effective first step.

    • Recommended Solvents: Dimethyl sulfoxide (DMSO), ethanol, or methanol are excellent choices due to their high miscibility with water and ability to dissolve a wide range of compounds.

    • General Protocol:

      • Accurately weigh the desired amount of this compound.

      • Dissolve it in a minimal amount of the chosen organic solvent to create a high-concentration stock solution (e.g., 10-100 mM).

      • Gently vortex or sonicate if necessary to ensure complete dissolution.

      • Store the stock solution appropriately, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Dilute the Stock Solution into the Aqueous Medium with Care:

    • Technique: Add the stock solution dropwise to the aqueous buffer while gently vortexing or swirling. This gradual introduction helps to prevent localized high concentrations that can lead to precipitation.

    • Final Solvent Concentration: It is crucial to keep the final concentration of the organic solvent in your experimental medium as low as possible (typically below 1%, and for sensitive cell lines, at or below 0.1%) to avoid solvent-induced artifacts or toxicity. Always include a vehicle control (the same concentration of the organic solvent without the compound) in your experiments.

Issue 2: Even with a co-solvent, I observe cloudiness or precipitation over time.

Root Cause: The solution may be supersaturated and thermodynamically unstable, leading to eventual precipitation.

Solutions:

  • Optimize the Co-solvent Concentration: You may need to slightly increase the final concentration of the organic co-solvent, while still remaining within the tolerated limits for your specific assay.

  • Utilize a Surfactant: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their stability in aqueous solutions.

    • Common Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 are frequently used in biological experiments due to their relatively low toxicity.

    • General Protocol:

      • Prepare a stock solution of the surfactant (e.g., 10% Tween® 20 in water).

      • Add the surfactant to your aqueous buffer to achieve a final concentration typically in the range of 0.01% to 0.1%.

      • Then, add the this compound stock solution to the surfactant-containing buffer.

  • Employ Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with nonpolar molecules.

    • Common Cyclodextrins: β-cyclodextrin and its derivatives (e.g., hydroxypropyl-β-cyclodextrin) are widely used.

    • General Protocol:

      • Prepare an aqueous solution of the cyclodextrin.

      • Add the this compound to the cyclodextrin solution.

      • Stir or sonicate the mixture to facilitate the formation of the inclusion complex. The optimal ratio of cyclodextrin to the compound often needs to be determined empirically.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC9H20O[3][4]
Molar Mass144.25 g/mol [3][4]
Density~0.83 g/mL[2]
Boiling Point~189 °C[2][5]
Water Solubility (estimated)531.2 mg/L at 25 °C[1]
Known SolventsEthanol, Ether[2]

Table 2: Recommended Starting Concentrations for Solubilizing Agents

Solubilizing AgentRecommended Starting Concentration in Final Aqueous MediumNotes
DMSO≤ 0.5% (v/v)For sensitive cell lines, aim for ≤ 0.1%. Always include a vehicle control.
Ethanol≤ 0.5% (v/v)Can be toxic to some cells at higher concentrations. Vehicle control is essential.
Tween® 20 / Tween® 800.01% - 0.1% (v/v)Can interfere with some assays. Check for compatibility.
Hydroxypropyl-β-cyclodextrin1-10 mMThe optimal molar ratio to the compound may need to be determined.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

Procedure:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully add 1.44 mg of this compound to the tube.

  • Add 1 mL of DMSO to the tube.

  • Close the tube and vortex gently until the this compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Store the 10 mM stock solution in aliquots at -20°C.

Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium, pre-warmed to 37°C

  • Sterile conical tube

Procedure:

  • Add 990 µL of pre-warmed cell culture medium to a sterile conical tube.

  • While gently swirling the medium, add 10 µL of the 10 mM this compound stock solution dropwise.

  • Gently invert the tube several times to ensure the solution is homogeneous.

  • The final concentration of DMSO in this working solution is 1%. This should be further diluted for most cell-based assays. For a final DMSO concentration of 0.1%, you would add 10 µL of this working solution to 990 µL of medium.

  • Always prepare a vehicle control containing the same final concentration of DMSO in the cell culture medium.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_working_solution Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound dissolve Dissolve in DMSO (e.g., 10 mM) weigh->dissolve store Store at -20°C dissolve->store dilute Dilute stock solution in aqueous buffer store->dilute mix Gentle mixing dilute->mix precipitate_check Check for precipitation mix->precipitate_check use_surfactant Add Surfactant (e.g., Tween® 20) precipitate_check->use_surfactant Precipitation occurs use_cyclodextrin Use Cyclodextrin precipitate_check->use_cyclodextrin Precipitation occurs experiment Proceed with Experiment precipitate_check->experiment No precipitation

Caption: Experimental workflow for preparing solutions of this compound.

troubleshooting_logic start Poor Solubility of This compound q1 Is a small amount of organic solvent acceptable? start->q1 a1_yes Use Co-solvent Method (e.g., DMSO, Ethanol) q1->a1_yes Yes a1_no Consider alternative delivery systems q1->a1_no No q2 Does precipitation occur upon dilution? a1_yes->q2 a2_yes Optimize dilution technique (slow addition, mixing) q2->a2_yes Yes success Soluble solution achieved q2->success No q3 Still precipitating? a2_yes->q3 a3_yes Increase co-solvent concentration (within limits) q3->a3_yes Yes q3->success No q4 Still precipitating? a3_yes->q4 a4_yes Try Surfactant (e.g., Tween®) or Cyclodextrin q4->a4_yes Yes q4->success No a4_yes->success

Caption: Troubleshooting decision tree for solubilizing this compound.

References

Technical Support Center: High-Throughput Screening for 2-Methyl-3-octanol Synthesis Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers utilizing high-throughput screening (HTS) to optimize the synthesis of 2-Methyl-3-octanol.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during HTS for this compound synthesis, particularly focusing on the enzymatic reduction of 2-methyl-3-octanone.

Category 1: Assay Development & Signal Integrity

  • Question: My assay signal-to-background ratio is too low. What are the common causes and how can I improve it?

    • Answer: A low signal-to-background ratio can stem from several factors. First, verify the purity of your substrate (2-methyl-3-octanone) and the activity of your catalyst or enzyme (e.g., ketoreductase). High background can result from substrate auto-oxidation or contamination. Consider decreasing the concentration of your detection reagent or increasing the reaction time to allow for more product formation. Ensure that the buffer components are not interfering with the assay signal. A common troubleshooting workflow is outlined in the diagram below.

  • Question: I am observing high variability between replicate wells. What steps can I take to improve reproducibility?

    • Answer: High variability often points to issues in liquid handling or reaction setup. Ensure your automated liquid handlers are properly calibrated for the small volumes typical in HTS. Inconsistent mixing within the wells can also be a cause; verify that your plate shaker settings (speed and duration) are optimal for your assay plate format. Finally, check for temperature gradients across the incubator or plate reader, as this can affect reaction rates.

  • Question: The substrate, 2-methyl-3-octanone, has limited aqueous solubility. How can I manage this in my aqueous HTS assay?

    • Answer: To address substrate solubility, consider adding a co-solvent such as DMSO or isopropanol to the reaction buffer. Typically, a final concentration of 1-5% (v/v) is sufficient and well-tolerated by most enzymes. It is critical to run a solvent tolerance test for your specific catalyst to ensure its activity and stability are not compromised.

Category 2: Automation and Liquid Handling

  • Question: My automated liquid handler is showing inconsistent dispensing volumes. How do I troubleshoot this?

    • Answer: Inconsistent dispensing is a critical issue. First, perform a full calibration routine on the liquid handler using the manufacturer's recommended procedure. Check for clogged tips or tubing, and ensure you are using the correct tip type for the viscosity of your reagents. For organic solvents or volatile reagents, ensure the liquid class settings are properly configured to account for different liquid properties.

  • Question: How can I minimize sample evaporation from my 384-well or 1536-well plates during long incubation times?

    • Answer: Evaporation can significantly impact results by concentrating reagents. Use high-quality plate seals with a strong adhesive to prevent edge effects. For very long incubations, consider using a humidified incubator. Placing a water pan inside the incubator can help maintain a high-humidity environment.

Experimental Protocols

Protocol 1: HTS for Ketoreductase (KRED) Activity in this compound Synthesis

This protocol describes a coupled-enzyme assay to measure the rate of NADPH consumption during the reduction of 2-methyl-3-octanone, which is directly proportional to the rate of this compound formation.

1. Reagent Preparation:

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.0.
  • Substrate Stock: 100 mM 2-methyl-3-octanone in DMSO.
  • Cofactor Stock: 10 mM NADPH in Assay Buffer.
  • Enzyme Library Plate: Aliquots of different ketoreductase variants in a 96-well plate.

2. HTS Procedure (384-well format):

  • Dispense 20 µL of Assay Buffer into all wells of a UV-transparent 384-well microplate.
  • Using an automated liquid handler, transfer 1 µL of each enzyme from the library plate to the corresponding wells of the assay plate.
  • Add 2.5 µL of the NADPH Cofactor Stock to each well for a final concentration of 1 mM.
  • To initiate the reaction, add 2.5 µL of the Substrate Stock to each well for a final concentration of 1 mM substrate and 5% DMSO.
  • Immediately place the plate in a microplate reader pre-set to 30°C.
  • Monitor the decrease in absorbance at 340 nm every 30 seconds for 10 minutes.

3. Data Analysis:

  • Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
  • Identify "hits" as the enzyme variants exhibiting the highest reaction rates compared to controls.

Quantitative Data Summary

The following table represents hypothetical data from a screen of four different ketoreductase (KRED) variants under different temperature conditions.

Catalyst IDTemperature (°C)Substrate Conc. (mM)Reaction Rate (mOD/min)Product Yield (%)
KRED-0125115.265
KRED-0135122.888
KRED-0225111.552
KRED-0235114.161
KRED-0325125.691
KRED-0335128.395
KRED-042518.940
KRED-043519.242

Visualizations: Workflows and Diagrams

HTS_Workflow cluster_prep 1. Preparation cluster_screen 2. HTS Execution cluster_analysis 3. Data Analysis & Follow-up Lib Enzyme Library Plating Dispense Automated Dispensing Lib->Dispense Reagent Reagent Preparation Reagent->Dispense Incubate Incubation Dispense->Incubate Read Plate Reading (Absorbance) Incubate->Read Data Raw Data Processing Read->Data Hit Hit Identification Data->Hit Confirm Hit Confirmation & Validation Hit->Confirm Optimize Lead Optimization Confirm->Optimize Troubleshooting_Tree Start Low Signal-to-Noise Ratio Detected CheckControls Are positive/negative controls behaving as expected? Start->CheckControls CheckEnzyme Verify enzyme activity with a known standard. CheckControls->CheckEnzyme No CheckAssay Is incubation time or temperature optimal? CheckControls->CheckAssay Yes CheckReagents Check reagent concentration, purity, and age. CheckEnzyme->CheckReagents ProblemReagents Reagent Issue Identified CheckReagents->ProblemReagents OptimizeAssay Optimize assay parameters (time, temp, concentrations). CheckAssay->OptimizeAssay No ProblemSystem Systematic Issue (e.g., Reader malfunction) CheckAssay->ProblemSystem Yes IssueResolved Issue Resolved OptimizeAssay->IssueResolved

Validation & Comparative

A Comparative Guide to Analytical Methods for 2-Methyl-3-octanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds (VOCs) like 2-Methyl-3-octanol is critical in various fields, including metabolomics, environmental analysis, and pharmaceutical development. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of this compound, detailing experimental protocols and performance characteristics to aid in method selection and validation.

Comparison of Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is the most prevalent and validated technique for the quantification of volatile compounds such as this compound.[1][2] The choice of sample introduction method significantly impacts the performance of the analysis. Headspace (HS) analysis and Solid-Phase Microextraction (SPME) are common techniques used to extract and concentrate volatile analytes from a sample matrix before their introduction into the GC-MS system.[1][3]

ParameterHS-GC-MSSPME-GC-MS
Principle Analyzes the vapor phase in equilibrium with the sample.Extracts and concentrates analytes onto a coated fiber.
Sensitivity Generally lower than SPME.High, suitable for trace-level analysis.[4][5]
Sample Throughput Can be automated for high throughput.Can be automated, with slightly longer extraction times.
Matrix Effects Reduced, as non-volatile matrix components remain in the sample.Can be susceptible to matrix effects influencing partitioning onto the fiber.
Linearity (R²) Typically > 0.99Typically > 0.99
Precision (%RSD) < 15%< 10%
Limit of Quantification (LOQ) µg/L to mg/L rangeng/L to µg/L range

High-Performance Liquid Chromatography (HPLC) is generally less suitable for the direct analysis of volatile alcohols like this compound due to their poor retention on conventional stationary phases and lack of a strong chromophore for UV detection.[2] Analysis by HPLC would likely necessitate a pre-column derivatization step to introduce a UV-active or fluorescent tag, adding complexity to the sample preparation protocol.[2]

Experimental Protocols

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is well-suited for the routine quantification of this compound in various liquid matrices.

a. Sample Preparation:

  • Place a 5 mL aliquot of the liquid sample into a 20 mL headspace vial.

  • To increase the volatility of this compound, add a saturating amount of sodium chloride.

  • For improved accuracy and precision, spike the sample with a suitable internal standard (e.g., a deuterated analog of this compound or a structurally similar compound like 2-octanol).

  • Seal the vial with a PTFE/silicone septum.

b. HS-GC-MS Conditions:

  • Incubation: Equilibrate the vial at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 30 minutes) to allow this compound to partition into the headspace.

  • Injection: Automatically inject a specific volume of the headspace (e.g., 1 mL) into the GC inlet.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is typically used.

  • Carrier Gas: Use helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: An initial temperature of 40°C held for 2-5 minutes, followed by a ramp of 5-10°C/min up to 230°C, and a final hold for 5 minutes.[2]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: For quantitative analysis, use Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity by monitoring characteristic ions of this compound. A full scan mode can be used for initial identification.

Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

SPME offers a sensitive and solvent-free approach for the extraction and concentration of this compound.

a. Sample Preparation:

  • Place a 5-10 mL aliquot of the liquid sample into a 20 mL vial.

  • Add a magnetic stir bar and a saturating amount of sodium chloride.

  • Spike with an internal standard.

  • Seal the vial.

b. SPME and GC-MS Conditions:

  • Extraction: Place the vial in a heating block with stirring. Expose a SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene coating) to the headspace of the sample for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C).

  • Desorption: Retract the fiber and insert it into the heated GC inlet (e.g., 250°C) for a specific time (e.g., 2-5 minutes) to desorb the analytes.

  • GC-MS Conditions: The GC-MS conditions would be similar to those described for the HS-GC-MS method.

Method Validation

A comprehensive validation of the chosen analytical method is crucial to ensure reliable and accurate results. Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike and recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Chiral Separation of this compound

This compound possesses a chiral center, meaning it exists as two enantiomers ((2R,3S)/(2S,3R) and (2R,3R)/(2S,3S) diastereomers). In biological systems, these stereoisomers can exhibit different activities. Therefore, the ability to separate and quantify the individual enantiomers may be critical. This can be achieved by using a chiral GC column, such as one coated with a cyclodextrin derivative. The experimental workflow would be similar to the achiral GC-MS methods described above, with the primary difference being the use of a specialized chiral column.

Visualizing the Analytical Workflow

Analytical_Workflow General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_extraction Extraction/Introduction cluster_analysis Analysis cluster_data Data Processing Sample Liquid Sample Add_Salt Add NaCl Sample->Add_Salt Add_IS Add Internal Standard Add_Salt->Add_IS Seal_Vial Seal Vial Add_IS->Seal_Vial Headspace Headspace Incubation Seal_Vial->Headspace HS Method SPME SPME Extraction Seal_Vial->SPME SPME Method GC_Separation Gas Chromatographic Separation (Chiral or Achiral Column) Headspace->GC_Separation Desorption Thermal Desorption in GC Inlet SPME->Desorption Desorption->GC_Separation MS_Detection Mass Spectrometric Detection (Scan or SIM mode) GC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound quantification.

Logical Relationship for Method Selection

Method_Selection Method Selection Logic for this compound Analysis Analyte This compound Is_Volatile Is the analyte volatile? Analyte->Is_Volatile GC_MS GC-MS is the preferred technique Is_Volatile->GC_MS Yes HPLC HPLC (with derivatization) Is_Volatile->HPLC No/If GC is not available Trace_Levels Are trace levels expected? GC_MS->Trace_Levels Chiral_Info Is chiral information needed? GC_MS->Chiral_Info SPME_GC_MS SPME-GC-MS for high sensitivity Trace_Levels->SPME_GC_MS Yes HS_GC_MS HS-GC-MS for routine analysis Trace_Levels->HS_GC_MS No Chiral_Column Use a chiral GC column Chiral_Info->Chiral_Column Yes Achiral_Column Use a standard achiral column Chiral_Info->Achiral_Column No

Caption: Decision tree for analytical method selection.

References

Comparative Analysis of 2-Methyl-3-octanol and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of isomeric structure and its impact on physicochemical properties and biological activity is paramount. This guide provides a comprehensive comparative analysis of 2-Methyl-3-octanol and its selected positional and branched-chain isomers. By presenting key experimental data and methodologies, this document aims to facilitate informed decisions in chemical synthesis, analytical development, and biological screening.

Executive Summary

This compound and its isomers, all sharing the chemical formula C9H20O, exhibit distinct properties arising from subtle variations in their molecular architecture. This guide delves into a comparative analysis of their physicochemical characteristics, spectroscopic signatures, and known biological activities. While all are nonanol isomers, the placement of the methyl group and the hydroxyl functionality significantly influences their boiling points, densities, and chromatographic behavior. Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, reveals key structural differences, providing a reliable means of identification and differentiation. Although specific biological activities for many of these isomers are not extensively documented, existing knowledge on long-chain alcohols suggests potential interactions with cell membranes and roles as signaling molecules or metabolic intermediates. This guide provides a foundation for further investigation into the unique properties and potential applications of these compounds.

Physicochemical Properties

The structural variations among the isomers of this compound lead to measurable differences in their physical and chemical properties. The following table summarizes key physicochemical data for this compound and three of its isomers: 2-Methyl-1-octanol, 2-Methyl-2-octanol, and 3-Methyl-3-octanol.

PropertyThis compound2-Methyl-1-octanol2-Methyl-2-octanol3-Methyl-3-octanol
Molecular Formula C9H20O[1]C9H20O[2]C9H20OC9H20O
Molecular Weight ( g/mol ) 144.25[1]144.25[2]144.26144.25
CAS Number 26533-34-6[1]818-81-5[2]628-44-45340-36-3
Boiling Point (°C) 184194-196177-178~190
Density (g/cm³ at 20°C) 0.825~0.8240.81580.822
Refractive Index (nD at 20°C) 1.429~1.4311.42601.433
Kovats Retention Index 1092 (non-polar column)[1]1119 (standard non-polar)[2]Not availableNot available

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and differentiation of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom within the molecule.

  • ¹H NMR: The chemical shifts, splitting patterns (multiplicity), and integration of proton signals allow for the determination of the connectivity of atoms. For instance, the proton attached to the carbon bearing the hydroxyl group (-CHOH) in this compound will exhibit a distinct chemical shift and splitting pattern compared to the protons adjacent to the hydroxyl group in its isomers.

  • ¹³C NMR: The number of unique signals in a ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule. The chemical shift of the carbon atom bonded to the hydroxyl group is a key diagnostic feature. In tertiary alcohols like 2-Methyl-2-octanol and 3-Methyl-3-octanol, the carbon bearing the -OH group will be a quaternary carbon and will show a characteristic chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of the hydroxyl functional group.

All the isomers will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration due to hydrogen bonding. The "fingerprint region" (below 1500 cm⁻¹) will show unique patterns of C-H and C-O stretching and bending vibrations, allowing for the differentiation of the isomers. The C-O stretching vibration is particularly informative:

  • Primary alcohols (e.g., 2-Methyl-1-octanol) typically show a C-O stretch between 1000 and 1075 cm⁻¹.[3]

  • Secondary alcohols (e.g., this compound) exhibit a C-O stretch in the range of 1075 to 1150 cm⁻¹.[3]

  • Tertiary alcohols (e.g., 2-Methyl-2-octanol, 3-Methyl-3-octanol) have a C-O stretch between 1100 and 1210 cm⁻¹.[3]

Synthesis and Experimental Protocols

The synthesis of these isomers often involves well-established organic chemistry reactions.

General Synthesis of Tertiary Alcohols (e.g., 3-Methyl-3-octanol)

A common method for the synthesis of tertiary alcohols is the Grignard reaction. For example, 3-Methyl-3-octanol can be prepared by reacting a Grignard reagent, such as ethylmagnesium bromide, with a ketone, like 2-heptanone.

Experimental Protocol: Grignard Synthesis of 3-Methyl-3-octanol

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, magnesium turnings are covered with anhydrous diethyl ether. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of ethylmagnesium bromide.

  • Reaction with Ketone: A solution of 2-heptanone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then stirred at room temperature for several hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying isomers.

Experimental Protocol: GC-MS Analysis of Nonanol Isomers

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 50-70°C, held for a few minutes, followed by a ramp to a final temperature of 200-250°C.

  • Injection: A small volume of the diluted sample is injected in split or splitless mode.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 30-200.

The isomers are separated based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides a unique fragmentation pattern for each isomer, aiding in its identification.

Biological Activity

While comprehensive comparative studies on the biological activities of these specific nonanol isomers are limited, the broader class of long-chain alcohols is known to exhibit various biological effects. Long-chain alcohols can interact with and modulate the properties of lipid bilayers, which can, in turn, affect the function of membrane proteins.[4] Their toxicity generally increases with chain length up to a certain point, a phenomenon known as the "cutoff effect".[4]

Some naturally occurring nonanolides (10-membered macrolides) have shown a range of biological activities, including cytotoxic, phytotoxic, antimalarial, and antifungal properties.[5] Further research is needed to determine if this compound and its isomers possess similar activities.

Visualizations

Experimental Workflow for Isomer Identification and Characterization

The following diagram illustrates a typical workflow for the identification and characterization of an unknown C9H20O isomer.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_characterization Characterization cluster_bioactivity Biological Evaluation synthesis Synthesis of Isomers (e.g., Grignard Reaction) purification Purification (e.g., Distillation) synthesis->purification gcms GC-MS Analysis purification->gcms nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir bioassay Biological Assays purification->bioassay structure Structural Elucidation gcms->structure nmr->structure ir->structure properties Physicochemical Property Determination structure->properties

A typical workflow for the synthesis, purification, and characterization of C9H20O isomers.
Logical Relationship for Spectroscopic Isomer Differentiation

The following diagram illustrates the logical process of differentiating isomers based on their spectroscopic data.

isomer_differentiation cluster_primary Primary Alcohol cluster_secondary Secondary Alcohol cluster_tertiary Tertiary Alcohol start Unknown C9H20O Isomer ir_analysis IR Spectroscopy (O-H and C-O stretch) start->ir_analysis nmr_analysis NMR Spectroscopy (¹H and ¹³C) start->nmr_analysis ms_analysis Mass Spectrometry (Fragmentation Pattern) start->ms_analysis primary e.g., 2-Methyl-1-octanol ir_analysis->primary C-O stretch ~1050 cm⁻¹ secondary e.g., this compound ir_analysis->secondary C-O stretch ~1100 cm⁻¹ tertiary e.g., 2-Methyl-2-octanol, 3-Methyl-3-octanol ir_analysis->tertiary C-O stretch ~1150 cm⁻¹ nmr_analysis->primary Distinct -CH₂OH signals nmr_analysis->secondary Distinct -CHOH signal nmr_analysis->tertiary Absence of -CHOH proton, quaternary C-OH

Differentiation of alcohol isomers using key spectroscopic features.

References

A Head-to-Head Battle: GC-FID vs. GC-MS for the Analysis of 2-Methyl-3-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable analysis of volatile organic compounds (VOCs) is paramount. 2-Methyl-3-octanol, a C9 secondary alcohol, is a molecule of interest in various fields, from flavor and fragrance to metabolomics. The choice of analytical technique is critical for obtaining high-quality data. This guide provides an in-depth comparison of two common gas chromatography (GC) detectors, the Flame Ionization Detector (FID) and the Mass Spectrometer (MS), for the analysis of this compound.

This comparison will delve into the performance characteristics of each technique, supported by experimental data from analogous compounds, and provide detailed experimental protocols.

At a Glance: Key Performance Metrics

The selection of an analytical detector hinges on the specific requirements of the analysis, such as the need for identification, the required sensitivity, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for GC-FID and GC-MS in the analysis of volatile compounds like this compound.

Performance ParameterGC-FIDGC-MSKey Considerations for this compound Analysis
Principle of Detection Ionization of carbon-containing compounds in a hydrogen flame.Separation of ions based on their mass-to-charge ratio.FID provides a response proportional to the number of carbon atoms, making it excellent for quantification. MS provides structural information, enabling definitive identification.
Specificity Low. Cannot definitively identify compounds.High. Provides a unique mass spectrum for compound identification.For complex matrices where co-elution is possible, MS is superior for unambiguous identification of this compound.
Sensitivity (LOD) Good (typically low to mid ppb range).Excellent (typically low ppb to ppt range, especially in SIM mode).For trace-level analysis of this compound, GC-MS in Selected Ion Monitoring (SIM) mode offers superior sensitivity.[1]
Linearity (R²) Excellent over a wide dynamic range.Good, but can be more limited than FID.FID generally offers a wider linear range, which can be advantageous for samples with large variations in this compound concentration.[1]
Precision (%RSD) Excellent (typically <5%).Excellent (typically <10%).Both techniques offer high precision for the analysis of this compound.[1]
Cost Lower initial and operational cost.Higher initial and operational cost.For routine quantitative analysis where the identity of this compound is already known, GC-FID is a more cost-effective option.
Ease of Use Simpler operation and maintenance.More complex operation and data analysis.GC-FID is generally more straightforward for routine quality control applications.

Delving Deeper: Experimental Protocols

The following are detailed, representative methodologies for the analysis of this compound using both GC-FID and GC-MS. These protocols may require optimization based on the specific instrumentation and sample matrix.

GC-FID Experimental Protocol

This method is well-suited for the routine quantification of this compound in relatively simple matrices where the compound's identity is known.

1. Sample Preparation:

  • Liquid Samples (e.g., fragrance oils, reaction mixtures): Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, hexane) at a concentration of 1000 µg/mL. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100 µg/mL). Dilute unknown samples to fall within the calibration range.

  • Solid or Semi-Solid Samples (e.g., biological tissues, food matrices): Employ headspace solid-phase microextraction (HS-SPME) for sample preparation. Weigh a known amount of the homogenized sample into a headspace vial. Add an appropriate internal standard. Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific time to allow the volatile compounds to partition into the headspace.

2. GC-FID Conditions:

  • Gas Chromatograph: Agilent 8860 GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.[2]

  • Injector: Split/splitless inlet, 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on concentration).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Detector: FID at 250°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Nitrogen): 25 mL/min.

3. Data Analysis:

  • Identify the this compound peak based on its retention time, confirmed by running a standard.

  • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

  • Quantify this compound in the unknown samples using the calibration curve.

GC-MS Experimental Protocol

This method is ideal for both the quantification and definitive identification of this compound, especially in complex matrices or for trace-level analysis.

1. Sample Preparation:

  • Follow the same sample preparation procedures as for GC-FID.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[2]

  • Injector: Split/splitless inlet, 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted; for trace analysis, splitless injection is recommended).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: For qualitative analysis and identification of unknowns. Mass range: m/z 40-300.

    • Selected Ion Monitoring (SIM): For quantitative analysis of this compound. Monitor characteristic ions (e.g., m/z 57, 72, 85, 115).

3. Data Analysis:

  • Identification: Compare the acquired mass spectrum of the peak of interest with a reference library (e.g., NIST) to confirm the identity of this compound.

  • Quantification: Generate a calibration curve by plotting the peak area of the selected ion(s) versus the concentration of the standards. Quantify this compound in the unknown samples using the calibration curve.

Visualizing the Workflow and Comparison

To better understand the analytical process and the key differences between the two techniques, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_detection Detection cluster_data_analysis Data Analysis Sample Sample containing This compound Dilution Dilution with Solvent Sample->Dilution HSSPME Headspace SPME Sample->HSSPME GC Gas Chromatograph (Separation on Column) Dilution->GC HSSPME->GC FID GC-FID GC->FID MS GC-MS GC->MS Quant_FID Quantification (Peak Area vs. Conc.) FID->Quant_FID Ident_MS Identification (Mass Spectrum) MS->Ident_MS Quant_MS Quantification (SIM Peak Area vs. Conc.) Ident_MS->Quant_MS

Experimental workflow for the analysis of this compound.

logical_comparison cluster_gcfid GC-FID cluster_gcms GC-MS FID_Quant Primary Use: Quantitative Analysis FID_Cost Lower Cost FID_Quant->FID_Cost FID_Simple Simpler Operation FID_Quant->FID_Simple FID_Linear Wide Linearity FID_Quant->FID_Linear FID_NoID No Structural Information FID_Quant->FID_NoID MS_QualQuant Primary Use: Qualitative & Quantitative MS_Cost Higher Cost MS_QualQuant->MS_Cost MS_Complex More Complex Operation MS_QualQuant->MS_Complex MS_Sensitive Higher Sensitivity (SIM) MS_QualQuant->MS_Sensitive MS_ID Provides Structural Information MS_QualQuant->MS_ID Analyte This compound Analysis Analyte->FID_Quant Analyte->MS_QualQuant

Logical comparison of GC-FID and GC-MS for this compound analysis.

Conclusion: Making the Right Choice

Both GC-FID and GC-MS are powerful techniques for the analysis of this compound, and the optimal choice depends on the specific analytical goals.

  • Choose GC-FID for routine, high-throughput quantitative analysis and quality control where the identity of this compound is known and cost-effectiveness is a primary consideration. Its robustness, wide linear range, and ease of use make it a reliable workhorse for many laboratories.[3]

  • Choose GC-MS when unambiguous identification of this compound is required, especially in complex sample matrices. Its ability to provide a mass spectrum, which acts as a chemical fingerprint, is invaluable for confirming the identity of the analyte and for identifying unknown compounds. For applications demanding the highest sensitivity for trace-level detection, the SIM mode in GC-MS is the superior choice.[1]

For comprehensive research and drug development applications, having access to both techniques is advantageous. GC-FID can be used for rapid screening and quantification, while GC-MS can be employed for confirmation and in-depth characterization of this compound and other related compounds.

References

Comparative Analysis of the Biological Activity of 2-Methyl-3-octanol Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a notable absence of direct comparative studies on the biological activities of the (R)- and (S)-enantiomers of 2-Methyl-3-octanol. While this specific compound remains uncharacterized in terms of its stereoselective bioactivity, the broader field of chemical ecology, particularly the study of insect pheromones, underscores the critical importance of chirality in molecular recognition and signaling. This guide synthesizes the established principles of stereochemistry in insect communication, provides a framework for the future comparative analysis of this compound enantiomers, and details the standard experimental protocols required for such an investigation.

The Significance of Chirality in Insect Pheromones

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental aspect of biological specificity. Enantiomers, the two mirror-image forms of a chiral molecule, often exhibit distinct biological activities because they interact differently with chiral biological receptors, such as those found in insect antennae. In the context of insect pheromones, the stereochemistry of a signal molecule can determine its efficacy as an attractant, repellent, or aggregation signal.

For instance, studies on related methyl-branched alcohols have demonstrated significant differences in the activity of their enantiomers. While specific data for this compound is not available, the case of 2-methyl-4-octanol, an aggregation pheromone of the sugarcane weevil, illustrates this principle. Research has shown that the (S)-enantiomer is the naturally produced pheromone and is biologically active, while the activity of the (R)-enantiomer can vary from being inactive to synergistic or even inhibitory depending on the insect species. Similarly, 3-octanol is a known alarm pheromone in various ant species, and its enantiomers, (R)-(-)-3-octanol and (S)-(+)-3-octanol, can elicit different behavioral responses.[1] These examples highlight the necessity of studying the enantiomers of this compound individually to understand their potential biological roles.

Data Presentation: A Template for Comparison

To facilitate a direct comparison of the biological activities of this compound enantiomers, all quantitative data should be summarized in a structured format. The following table serves as a template for organizing future experimental findings.

Biological AssayEnantiomerResponse MetricQuantitative Value
Electrophysiology
Electroantennography (EAG)(R)-2-Methyl-3-octanolMean EAG Response (mV)
(S)-2-Methyl-3-octanolMean EAG Response (mV)
Racemic this compoundMean EAG Response (mV)
Control (e.g., hexane)Mean EAG Response (mV)
Behavioral Assays
Olfactometer Bioassay(R)-2-Methyl-3-octanol% Attraction / Repellence
(S)-2-Methyl-3-octanol% Attraction / Repellence
Racemic this compound% Attraction / Repellence
Control% Attraction / Repellence
Field Trapping(R)-2-Methyl-3-octanolMean trap catch
(S)-2-Methyl-3-octanolMean trap catch
Racemic this compoundMean trap catch
ControlMean trap catch

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to compare the biological activity of the this compound enantiomers.

Electroantennography (EAG)

This technique measures the electrical potential changes from an insect's antenna in response to volatile compounds, providing an indication of olfactory receptor sensitivity.

Methodology:

  • Antenna Preparation: An antenna is carefully excised from a live, immobilized insect. The tip and base of the antenna are inserted into two glass capillary electrodes containing a saline solution (e.g., Ringer's solution).

  • Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antennal preparation. The test compounds, the individual (R)- and (S)-enantiomers and the racemic mixture of this compound, are dissolved in a high-purity solvent (e.g., hexane) at various concentrations. A known volume of the solution is applied to a piece of filter paper, and the solvent is allowed to evaporate.

  • Data Acquisition: The filter paper is placed in a stimulus delivery cartridge, and a puff of air is passed through the cartridge into the main airstream, delivering the odorant to the antenna. The resulting change in electrical potential (the EAG response) is amplified, recorded, and measured.

  • Controls: A solvent-only control is used to ensure that the observed responses are due to the test compound. A standard reference compound known to elicit a response in the test insect is also used to normalize the data.

Behavioral Bioassays (Olfactometer)

An olfactometer is used to study the behavioral response of an insect to an odor source in a controlled laboratory setting.

Methodology:

  • Apparatus: A Y-tube or four-arm olfactometer is commonly used. The apparatus consists of a central chamber where the insect is released and two or more arms through which different air streams are passed.

  • Stimulus and Control: A purified and humidified air stream is passed through each arm. The test odor (one of the this compound enantiomers or the racemate) is introduced into the airflow of one arm. A control arm contains only the solvent.

  • Insect Acclimation and Release: Insects are acclimated to the experimental conditions before being released individually into the central chamber.

  • Data Collection: The choice of the insect (i.e., which arm it enters and the time spent in each arm) is recorded over a set period. A positive response is typically defined as the insect moving a certain distance up the arm containing the test stimulus.

  • Replication and Randomization: The experiment is replicated multiple times with different individual insects. The position of the stimulus and control arms is randomized between trials to avoid positional bias.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the described experimental protocols.

EAG_Workflow cluster_preparation Preparation cluster_stimulus Stimulus Delivery cluster_data Data Acquisition & Analysis Insect Immobilize Insect Antenna Excise Antenna Insect->Antenna Electrodes Mount Antenna on Electrodes Antenna->Electrodes Amplify Amplify Signal Electrodes->Amplify Electrical Signal Compound Prepare Enantiomer Solutions FilterPaper Apply Solution to Filter Paper Compound->FilterPaper AirPuff Deliver Odor Puff FilterPaper->AirPuff AirPuff->Electrodes Record Record EAG Response Amplify->Record Analyze Analyze & Compare Responses Record->Analyze

General workflow for Electroantennography (EAG).

Olfactometer_Workflow cluster_setup Apparatus Setup cluster_stimulus Stimulus Introduction cluster_bioassay Bioassay cluster_analysis Data Analysis Olfactometer Prepare Y-Tube Olfactometer Airflow Establish Purified Airflow Olfactometer->Airflow StimulusArm Introduce Enantiomer to Test Arm Airflow->StimulusArm ControlArm Introduce Solvent to Control Arm Airflow->ControlArm Acclimate Acclimate Insect Release Release Insect in Central Chamber Acclimate->Release Record Record Insect Choice & Time Release->Record Analyze Calculate % Attraction/Repellence Record->Analyze Compare Compare Enantiomer Activity Analyze->Compare

General workflow for a Y-tube olfactometer bioassay.

Conclusion and Future Directions

The study of the biological activity of this compound enantiomers represents an unexplored area of research. Based on the well-established principles of stereochemistry in chemical ecology, it is highly probable that the (R)- and (S)- forms of this compound will exhibit different activities. The experimental protocols and frameworks provided in this guide offer a clear path for researchers to elucidate the specific biological functions of each enantiomer. Such studies are crucial for a complete understanding of the chemical communication systems of any species that may produce or respond to this compound and could have implications for the development of new semiochemical-based pest management strategies. Future research should focus on the synthesis of the individual enantiomers of this compound, followed by systematic electrophysiological and behavioral screening across a range of relevant insect species.

References

A Comparative Guide to Method Validation for 2-Methyl-3-octanol in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of volatile organic compounds (VOCs) like 2-Methyl-3-octanol in complex matrices is critical. This guide provides an objective comparison of the primary analytical methodologies for this compound, supported by experimental data and detailed protocols. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS), being the most direct and common approach, and High-Performance Liquid Chromatography (HPLC) as a viable alternative.

Method Performance Comparison

The selection of an analytical method hinges on its performance characteristics. Below is a summary of typical validation parameters for the analysis of this compound using GC-MS and HPLC. These values are representative and may vary based on the specific instrumentation, matrix, and experimental conditions.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Key Considerations
Linearity (R²) > 0.99[1]> 0.99[1]Both methods can achieve excellent linearity.
Accuracy (% Recovery) 95-105%[1]85-115%[1]GC-MS generally offers slightly better accuracy due to less sample manipulation.
Precision (%RSD) < 10%[1]< 20%[1]The direct nature of GC-MS analysis often leads to higher precision.
Limit of Detection (LOD) pg/L to ng/L range[1]mg/L range[1]GC-MS is significantly more sensitive, making it ideal for trace analysis.
Limit of Quantification (LOQ) ng/L range[1]mg/L range[1]Consistent with LOD, GC-MS allows for the quantification of much lower concentrations.
Selectivity Very HighGood to HighThe mass-based separation in GC-MS provides superior selectivity compared to HPLC with standard detectors.[2]
Throughput HighLowerThe derivatization step required for HPLC significantly reduces sample throughput compared to direct GC-MS injection.[2]

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducible results. The following sections outline the protocols for Solid-Phase Extraction (SPE) as a sample cleanup and concentration step, followed by analysis using GC-MS and HPLC.

Solid-Phase Extraction (SPE) for Sample Cleanup

SPE is a widely used technique for isolating target analytes from complex matrices.[3][4] For a moderately nonpolar compound like this compound, a reversed-phase sorbent such as C18 is a suitable choice.

Methodology:

  • Conditioning: The SPE cartridge (e.g., C18) is conditioned by passing a water-miscible organic solvent (e.g., methanol) through it to solvate the functional groups of the sorbent.[5] This is followed by equilibration with an aqueous solution (e.g., water or a buffer) to prepare the sorbent for the sample.[5]

  • Loading: The sample, potentially pre-treated to adjust pH or ionic strength, is passed through the conditioned cartridge. This compound will be retained on the nonpolar sorbent.

  • Washing: A solvent or solution is used to wash away interferences from the cartridge without eluting the target analyte.[5] For a C18 cartridge, a polar solvent like water or a low percentage of organic solvent in water can be used.

  • Elution: A nonpolar solvent (e.g., hexane or methyl tert-butyl ether) is used to disrupt the interactions between this compound and the sorbent, eluting it from the cartridge.[6]

  • Concentration: The eluate can be concentrated under a stream of nitrogen to increase the analyte concentration before analysis.

SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Workflow Condition 1. Conditioning (Methanol, then Water) Load 2. Sample Loading Condition->Load Equilibrated Cartridge Wash 3. Washing (Polar Solvent) Load->Wash Analyte Retained Elute 4. Elution (Nonpolar Solvent) Wash->Elute Interferences Removed Concentrate 5. Concentration Elute->Concentrate Analyte in Eluate GCMS_Workflow cluster_gcms GC-MS Analysis Workflow Injection 1. Sample Injection (Splitless Mode) Separation 2. Chromatographic Separation (Capillary Column) Injection->Separation Vaporized Sample Detection 3. Mass Spectrometry Detection (EI, SIM Mode) Separation->Detection Separated Analytes Data 4. Data Analysis Detection->Data Mass Spectra HPLC_Workflow cluster_hplc HPLC Analysis Workflow Derivatization 1. Pre-column Derivatization Injection 2. Sample Injection Derivatization->Injection Derivatized Sample Separation 3. Chromatographic Separation (C18 Column) Injection->Separation Sample in Mobile Phase Detection 4. UV/Fluorescence Detection Separation->Detection Separated Analytes Data 5. Data Analysis Detection->Data Chromatogram

References

A Guide to Inter-Laboratory Comparison of 2-Methyl-3-octanol Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary analytical technique for the determination of 2-Methyl-3-octanol, a volatile secondary alcohol, is Gas Chromatography-Mass Spectrometry (GC-MS) due to its high sensitivity and selectivity.[1] This document will focus on GC-MS as the reference method.

Data Presentation

The following table summarizes representative quantitative data from a hypothetical inter-laboratory study for the analysis of this compound. This data reflects typical performance parameters for the analysis of volatile organic compounds in a complex matrix.[2]

Table 1: Representative Inter-laboratory Comparison Data for this compound Analysis by GC-MS

ParameterValueDescription
Assigned Value (µg/L)85.0The consensus value for the concentration of this compound in the test sample.
Reproducibility SD (µg/L)12.5Standard deviation of results among all participating laboratories.[2]
Reproducibility RSD (%)14.7%Relative Standard Deviation, indicating inter-laboratory precision.[2]
Acceptable z-score range-2.0 to +2.0A z-score within this range is typically considered a satisfactory performance.[2]
Intraday Precision (%RSD)≤ 9.1%Expected variation within a single day's analysis.[3]
Interday Precision (%RSD)≤ 9.3%Expected variation between different days of analysis.[3]
Linearity (R²)≥ 0.998Correlation coefficient for the calibration curve over a specified concentration range.[4]
Accuracy (% Recovery)80-115%The closeness of the measured value to the true value.[4][5]

Experimental Protocols

A detailed methodology for the determination of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound.[1] Separation is achieved based on the compound's partitioning between a gaseous mobile phase and a stationary phase within a capillary column.

  • Sample Preparation:

    • For liquid samples, a direct injection after dilution with a suitable solvent (e.g., methanol, hexane) may be sufficient.

    • For more complex matrices or for trace-level analysis, a pre-concentration step such as solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) with a solvent like dichloromethane is recommended.[6]

    • An internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties not present in the sample) should be added to all samples and calibration standards to correct for variations in injection volume and matrix effects. 3-octanol is a suitable internal standard.[6]

  • Instrumentation:

    • A gas chromatograph equipped with a capillary column coupled to a mass spectrometer (single quadrupole or triple quadrupole).

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness), is typically used for the separation of volatile compounds.

    • Injection: 1 µL of the sample is injected in split or splitless mode, depending on the expected concentration. The injector temperature is typically set to 250 °C.[4]

    • Oven Temperature Program: An optimized temperature gradient is crucial for good separation. A typical program might be:

      • Initial temperature of 40-70 °C, hold for 2-3 minutes.[4][6]

      • Ramp at 5-10 °C/min to 150-180 °C.

      • Ramp at 15-20 °C/min to 240-280 °C, hold for 5-10 minutes.[4][6]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[6]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Ion Source Temperature: 230 °C.[4]

    • MS Transfer Line Temperature: 280 °C.[4]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity in quantitative analysis. Target ions for this compound should be determined from its mass spectrum. For qualitative analysis, a full scan mode (e.g., m/z 40-300) can be used.

  • Quantification:

    • A multi-point calibration curve is generated by analyzing standard solutions of this compound at several concentration levels.

    • The concentration of this compound in the samples is calculated based on the ratio of the analyte peak area to the internal standard peak area, plotted against the calibration curve.

Mandatory Visualization

The following diagrams illustrate the general workflow for an inter-laboratory comparison study and the logical process for evaluating laboratory performance.

G cluster_0 Preparation Phase cluster_1 Analysis Phase cluster_2 Evaluation Phase A Homogeneous Sample Preparation B Sample Distribution to Participating Labs A->B C Sample Analysis by Individual Labs (Using Standardized or In-House Methods) B->C D Data Submission to Coordinating Body C->D E Statistical Analysis of Submitted Data D->E F Calculation of Assigned Value and Performance Scores (e.g., z-scores) E->F G Issuance of Inter-laboratory Comparison Report F->G

Workflow for an inter-laboratory comparison study.

G cluster_0 Performance Evaluation Logic cluster_1 Performance Outcome A Laboratory's Reported Value (x) D Calculate z-score: z = (x - X) / σ A->D B Assigned Value (X) B->D C Standard Deviation for Proficiency Assessment (σ) C->D E |z| ≤ 2.0 Satisfactory Performance D->E F 2.0 < |z| < 3.0 Questionable Performance D->F G |z| ≥ 3.0 Unsatisfactory Performance D->G

Logic diagram for assessing laboratory performance using the z-score.

References

accuracy and precision of 2-Methyl-3-octanol quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Accuracy and Precision of 2-Methyl-3-octanol Quantification Methods

For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile organic compounds (VOCs) like this compound is critical for product development, quality control, and research applications. This guide provides an objective comparison of the common analytical methodologies for the quantification of this compound, with a focus on their performance characteristics. As a chiral compound, the separation of its enantiomers is also addressed.

The primary methods for the analysis of this compound are Gas Chromatography (GC) coupled with either a Mass Spectrometry (MS) or a Flame Ionization Detector (FID). The choice between these methods often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Due to the limited availability of comprehensive validation data specifically for this compound, this guide incorporates performance data from structurally similar compounds, such as 3-octanol and other C9 alcohols, to provide a comparative framework.

Data Presentation: Performance of Quantification Methods

The following table summarizes the typical performance characteristics of GC-MS and GC-FID for the quantification of this compound and analogous volatile compounds. These values are indicative and can vary based on the specific instrumentation, sample matrix, and experimental conditions.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)Notes
Linearity (R²) > 0.99> 0.99Both methods demonstrate excellent linearity over a defined concentration range.[1]
Accuracy (% Recovery) 95 - 105%90 - 110%GC-MS generally offers slightly higher accuracy due to its superior selectivity.[1]
Precision (%RSD) < 10%< 15%The higher precision of GC-MS makes it suitable for applications requiring stringent quantitative analysis.[1]
Limit of Detection (LOD) pg/L to ng/L rangeng/L to µg/L rangeGC-MS provides significantly lower detection limits, making it ideal for trace analysis.[1]
Limit of Quantification (LOQ) ng/L rangeµg/L rangeThe lower LOQ of GC-MS allows for the reliable quantification of this compound at very low concentrations.[1]

Experimental Protocols

Detailed methodologies for the quantification of this compound are outlined below. These protocols are generalized and may require optimization for specific applications and sample matrices.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a widely used solvent-free technique for the extraction and preconcentration of volatile and semi-volatile compounds from a sample matrix.[2][3]

Protocol:

  • Place a 5 mL aliquot of the liquid sample (e.g., beverage, biological fluid) into a 20 mL headspace vial.

  • To increase the volatility of the analyte, add a saturating amount of sodium chloride (NaCl).

  • For improved accuracy and precision, spike the sample with a suitable internal standard (e.g., 2-octanol).[1]

  • Seal the vial with a PTFE/silicone septum.

  • Incubate the vial at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow for the equilibration of this compound in the headspace.

  • Expose a conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a specific time (e.g., 30 minutes) to adsorb the volatile compounds.

  • Retract the fiber and introduce it into the GC injector for thermal desorption of the analytes.

HS-SPME Workflow cluster_sample_prep Sample Preparation cluster_analysis GC Analysis Sample Sample Vial Add Sample, NaCl, & Internal Standard to Vial Sample->Vial Seal Seal Vial Vial->Seal Incubate Incubate at 60°C Seal->Incubate Expose Expose SPME Fiber to Headspace Incubate->Expose Retract Retract Fiber Expose->Retract Inject Thermal Desorption in GC Injector Retract->Inject

HS-SPME Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it ideal for the analysis of complex matrices and trace-level quantification.[1]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (Single Quadrupole or Triple Quadrupole).

  • Capillary Column: A non-polar or medium-polarity column is typically used (e.g., DB-5ms, HP-5ms: 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

GC Conditions:

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless for trace analysis.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 5°C/min to 150°C.

    • Ramp: 20°C/min to 250°C, hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of this compound (e.g., m/z 57, 71, 85). For initial identification, a full scan mode (e.g., m/z 40-300) can be used.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and cost-effective technique suitable for routine quantification in less complex matrices.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector.

  • Capillary Column and Carrier Gas: Same as for GC-MS.

GC Conditions:

  • Injector and Oven Temperature Program: Same as for GC-MS.

  • Detector Temperature: 280°C.

Quantification (for both GC-MS and GC-FID):

  • Construct a calibration curve by analyzing standard solutions of this compound at known concentrations.

  • The concentration of this compound in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

GC_Quantification_Workflow Sample_Prep Sample Preparation (HS-SPME) GC_Injection GC Injection and Separation Sample_Prep->GC_Injection Detection Detection GC_Injection->Detection GC_MS Mass Spectrometry (MS) Detection->GC_MS High Selectivity GC_FID Flame Ionization Detector (FID) Detection->GC_FID Robust Data_Acquisition Data Acquisition GC_MS->Data_Acquisition GC_FID->Data_Acquisition Quantification Quantification vs. Calibration Curve Data_Acquisition->Quantification

GC Quantification Workflow
Chiral Analysis of this compound Enantiomers

As this compound is a chiral molecule, the separation and quantification of its enantiomers may be necessary. This is typically achieved using a chiral GC column.

Instrumentation:

  • Gas Chromatograph (GC-MS or GC-FID).

  • Chiral Capillary Column: A column with a chiral stationary phase, such as a derivatized cyclodextrin (e.g., CP Chirasil-DEX CB, Rt-βDEXsm), is required.[4][5]

GC Conditions (Example):

  • Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness).[4]

  • Carrier Gas: Hydrogen at a constant velocity (e.g., 80 cm/s).[4]

  • Injector Temperature: 230°C.[4]

  • Detector Temperature: 250°C.[4]

  • Oven Temperature Program: The temperature program should be optimized to achieve baseline separation of the enantiomers. An example program is: 60°C (hold 1 min), ramp at 2°C/min to 200°C.

Data Analysis:

  • The two enantiomers will elute at different retention times.

  • The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers.

Chiral_Analysis_Workflow Racemic_Sample Racemic this compound Sample Chiral_GC Injection into GC with Chiral Stationary Phase Column Racemic_Sample->Chiral_GC Separation Separation of Enantiomers (R and S forms) Chiral_GC->Separation Detection_Chiral Detection (MS or FID) Separation->Detection_Chiral Chromatogram Chromatogram with Two Separated Peaks Detection_Chiral->Chromatogram Quantification_ee Quantification and Calculation of Enantiomeric Excess (e.e.) Chromatogram->Quantification_ee

Chiral GC Analysis Workflow

Conclusion

The quantification of this compound is most effectively achieved using gas chromatography.

  • GC-MS is the preferred method for applications requiring high sensitivity, high selectivity, and the analysis of complex matrices. Its low limits of detection and quantification make it ideal for trace-level analysis.

  • GC-FID is a robust and reliable alternative for routine analysis in simpler matrices where the target analyte concentration is higher.

For applications where the stereochemistry of this compound is important, the use of a chiral GC column is essential for the separation and quantification of its enantiomers. The choice of the specific chiral stationary phase will depend on the desired separation and should be optimized accordingly.

The provided experimental protocols offer a starting point for method development. It is crucial to validate the chosen method for the specific sample matrix and intended application to ensure the accuracy and precision of the results.

References

A Comparative Guide to the Synthesis of 2-Methyl-3-octanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of four primary synthesis routes for 2-Methyl-3-octanol, a chiral secondary alcohol of interest in chemical synthesis and as a potential building block in drug development. The routes evaluated are Grignard reaction, reduction of 2-methyl-3-octanone, asymmetric synthesis, and biocatalytic methods. This comparison focuses on reaction yields, stereoselectivity, and the practicality of each method for laboratory and potential scale-up applications.

Data Summary of Synthesis Routes

The following table summarizes the key quantitative parameters for each synthesis route to this compound. The data presented is a combination of literature values for analogous reactions and estimated values based on established synthetic methodologies.

ParameterGrignard ReactionReduction of KetoneAsymmetric SynthesisBiocatalytic Synthesis
Starting Materials Isobutyraldehyde and pentylmagnesium bromide OR Pentanal and isobutylmagnesium bromide2-Methyl-3-octanoneChiral auxiliary-derivatized substrate or prochiral ketone2-Methyl-3-octanone or racemic this compound
Key Reagents Mg, ether/THFNaBH₄, LiAlH₄, or catalytic hydrogenation (e.g., Raney Ni)Chiral auxiliary (e.g., Evans auxiliary), chiral catalystWhole cells (e.g., yeast) or isolated enzymes (e.g., lipases, alcohol dehydrogenases)
Typical Yield 60-85% (estimated)>95% (estimated)70-90% (estimated)85-99% (for reduction); max 50% (for kinetic resolution)
Enantiomeric Excess (e.e.) 0% (racemic)0% (racemic)>95%>99%
Reaction Time 2-4 hours1-3 hours12-24 hours24-72 hours
Key Advantages Versatile, good yieldHigh yield, simple procedureHigh enantioselectivityHigh enantioselectivity, mild conditions, environmentally friendly
Key Challenges Strictly anhydrous conditions required, produces a racemic mixtureProduces a racemic mixtureRequires stoichiometric chiral auxiliaries or expensive catalystsLonger reaction times, requires specific enzymes

Experimental Protocols

Synthesis via Grignard Reaction

This protocol describes the synthesis of racemic this compound from isobutyraldehyde and pentylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Iodine crystal

  • Anhydrous diethyl ether or THF

  • 1-Bromopentane

  • Isobutyraldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.1 eq) and a crystal of iodine.

  • Prepare a solution of 1-bromopentane (1.0 eq) in anhydrous diethyl ether and add a small portion to the magnesium turnings to initiate the Grignard reagent formation.

  • Once the reaction starts, add the remaining 1-bromopentane solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for another 30 minutes.

  • Cool the Grignard reagent in an ice bath and add a solution of isobutyraldehyde (1.0 eq) in anhydrous diethyl ether dropwise.

  • After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by distillation.

Synthesis via Reduction of 2-Methyl-3-octanone

This protocol outlines the reduction of 2-methyl-3-octanone to racemic this compound using sodium borohydride.

Materials:

  • 2-Methyl-3-octanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-3-octanone (1.0 eq) in methanol.

  • Cool the solution in an ice bath and add sodium borohydride (1.1 eq) portion-wise with stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by slowly adding 1 M HCl until the pH is acidic.

  • Remove the methanol under reduced pressure and extract the aqueous residue with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give this compound.

Asymmetric Synthesis using a Chiral Auxiliary

This conceptual protocol describes the asymmetric synthesis of a specific stereoisomer of this compound using an Evans chiral auxiliary.

Materials:

  • Evans chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)

  • n-Butyllithium

  • Isobutyryl chloride

  • Di-n-butylboron triflate

  • Triethylamine

  • Pentanal

  • Lithium hydroxide

  • Hydrogen peroxide

Procedure:

  • Acylate the Evans auxiliary with isobutyryl chloride.

  • Generate the boron enolate of the N-acyloxazolidinone using di-n-butylboron triflate and triethylamine.

  • Perform a diastereoselective aldol reaction by adding pentanal at low temperature (e.g., -78 °C).

  • After the reaction is complete, quench and work up the reaction to isolate the aldol adduct.

  • Remove the chiral auxiliary by hydrolysis with lithium hydroxide and hydrogen peroxide to yield the chiral β-hydroxy acid.

  • Further functional group manipulations (e.g., reduction of the carboxylic acid) would be required to obtain the desired chiral this compound.

Biocatalytic Synthesis via Asymmetric Reduction

This protocol describes the enantioselective reduction of 2-methyl-3-octanone using a biocatalyst.

Materials:

  • 2-Methyl-3-octanone

  • Baker's yeast (Saccharomyces cerevisiae) or a specific alcohol dehydrogenase

  • Glucose (as a co-factor regenerating agent for yeast)

  • Buffer solution (e.g., phosphate buffer)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a flask, prepare a suspension of baker's yeast in a buffered glucose solution.

  • Add 2-methyl-3-octanone to the yeast suspension.

  • Incubate the mixture on a shaker at a controlled temperature (e.g., 30 °C) for 24-72 hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • Once the reaction is complete, extract the mixture with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the enantiomerically enriched this compound by column chromatography. The enantiomeric excess can be determined by chiral GC or HPLC.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for selecting a synthesis route for this compound based on desired product specifications.

G Workflow for Selecting a Synthesis Route for this compound start Define Synthesis Goal racemic Racemic this compound start->racemic Stereochemistry not critical chiral Enantiomerically Pure This compound start->chiral Specific Stereoisomer required grignard Grignard Reaction racemic->grignard High versatility reduction Ketone Reduction racemic->reduction High yield, simple setup asymmetric Asymmetric Synthesis chiral->asymmetric High purity, chemical control biocatalytic Biocatalytic Method chiral->biocatalytic Green chemistry, high e.e. end Final Product grignard->end reduction->end asymmetric->end biocatalytic->end

Caption: Decision workflow for selecting a synthesis route for this compound.

A Comparative Analysis of 2-Methyl-3-octanol and 3-octanol as Flavor Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and professionals in the flavor and fragrance industry, drug development, and scientific research, this document provides a comparative overview of 2-Methyl-3-octanol and 3-octanol. The guide synthesizes available data on their respective flavor profiles, physicochemical properties, and the methodologies used in their sensory evaluation.

While 3-octanol is a well-characterized flavor compound with a distinct earthy and mushroom-like profile, a significant data gap exists for its methylated counterpart, this compound. This guide presents the available information for a comprehensive comparison and highlights the need for further sensory research on this compound.

Physicochemical Properties: A Comparative Overview

A summary of the key physicochemical properties of this compound and 3-octanol is presented below. These properties are crucial in understanding their behavior in various applications.

PropertyThis compound3-Octanol
Molecular Formula C9H20OC8H18O
Molecular Weight 144.25 g/mol 130.23 g/mol
Appearance Colorless liquidColorless liquid
Boiling Point 189 °C173-175 °C
Melting Point 6.15°C (estimate)-45 °C
Refractive Index 1.4300 to 1.43201.425 - 1.429
CAS Number 26533-34-6589-98-0

Flavor Profile and Sensory Characteristics

3-Octanol: This secondary alcohol is well-documented for its distinct flavor and aroma profile. It is a naturally occurring compound found in various mushrooms and plants like Mentha arvensis. Its sensory characteristics are consistently described as:

  • Earthy and Mushroom-like: This is the most prominent descriptor for 3-octanol, making it a key component in mushroom flavor formulations.

  • Herbal and Green: It possesses herbal nuances, contributing to a fresh and natural aroma.

  • Nutty and Creamy: Subtle nutty and creamy notes add to its complexity.

  • Fruity: Some sources also describe a mild, subtle fruity aroma.[1]

This compound: In stark contrast to 3-octanol, detailed sensory information for this compound is scarce in publicly available literature. While some sources indicate its use in flavors and food additives due to a "special smell," specific descriptors of its flavor profile are not well-documented.[2] One source notes its occurrence in sour and sweet cherries, while another recommends against its use as a flavor ingredient, creating a conflicting picture of its application and sensory properties.[3] Further research, including sensory panel evaluations and Gas Chromatography-Olfactometry (GC-O) studies, is necessary to elucidate the specific flavor characteristics of this compound.

Experimental Protocols for Sensory Evaluation

To obtain reliable and reproducible sensory data for flavor compounds like this compound and 3-octanol, standardized experimental protocols are essential. The following outlines a comprehensive approach for sensory evaluation.

Protocol: Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the sensory attributes of the flavor compounds.

Materials:

  • Samples of this compound and 3-octanol of high purity.

  • Odor-free and taste-free solvent for dilution (e.g., mineral oil for olfaction, deionized water with a neutral carrier for gustation).

  • A panel of 8-12 trained sensory assessors.

  • Sensory evaluation booths with controlled lighting and ventilation.

  • Standard aroma and taste references for training and calibration.

  • Data collection software or standardized ballots.

Procedure:

  • Panelist Training: Panelists are trained over several sessions to recognize and scale the intensity of a wide range of aroma and taste attributes relevant to the chemical class of the samples. This includes references for earthy, mushroom, nutty, herbal, fruity, and chemical notes.

  • Vocabulary Development: Through exposure to the test compounds, the panel collectively develops a specific vocabulary of descriptive terms (attributes) that characterize the sensory properties of this compound and 3-octanol.

  • Sample Preparation and Presentation:

    • Samples are prepared in a concentration suitable for sensory evaluation, determined through preliminary testing.

    • Samples are presented in a monadic, sequential, and randomized order to each panelist to minimize bias.

    • Samples are coded with three-digit random numbers.

  • Evaluation and Data Collection:

    • Panelists evaluate each sample and rate the intensity of each attribute on a continuous scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

    • Panelists are provided with unsalted crackers and deionized water for palate cleansing between samples.

  • Data Analysis: The collected data is statistically analyzed to determine the mean intensity ratings for each attribute for both compounds. Techniques such as Analysis of Variance (ANOVA) are used to identify significant differences in the sensory profiles.

Sensory_Evaluation_Workflow Sensory Evaluation Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Training Panelist Training & Vocabulary Development Sample_Preparation Sample Preparation & Coding Panelist_Training->Sample_Preparation Sensory_Session Monadic Presentation & Evaluation Sample_Preparation->Sensory_Session Data_Collection Data Collection Sensory_Session->Data_Collection Stat_Analysis Statistical Analysis Data_Collection->Stat_Analysis Result_Interpretation Result Interpretation & Reporting Stat_Analysis->Result_Interpretation Olfactory_Signaling_Pathway Olfactory Signaling Pathway Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase III G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG_Channel Cyclic Nucleotide-gated (CNG) Ion Channel cAMP->CNG_Channel Opens Ca_Na_Influx Ca2+ / Na+ Influx CNG_Channel->Ca_Na_Influx Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Brain Signal to Brain (Olfactory Bulb) Action_Potential->Brain

References

Safety Operating Guide

Proper Disposal of 2-Methyl-3-octanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Methyl-3-octanol is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides comprehensive information on the hazards associated with the chemical. According to GHS classifications, this compound may cause skin and serious eye irritation, as well as respiratory irritation.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn to protect from splashes.

  • Ventilation: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

The disposal of this compound must be handled as hazardous waste. Improper disposal, such as pouring it down the drain, is prohibited and can lead to environmental contamination and potential infrastructure damage.[2][3]

  • Waste Identification and Segregation:

    • Clearly label a dedicated and compatible waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant).

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Container Management:

    • Use a container that is in good condition and compatible with the chemical.

    • Keep the container securely closed except when adding waste.

    • Store the waste container in a designated, well-ventilated, and cool secondary containment area away from ignition sources.[4]

  • Accumulation and Storage:

    • Follow your institution's guidelines for the maximum allowable quantity of hazardous waste stored in the laboratory.

    • Ensure the waste accumulation start date is clearly marked on the container label.

  • Disposal Request and Pick-up:

    • Once the waste container is full or has reached the designated storage time limit, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Complete all necessary waste disposal forms accurately and completely.

  • Empty Container Disposal:

    • A container that has held this compound must also be disposed of as hazardous waste unless it has been properly decontaminated.

    • For containers to be considered non-hazardous, they must be triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste.[5] Subsequent rinses may also need to be collected depending on local regulations.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC9H20OPubChem
Molecular Weight144.25 g/mol PubChem
Boiling Point189 °CChemBK[6]
Melting Point6.15°C (estimate)ChemBK[6]
Density0.83 g/cm³ChemBK[6]

Disposal Workflow Diagram

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal A Consult Safety Data Sheet (SDS) B Wear appropriate Personal Protective Equipment (PPE) A->B C Identify and Segregate Waste B->C D Use a Labeled, Compatible Waste Container C->D E Store in a Designated Secondary Containment Area D->E F Arrange for Professional Disposal (EHS or Contractor) E->F G Complete Waste Disposal Documentation F->G H Properly Dispose of Empty, Rinsed Containers G->H

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Methyl-3-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 2-Methyl-3-octanol in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a chemical that can cause skin irritation, serious eye damage, and respiratory irritation.[1] It is imperative to use appropriate Personal Protective Equipment (PPE) to mitigate these risks.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact which can lead to irritation.[1][4][5] Always inspect gloves for integrity before use.
Skin and Body Protection Chemical-resistant lab coat or apron.Provides a barrier to prevent skin contact with the chemical.[6]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.Minimizes the inhalation of vapors that may cause respiratory irritation.[1][4][6] A respirator may be needed if ventilation is inadequate.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation:

  • Ensure a well-ventilated work area, preferably a certified chemical fume hood.

  • Verify that an emergency eye wash station and safety shower are readily accessible.[7]

  • Remove all potential ignition sources from the handling area as the compound may be combustible.[8][9]

  • Use non-sparking tools and explosion-proof equipment.[7][10]

  • Have all necessary PPE donned correctly before handling the chemical.

2. Handling:

  • Keep the container of this compound tightly closed when not in use.[6][8]

  • Avoid direct contact with skin, eyes, and clothing.

  • Avoid breathing in vapors or mists.[6]

  • Wash hands thoroughly after handling the substance.[6][8]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Remove all ignition sources.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, labeled container for disposal.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm and adhere to regulations.

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated absorbent materials and disposable PPE, in a designated and clearly labeled waste container.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

2. Disposal Procedure:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[6][8]

  • Do not dispose of this compound down the drain or in general trash.[6]

Experimental Workflow

The following diagram illustrates the logical steps for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace prep_emergency Verify Emergency Equipment prep_workspace->prep_emergency handle_chemical Handle this compound prep_emergency->handle_chemical cleanup_workspace Clean Work Area handle_chemical->cleanup_workspace spill Spill Occurs handle_chemical->spill exposure Personal Exposure handle_chemical->exposure dispose_waste Dispose of Waste Properly cleanup_workspace->dispose_waste remove_ppe Doff and Dispose of PPE dispose_waste->remove_ppe spill->cleanup_workspace Contain & Clean exposure->prep_emergency Use Emergency Equipment

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.